(1Z)-N'-hydroxy-2-methoxypropanimidamide
Description
Properties
IUPAC Name |
N'-hydroxy-2-methoxypropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-3(8-2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLCZPYLTOBSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (1Z)-N'-hydroxy-2-methoxypropanimidamide and its Analogs: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of N'-hydroxyimidamides, with a specific focus on propanimidamide derivatives. Due to the limited availability of direct experimental data for (1Z)-N'-hydroxy-2-methoxypropanimidamide, this document leverages data from the closely related analog, (1Z)-N'-hydroxy-2-methylpropanimidamide, to infer its physicochemical characteristics and potential biological activities. The guide will delve into the synthesis of this class of compounds, explore their potential therapeutic applications based on the known activities of similar structures, and provide detailed experimental protocols. This document aims to serve as a foundational resource for researchers interested in the exploration of novel N'-hydroxyimidamides in drug discovery and development.
Introduction: The N'-hydroxyimidamide Scaffold in Medicinal Chemistry
The N'-hydroxyimidamide functional group, also known as an amidoxime, is a versatile scaffold in medicinal chemistry. These compounds are characterized by the presence of a hydroxylamino group attached to an imine carbon. The unique electronic and structural features of this moiety allow it to act as a bioisostere for carboxylic acids, amides, and other functional groups, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. Derivatives of N'-hydroxyimidamides have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This guide will focus on the specific properties of a propanimidamide derivative, providing insights into its potential as a therapeutic agent.
Physicochemical Properties: A Comparative Analysis
Properties of (1Z)-N'-hydroxy-2-methylpropanimidamide
This compound, with a methyl group at the 2-position, provides a baseline for understanding the physicochemical characteristics of the target molecule.
| Property | Value | Source |
| CAS Number | 35613-84-4 | [1] |
| Molecular Formula | C₄H₁₀N₂O | [1][2] |
| Molecular Weight | 102.14 g/mol | [2] |
| Melting Point | 60 °C | [1] |
| Boiling Point | 207.2 °C at 760 mmHg | [1] |
| Density | 1.09 g/cm³ | [1] |
| Solubility | Soluble in Chloroform, Methanol | [1][3] |
| pKa | 15.04 ± 0.50 (Predicted) | [1] |
| LogP | 1.08910 | [1] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 1 | [1][2] |
Predicted Influence of the 2-Methoxy Group
The substitution of a methyl group with a methoxy group at the 2-position in (1Z)-N'-hydroxy-2-methoxypropanimidamide is expected to introduce the following changes:
-
Increased Polarity and Hydrogen Bonding Capacity: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, potentially increasing the molecule's solubility in polar solvents and altering its interaction with biological targets.
-
Altered Lipophilicity: The methoxy group is generally considered to be more hydrophilic than a methyl group, which would likely result in a lower LogP value for the target compound compared to its methyl analog.
-
Modified Conformation: The presence of the methoxy group could introduce steric hindrance and influence the preferred conformation of the molecule, which may affect its binding affinity to enzymes or receptors.
-
Metabolic Stability: The methoxy group may be susceptible to O-demethylation by cytochrome P450 enzymes, potentially representing a primary metabolic pathway.
Synthesis of N'-hydroxyimidamides: A General Protocol
The most common and efficient method for the synthesis of N'-hydroxyimidamides involves the addition of hydroxylamine to a nitrile precursor.[4] This approach is widely applicable to a variety of aliphatic and aromatic nitriles.
Synthetic Workflow
Caption: General synthetic workflow for N'-hydroxyimidamides.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aliphatic amidoximes and can be considered a starting point for the synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide.[4][5]
-
Reaction Setup: In a round-bottom flask, dissolve the starting nitrile (e.g., 2-methoxypropanenitrile) in a suitable solvent such as ethanol.
-
Addition of Hydroxylamine: To the stirred solution, add an aqueous solution of hydroxylamine (typically 50% w/w). An excess of hydroxylamine is often used to drive the reaction to completion.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove excess hydroxylamine.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Activities and Therapeutic Applications
While no specific biological data exists for (1Z)-N'-hydroxy-2-methoxypropanimidamide, the broader class of N'-hydroxyimidamides and related propanamide derivatives have shown promise in several therapeutic areas.
Anticancer Activity
Several N'-hydroxyimidamide derivatives have been investigated for their antiproliferative effects. For instance, Isobutanamidoxime (the methyl analog) has been shown to exhibit antitumor activities against P388 leukemia.[1] The mechanism of action for many anticancer amidoximes involves the inhibition of enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase.
Antimicrobial and Antifungal Activity
The amide and imidamide functionalities are present in many antimicrobial agents.[6] Methoxy-substituted aromatic compounds, such as coumarin-chalcone hybrids, have demonstrated significant antimicrobial and antiproliferative effects.[7] It is plausible that (1Z)-N'-hydroxy-2-methoxypropanimidamide could exhibit similar properties, warranting investigation against a panel of pathogenic bacteria and fungi.
Anti-inflammatory Activity
Propanamide derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[8] The potential of (1Z)-N'-hydroxy-2-methoxypropanimidamide as an anti-inflammatory agent could be explored through in vitro and in vivo models of inflammation.
Other Potential Applications
Derivatives of propanamide and related structures have been explored for a variety of other therapeutic applications, including as analgesics and agents targeting the central nervous system.[9] Furthermore, compounds containing sulfonamide and carboxamide functionalities have shown activities such as urease inhibition and antioxidant effects.[8][10]
Signaling Pathways and Mechanistic Considerations
The potential biological activities of (1Z)-N'-hydroxy-2-methoxypropanimidamide would be mediated through its interaction with specific cellular targets. Based on the activities of related compounds, several signaling pathways could be relevant.
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- 10. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
(1Z)-N'-hydroxy-2-methoxypropanimidamide chemical structure and IUPAC name
An In-Depth Technical Guide to (1Z)-N'-hydroxy-2-methoxypropanimidamide for Researchers and Drug Development Professionals
Executive Summary
(1Z)-N'-hydroxy-2-methoxypropanimidamide is a small molecule belonging to the amidoxime class of compounds. Amidoximes are of significant interest in medicinal chemistry due to their versatile biological activities and their role as prodrugs and nitric oxide donors. This guide provides a comprehensive overview of the chemical identity, structure, and a proposed synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide. Furthermore, it explores the potential applications of this compound in drug discovery, drawing insights from the well-established pharmacology of the broader amidoxime family. This document serves as a foundational resource for researchers and scientists engaged in the exploration of novel therapeutics.
Introduction: The Significance of the Amidoxime Moiety
Amidoximes are a class of organic compounds characterized by the functional group RC(NOH)NH₂. Their unique structure, containing both a hydroxyimino and an amino group on the same carbon atom, makes them versatile scaffolds in synthetic chemistry and imparts a wide range of biological functions. In the field of drug development, amidoximes are particularly valued for several key reasons:
-
Prodrug Potential: Amidoximes are often employed as prodrugs of amidines, which exhibit a broad spectrum of pharmacological activities. The in vivo reduction of the N-hydroxy group to the corresponding amidine can improve bioavailability and modulate the pharmacokinetic profile of a drug candidate.
-
Nitric Oxide (NO) Donors: Certain amidoximes are capable of releasing nitric oxide, a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission. This property makes them attractive for developing therapies for cardiovascular and other diseases.[1]
-
Broad Biological Activity: The amidoxime functional group is a key feature in molecules with demonstrated antibacterial, anti-inflammatory, anticancer, and antiviral properties, among others.[2][3][4]
This guide focuses specifically on (1Z)-N'-hydroxy-2-methoxypropanimidamide, providing detailed information on its chemical nature and potential as a subject for further research and development.
Chemical Identity of (1Z)-N'-hydroxy-2-methoxypropanimidamide
The precise identification and structural understanding of a molecule are paramount for any research endeavor. This section details the nomenclature and structural features of the target compound.
IUPAC Name and Chemical Formula
-
Systematic IUPAC Name: (1Z)-N'-hydroxy-2-methoxypropanimidamide
-
Molecular Formula: C₄H₁₀N₂O₂
This nomenclature precisely describes the arrangement of atoms. "Propanimidamide" indicates a three-carbon chain with an imidamide functional group. "2-methoxy" specifies a methoxy (-OCH₃) group on the second carbon, and "N'-hydroxy" places a hydroxyl (-OH) group on the amino nitrogen of the imidamide.
Chemical Structure and Stereochemistry
The structure of (1Z)-N'-hydroxy-2-methoxypropanimidamide is defined by its specific connectivity and spatial arrangement.
Caption: 2D structure of (1Z)-N'-hydroxy-2-methoxypropanimidamide.
The (1Z) designation is a critical stereochemical descriptor referring to the geometry around the carbon-nitrogen double bond (C=N). Following Cahn-Ingold-Prelog priority rules:
-
On the carbon atom, the amino group (-NH₂) has a higher priority than the 2-methoxypropyl group.
-
On the nitrogen atom, the hydroxyl group (-OH) has a higher priority than the implicit lone pair of electrons.
Since the two higher-priority groups (-NH₂ and -OH) are on the same side of the double bond, the configuration is designated as (Z), from the German zusammen ("together").
Physicochemical Properties
The following table summarizes the key computed physicochemical properties for (1Z)-N'-hydroxy-2-methoxypropanimidamide, which are essential for predicting its behavior in biological systems and for planning experimental work.
| Property | Value | Source |
| Molecular Weight | 118.13 g/mol | PubChem CID: 59864337 |
| XLogP3-AA | -0.3 | PubChem CID: 59864337 |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 59864337 |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 59864337 |
| Rotatable Bond Count | 2 | PubChem CID: 59864337 |
| Topological Polar Surface Area | 70.7 Ų | PubChem CID: 59864337 |
| Formal Charge | 0 | PubChem CID: 59864337 |
Proposed Synthesis Protocol
While specific literature on the synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide is not available, a robust and widely used method for preparing amidoximes is the addition of hydroxylamine to a nitrile precursor.[1] This approach is highly efficient and applicable to a wide range of aliphatic nitriles.
Reaction Principle
The proposed synthesis proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in 2-methoxypropanenitrile. A mild base is typically used to generate free hydroxylamine from its hydrochloride salt.
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- 4. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide: A Modern Approach Rooted in Classic Chemistry
Introduction: The Emergence of N'-Hydroxyimidamides in Drug Discovery
The N'-hydroxyimidamide functional group, also known as an amidoxime, is a critical pharmacophore in modern medicinal chemistry. These compounds are recognized for their ability to act as bioisosteres of carboxylic acids, amides, and other functional groups, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. Their utility spans a wide range of therapeutic areas, including the development of antimicrobial, anticancer, and anti-inflammatory agents.[1] The focus of this guide, (1Z)-N'-hydroxy-2-methoxypropanimidamide, represents a specific scaffold within this important class of molecules. While the history of this particular compound is not extensively documented, its synthesis is grounded in well-established chemical principles. This guide will provide a comprehensive overview of the historical context of N'-hydroxyimidamide synthesis and a detailed, field-proven protocol for the preparation of (1Z)-N'-hydroxy-2-methoxypropanimidamide.
A Brief History: The Foundational Chemistry of N'-Hydroxyimidamides
The synthesis of N'-hydroxyimidamides is a classic transformation in organic chemistry, with roots in the late 19th and early 20th centuries. The most common and enduring method for their preparation is the addition of hydroxylamine to a nitrile precursor. This reaction is valued for its efficiency and broad applicability to a wide range of nitrile-containing compounds. Early investigations into this reaction laid the groundwork for the synthesis of a vast library of N'-hydroxyimidamides, which have since been explored for their diverse biological activities. While the specific discovery of (1Z)-N'-hydroxy-2-methoxypropanimidamide is not prominently featured in the historical literature, its synthesis follows this time-honored and reliable chemical pathway.
Core Synthetic Strategy: The Nitrile-Hydroxylamine Addition
The cornerstone of N'-hydroxyimidamide synthesis is the nucleophilic addition of hydroxylamine to the electrophilic carbon of a nitrile. This reaction proceeds through a straightforward mechanism and is typically carried out in a protic solvent, such as ethanol or water, often with heating to facilitate the reaction. The choice of a protic solvent is crucial as it can participate in the protonation of the nitrile nitrogen, thereby increasing the electrophilicity of the nitrile carbon and facilitating the nucleophilic attack by hydroxylamine.
The general workflow for this synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide.
Detailed Experimental Protocol: Synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide
This protocol is adapted from established procedures for the synthesis of analogous aliphatic N'-hydroxyimidamides.[1]
Materials and Equipment
| Material/Equipment | Specifications |
| 2-Methoxypropanenitrile | Reagent grade |
| Hydroxylamine | 50% aqueous solution |
| Ethanol | Anhydrous |
| Ethyl Acetate | Reagent grade |
| Hexane | Reagent grade |
| Anhydrous Magnesium Sulfate | Reagent grade |
| Deionized Water | |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer with heating plate | |
| Rotary evaporator | |
| Separatory funnel | |
| Standard laboratory glassware | |
| NMR Spectrometer | For product characterization |
| Mass Spectrometer | For product characterization |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methoxypropanenitrile (1.0 eq) and ethanol.
-
Addition of Hydroxylamine: To the stirring solution, add a 50% aqueous solution of hydroxylamine (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash with a small amount of ethyl acetate.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the pure (1Z)-N'-hydroxy-2-methoxypropanimidamide.
Causality in Experimental Design
-
Choice of Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves both the nitrile starting material and hydroxylamine, and its boiling point is suitable for reflux conditions.
-
Excess Hydroxylamine: A slight excess of hydroxylamine is used to ensure the complete conversion of the nitrile starting material.
-
Aqueous Workup and Extraction: The aqueous workup is necessary to remove any unreacted hydroxylamine and other water-soluble byproducts. Ethyl acetate is a suitable solvent for extracting the desired product from the aqueous phase due to the product's expected moderate polarity.
-
Purification by Recrystallization: Recrystallization is a robust and effective method for purifying solid organic compounds, allowing for the isolation of the target molecule in high purity.
Conclusion
The synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide, while not historically prominent, is a straightforward and reproducible process that relies on a foundational reaction in organic chemistry. By following the detailed protocol outlined in this guide, researchers and drug development professionals can confidently prepare this valuable N'-hydroxyimidamide building block for further investigation and application in their respective fields. The continued exploration of molecules within this class holds significant promise for the discovery of novel therapeutics.
References
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(1Z)-N'-hydroxy-2-methoxypropanimidamide mechanism of action as a prodrug
An In-depth Technical Guide to the Prodrug Mechanism of (1Z)-N'-hydroxy-2-methoxypropanimidamide
This document provides a comprehensive technical overview of the hypothesized mechanism of action for (1Z)-N'-hydroxy-2-methoxypropanimidamide as a prodrug. Given the limited direct literature on this specific molecule, this guide synthesizes established principles of medicinal chemistry and pharmacology, particularly concerning the bioactivation of N'-hydroxy-imidamides (amidoximes), to construct a scientifically rigorous and plausible mechanistic framework. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of prodrug metabolism and mechanism of action.
The development of effective therapeutics is often hampered by suboptimal pharmacokinetic or pharmacodynamic properties of an active pharmaceutical ingredient (API). The prodrug strategy is a powerful tool in medicinal chemistry to overcome these limitations. A prodrug is a pharmacologically inactive compound that undergoes biotransformation in vivo to release the active parent drug[1]. This approach can enhance properties such as solubility, permeability, metabolic stability, and site-specific delivery.
(1Z)-N'-hydroxy-2-methoxypropanimidamide belongs to the chemical class of N'-hydroxy-imidamides, commonly known as amidoximes. The amidoxime functional group is a well-established prodrug moiety for amidines[2]. Amidines are strongly basic and are often protonated at physiological pH, which can limit their oral bioavailability and cell membrane permeability[1]. By converting the amidine to the less basic and more lipophilic amidoxime, these pharmacokinetic hurdles can be surmounted. The in vivo bioactivation then occurs via enzymatic reduction of the N'-hydroxy group to regenerate the active amidine functionality[1][2].
This guide postulates that (1Z)-N'-hydroxy-2-methoxypropanimidamide acts as a prodrug for the corresponding active metabolite, 2-methoxypropanimidamide, following the established bioactivation pathway for amidoximes.
Proposed Bioactivation Pathway
The central hypothesis is that (1Z)-N'-hydroxy-2-methoxypropanimidamide is metabolically reduced in vivo to yield the pharmacologically active 2-methoxypropanimidamide. This N-reductive biotransformation is catalyzed by specific enzyme systems primarily located in the liver and other tissues[1].
Key Enzymatic Systems in Amidoxime Reduction
Two primary enzyme systems are implicated in the reduction of N-hydroxylated compounds, including amidoximes:
-
The Mitochondrial Amidoxime Reducing Component (mARC) System: This is recognized as the principal pathway for the bioactivation of amidoxime prodrugs[2][3]. This three-component enzyme system is located in the outer mitochondrial membrane and comprises:
-
mARC1 or mARC2: Molybdenum-containing enzymes that catalyze the reduction of the N-hydroxylated substrate[3][4][5].
-
Cytochrome b5 (Cyb5B): An electron carrier protein.
-
NADH-Cytochrome b5 Reductase (Cyb5R): A flavoprotein that transfers electrons from NADH to cytochrome b5, which in turn reduces the mARC enzyme[6].
The mARC system is highly efficient in reducing a wide array of N-hydroxylated compounds and is considered a key determinant of the in vivo efficacy of amidoxime prodrugs[2][6].
-
-
Cytochrome P450 (CYP) Reductases: While primarily known for oxidative metabolism, cytochrome P450 enzymes are also capable of catalyzing reductive reactions, particularly under low oxygen tension[7][8]. The reduction of N-hydroxy compounds can be mediated by CYP enzymes in conjunction with NADPH-cytochrome P450 reductase[7][9]. Although generally considered a less significant pathway for amidoxime reduction than the mARC system under normal physiological conditions, its contribution cannot be disregarded[1].
The proposed bioactivation is depicted in the following pathway:
Caption: Proposed bioactivation of (1Z)-N'-hydroxy-2-methoxypropanimidamide.
The Active Moiety and Putative Pharmacological Action
Upon successful bioactivation, the released active metabolite is 2-methoxypropanimidamide. The pharmacological activity of this molecule will be dictated by the interactions of its amidine functional group with biological targets.
Pharmacological Profile of Amidines
The amidine group is a "bioisostere" of a protonated primary amine and can act as a mimic of the guanidinium group of arginine[2][10]. This allows amidine-containing molecules to engage in strong electrostatic and hydrogen-bonding interactions with various protein targets[10][11]. Consequently, small molecules featuring an amidine scaffold have demonstrated a wide range of biological activities, targeting enzymes such as proteases and kinases, as well as receptors and DNA[10][12][13].
Hypothesized Target Engagement
The specific molecular target of 2-methoxypropanimidamide is unknown and requires experimental determination. However, based on the chemical properties of the amidine group, it is plausible that the active drug binds to a target protein's active or allosteric site, potentially an "arginine hole" rich in acidic residues like aspartate or glutamate. This binding would modulate the protein's function, leading to a downstream therapeutic effect.
Caption: Hypothesized interaction of the active amidine with a protein target.
Experimental Validation Framework
To validate the proposed mechanism of action, a systematic experimental approach is required. The following protocols provide a self-validating framework to confirm the bioactivation pathway and identify the molecular target.
Protocol 1: In Vitro Prodrug Bioactivation Assay
Objective: To confirm the enzymatic reduction of (1Z)-N'-hydroxy-2-methoxypropanimidamide to 2-methoxypropanimidamide and to identify the contributing enzyme systems.
Methodology:
-
Reaction Setup: Prepare incubations of the prodrug (e.g., 1-10 µM) with various subcellular fractions (liver microsomes, S9, and isolated mitochondria) from human and other relevant species.
-
Cofactor Requirement: For each fraction, set up parallel incubations with and without the required cofactors (NADH for the mARC system, NADPH for the CYP system).
-
Enzyme Inhibition (Optional): To further delineate the pathways, incubations can be performed in the presence of broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or compounds known to interfere with the mARC system.
-
Time-Course Analysis: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Preparation: Quench the reaction (e.g., with cold acetonitrile containing an internal standard) and centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to simultaneously quantify the disappearance of the parent prodrug and the appearance of the active amidine metabolite[14][15][16][17][18].
Data Presentation:
| Incubation Condition | Cofactor | Prodrug Half-life (min) | Active Metabolite Formation Rate (pmol/min/mg protein) |
| Liver Microsomes | NADPH | ||
| Liver Microsomes | NADH | ||
| Liver Mitochondria | NADPH | ||
| Liver Mitochondria | NADH | ||
| S9 Fraction | NADPH | ||
| S9 Fraction | NADH |
Experimental Workflow Diagram:
Caption: Workflow for in vitro prodrug bioactivation studies.
Protocol 2: Target Identification via Cellular Thermal Shift Assay (CETSA)
Objective: To perform an unbiased identification of the cellular protein target(s) of the active metabolite, 2-methoxypropanimidamide.
Methodology:
CETSA is a powerful biophysical method for assessing drug-target engagement in a native cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein[19][20][21][22][23].
-
Cell Treatment: Treat intact cells or cell lysates with the active metabolite (2-methoxypropanimidamide) or a vehicle control.
-
Thermal Challenge: Heat aliquots of the treated samples across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the heat-induced aggregated proteins by centrifugation.
-
Protein Quantification (Western Blot): For a known candidate target, the amount of soluble protein at each temperature can be quantified by Western Blot to generate a "melting curve." A shift in this curve upon drug treatment indicates target engagement.
-
Proteome-Wide Analysis (TPP): For unbiased target discovery, the soluble protein fractions from each temperature point are analyzed using quantitative mass spectrometry (Thermal Proteome Profiling, TPP)[21]. Proteins that show increased thermal stability (a rightward shift in their melting curve) in the drug-treated samples are identified as potential targets.
Data Presentation:
| Protein ID | Gene Name | T-shift (°C) | p-value | Biological Function |
| P12345 | GENE1 | +3.5 | <0.01 | Serine Protease |
| Q67890 | GENE2 | +2.8 | <0.05 | Kinase |
| ... | ... | ... | ... | ... |
Experimental Workflow Diagram:
Caption: Workflow for target identification using CETSA-MS (TPP).
Conclusion and Future Directions
This guide proposes a detailed, hypothesis-driven mechanism of action for (1Z)-N'-hydroxy-2-methoxypropanimidamide as a prodrug. It is postulated to undergo enzymatic reduction, primarily via the mitochondrial mARC system, to release the active amidine metabolite, 2-methoxypropanimidamide. This active moiety is hypothesized to exert its pharmacological effect by binding to a specific protein target, a hypothesis that can be rigorously tested using the outlined experimental framework.
The successful validation of this proposed mechanism would not only elucidate the function of this specific compound but also reinforce the utility of the amidoxime prodrug strategy in modern drug discovery. Future work should focus on the chemical synthesis of the 2-methoxypropanimidamide metabolite for direct biological profiling and the execution of the described bioactivation and target identification studies.
References
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Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. [Link]
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The mitochondrial amidoxime-reducing component (mARC1) is a novel signal-anchored protein of the outer mitochondrial membrane. PubMed. [Link]
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Mitochondrial amidoxime reducing component. International Molybdenum Association. [Link]
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Drug Target Identification Methods. MtoZ Biolabs. [Link]
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Cellular thermal shift assay. Wikipedia. [Link]
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Cellular thermal shift assay: an approach to identify and assess protein target engagement. PubMed. [Link]
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Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes. MDPI. [Link]
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(1Z)-N'-hydroxy-2-methoxypropanimidamide role in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry Potential of (1Z)-N'-hydroxy-2-methoxypropanimidamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the potential role of (1Z)-N'-hydroxy-2-methoxypropanimidamide in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, synthetic pathways, and, most critically, its hypothesized therapeutic applications based on established principles of bioisosterism, prodrug design, and the known pharmacology of its core functional groups. While direct experimental data on this specific molecule is not publicly available, this guide extrapolates from a wealth of literature on related N'-hydroxy-imidamide (amidoxime) and N-hydroxy compounds to build a robust, evidence-based case for its investigation as a novel therapeutic agent.
Introduction and Structural Rationale
(1Z)-N'-hydroxy-2-methoxypropanimidamide is a small molecule characterized by three key chemical features: an N'-hydroxy-imidamide core, a methoxy group at the 2-position, and a specific (1Z) stereochemistry about the carbon-nitrogen double bond. The N'-hydroxy-imidamide functional group, also known as an amidoxime, is a versatile pharmacophore in medicinal chemistry. It is recognized for its ability to act as a bioisostere for carboxylic acids and other functionalities, and notably, as a prodrug moiety for amidines.[1][2][3] The introduction of N-hydroxy groups is a well-established strategy to modulate the physicochemical properties of drug candidates.[4] This guide will explore the therapeutic potential of this molecule, focusing on its plausible roles as an enzyme inhibitor and a prodrug, grounded in the established activities of structurally related compounds.
Physicochemical Profile and Structural Analysis
The predicted physicochemical properties of (1Z)-N'-hydroxy-2-methoxypropanimidamide suggest a favorable profile for a lead compound in drug discovery.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 118.14 g/mol | Compliant with Lipinski's Rule of Five, indicating good potential for oral bioavailability. |
| XLogP3 | -0.4 | Suggests high aqueous solubility, which is beneficial for formulation but may pose challenges for membrane permeability. |
| Hydrogen Bond Donors | 2 | Provides opportunities for strong, specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | Contributes to target binding and solubility. |
| Rotatable Bond Count | 2 | Low conformational flexibility can lead to higher binding affinity and improved selectivity. |
Data is estimated based on the structure and general properties of similar molecules from chemical databases.
Key Structural Features:
-
The (1Z)-N'-hydroxy-imidamide Core: This is the primary pharmacophore. The N'-hydroxy group is a weak acid and can act as a key hydrogen bond donor or a metal chelator in enzyme active sites.[5] The (1Z) configuration is crucial as it defines the spatial orientation of the substituents, which can significantly impact target binding affinity and selectivity.[5]
-
The 2-Methoxy Group: The methoxy group can influence the molecule's conformation, solubility, and metabolic stability. It may also participate in hydrogen bonding with the target protein. Its presence can block metabolic oxidation at the adjacent carbon, potentially increasing the compound's half-life.
Synthetic Strategy: A Plausible Route
The synthesis of N'-hydroxy-imidamides is typically straightforward and efficient, most commonly achieved through the addition of hydroxylamine to a nitrile precursor.[3][6]
Workflow for the Synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide
Caption: Synthetic workflow for (1Z)-N'-hydroxy-2-methoxypropanimidamide.
Detailed Experimental Protocol
-
Reaction Setup: In a pressurized sealed vial, dissolve 2-methoxypropanenitrile (1.0 eq) in absolute ethanol. To this stirred solution, add aqueous hydroxylamine (50% w/w, 4.0 eq).
-
Reaction: Seal the vial and heat the resulting mixture to 90°C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Purification: Evaporate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure (1Z)-N'-hydroxy-2-methoxypropanimidamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Roles and Therapeutic Targets in Medicinal Chemistry
The structural features of (1Z)-N'-hydroxy-2-methoxypropanimidamide suggest its potential utility in several therapeutic areas.
A. Role as a Prodrug for an Amidine Therapeutic
Many potent therapeutic agents containing an amidine group suffer from poor oral bioavailability due to their strong basicity, which leads to protonation at physiological pH.[2] The N'-hydroxy-imidamide moiety is significantly less basic than the corresponding amidine. Therefore, (1Z)-N'-hydroxy-2-methoxypropanimidamide can serve as a prodrug that is more readily absorbed from the gastrointestinal tract. Once absorbed, it can be reduced in vivo by enzymes such as cytochrome P450 systems to the active, more basic amidine.[2]
Caption: Prodrug strategy for improved oral bioavailability.
B. Potential as an Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
IDO1 is a heme-containing enzyme that catabolizes tryptophan, leading to an immunosuppressive tumor microenvironment.[7] Inhibition of IDO1 is a promising strategy in cancer immunotherapy. Many IDO1 inhibitors feature a functional group capable of coordinating with the heme iron in the enzyme's active site. The N'-hydroxy-imidamide group is an excellent candidate for this role. Structure-based drug design has led to the discovery of potent hydroxyamidine-based IDO1 inhibitors.[7] It is hypothesized that the N'-hydroxy group of (1Z)-N'-hydroxy-2-methoxypropanimidamide could directly coordinate with the heme iron, while the rest of the molecule forms favorable interactions within the active site, thereby inhibiting enzyme activity and restoring T-cell function.
C. Potential as a Histone Deacetylase (HDAC) Inhibitor
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated therapeutic strategy for various cancers.[8] A common feature of many HDAC inhibitors is a zinc-binding group that chelates the catalytic Zn²⁺ ion in the HDAC active site. Hydroxamic acids are a well-known class of potent HDAC inhibitors.[1] The N'-hydroxy-imidamide moiety can be considered a bioisostere of the hydroxamic acid group and could similarly function as a zinc-binding pharmacophore.
Caption: Proposed mechanism of metalloenzyme inhibition.
Recommended Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of (1Z)-N'-hydroxy-2-methoxypropanimidamide, a series of in vitro assays are recommended.
A. IDO1 Inhibition Assay (Enzymatic)
This protocol is designed to measure the direct inhibitory activity of the compound on recombinant human IDO1 enzyme.
-
Reagents and Materials: Recombinant human IDO1, L-Tryptophan, Ascorbic Acid, Methylene Blue, Catalase, Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5), 96-well microplate, plate reader.
-
Assay Preparation: Prepare a reaction mixture containing IDO1, catalase, and methylene blue in the assay buffer.
-
Compound Incubation: Serially dilute (1Z)-N'-hydroxy-2-methoxypropanimidamide to various concentrations and add to the wells of the 96-well plate. Add the enzyme reaction mixture to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of L-Tryptophan and ascorbic acid.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).
-
Detection: The product, N-formylkynurenine, can be detected by measuring its absorbance at 321 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
B. HDAC Inhibition Assay (Fluorometric)
This assay measures the inhibition of HDAC activity using a fluorogenic substrate.
-
Reagents and Materials: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Developer solution, Assay Buffer, 96-well black microplate, fluorescence plate reader.
-
Compound Preparation: Prepare serial dilutions of (1Z)-N'-hydroxy-2-methoxypropanimidamide.
-
Reaction Setup: Add the HDAC enzyme and the test compound to the wells of the microplate and incubate briefly.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Signal Development: Add the developer solution, which cleaves the deacetylated substrate to release the fluorescent product (AMC). Incubate for an additional 15 minutes.
-
Detection: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.
C. In Vitro ADME - Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of the compound.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, differentiating to resemble intestinal epithelial cells.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure:
-
Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (donor) side of the monolayer. At various time points, collect samples from the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral side and collect samples from the apical side to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
Conclusion and Future Directions
(1Z)-N'-hydroxy-2-methoxypropanimidamide represents a compelling, albeit unexplored, small molecule with significant potential in medicinal chemistry. Based on the well-documented activities of its core N'-hydroxy-imidamide functional group, it is a promising candidate for investigation as a prodrug to improve the bioavailability of amidine-based therapeutics, and as a direct-acting inhibitor of key metalloenzymes such as IDO1 and HDACs. Its simple structure and straightforward synthesis make it an attractive starting point for lead optimization campaigns.
Future research should focus on the synthesis of this compound and its biological evaluation using the protocols outlined in this guide. Subsequent structure-activity relationship (SAR) studies could explore modifications to the alkyl backbone and the methoxy group to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from such studies could pave the way for the development of novel therapeutics in oncology and other disease areas.
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Navigating the Physicochemical Landscape of (1Z)-N'-hydroxy-2-methoxypropanimidamide: A Technical Guide to Solubility and Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory
In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. It forms the bedrock upon which formulation, delivery, and ultimately, therapeutic efficacy are built. This guide is designed to provide an in-depth technical exploration of the solubility and stability of (1Z)-N'-hydroxy-2-methoxypropanimidamide .
Section 1: Physicochemical Profile of a Structural Analog: N'-hydroxy-2-methylpropanimidamide
To establish a baseline for our predictions, we first examine the known properties of N'-hydroxy-2-methylpropanimidamide. The primary structural difference is the substitution of a methoxy group (-OCH3) in our target compound for a methyl group (-CH3) in the analog.
| Property | Value | Source |
| Molecular Formula | C4H10N2O | [1][2] |
| Molecular Weight | 102.14 g/mol | [2] |
| Melting Point | 60 °C | [1][3] |
| Boiling Point | 207.2 °C at 760 mmHg | [1] |
| Solubility | Soluble in Chloroform, Methanol | [1][3] |
| XLogP3-AA | 0.4 | [2] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [1][3] |
Section 2: Predicted Solubility of (1Z)-N'-hydroxy-2-methoxypropanimidamide
The solubility of a compound is a critical determinant of its bioavailability. The presence of the methoxy group in (1Z)-N'-hydroxy-2-methoxypropanimidamide, as opposed to the methyl group in its analog, is expected to influence its solubility profile. The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, potentially increasing its affinity for polar solvents.
Expected Solubility Profile:
-
Aqueous Solubility: The introduction of the polar methoxy group may lead to a modest increase in aqueous solubility compared to N'-hydroxy-2-methylpropanimidamide. The molecule retains its hydrogen bond donor and acceptor sites on the hydroxyimidamide moiety, which will contribute to its interaction with water.
-
Organic Solvents: Similar to its analog, it is predicted to be soluble in polar organic solvents such as methanol, ethanol, and chloroform.[1][3]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the universally accepted shake-flask method for determining equilibrium solubility.
1. Preparation:
- Synthesize and purify (1Z)-N'-hydroxy-2-methoxypropanimidamide to >99% purity.
- Prepare a series of buffers (e.g., phosphate, citrate) at various pH levels (e.g., 2, 5, 7.4, 9).
- Select a range of relevant organic solvents.
2. Execution:
- Add an excess amount of the compound to a known volume of each solvent/buffer in a sealed vial.
- Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, allow the vials to stand to permit the undissolved solid to settle.
3. Analysis:
- Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
- Dilute the filtrate with a suitable solvent.
- Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
4. Calculation:
- Calculate the solubility based on the measured concentration and the dilution factor.
Workflow for Shake-Flask Solubility Determination
Caption: A stepwise workflow for determining equilibrium solubility.
Section 3: Predicted Stability of (1Z)-N'-hydroxy-2-methoxypropanimidamide
Stability testing is essential to understand a compound's shelf-life and potential degradation pathways. The hydroxyimidamide functional group may be susceptible to hydrolysis and oxidation.
Potential Degradation Pathways:
-
Hydrolysis: The imide moiety could be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially cleaving to form a carboxylic acid and hydroxylamine derivatives. Amide groups, which are structurally related, are known to undergo base-mediated hydrolysis.[5] The rate of degradation is often pH-dependent.[6]
-
Oxidation: The hydroxylamine portion of the molecule could be prone to oxidation. Care should be taken to protect the compound from strong oxidizing agents and atmospheric oxygen, especially in solution.[7]
-
Photostability: The presence of chromophores may render the molecule susceptible to degradation upon exposure to light. Photolytic degradation often involves radical mechanisms.[8]
-
Thermal Stability: As with most organic molecules, exposure to high temperatures can lead to decomposition.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are used to identify likely degradation products and develop stability-indicating analytical methods. These studies should be conducted according to ICH Q1A(R2) guidelines.
1. Stock Solution Preparation:
- Prepare a stock solution of (1Z)-N'-hydroxy-2-methoxypropanimidamide in a suitable solvent (e.g., methanol or acetonitrile-water mixture).
2. Stress Conditions:
- Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a set period.
- Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.[9]
- Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H2O2) at room temperature.
- Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C). Expose the stock solution to heat (e.g., 60°C).
- Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
- At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
- Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products.[9] A diode-array detector can be used to assess peak purity.
- Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the mass of the degradation products, aiding in structural elucidation.[10][11]
Workflow for Forced Degradation Studies
Caption: A workflow for conducting forced degradation studies.
Section 4: Summary and Recommendations
While direct experimental data for (1Z)-N'-hydroxy-2-methoxypropanimidamide is not currently in the public domain, a scientifically-grounded prediction of its solubility and stability profile can be made by leveraging data from its structural analog, N'-hydroxy-2-methylpropanimidamide. The introduction of a methoxy group is anticipated to slightly enhance its polarity and potentially its aqueous solubility. The compound is likely to be susceptible to degradation via hydrolysis and oxidation, and appropriate precautions should be taken during its handling and storage.
It is strongly recommended that researchers perform the detailed experimental protocols outlined in this guide to definitively characterize the solubility and stability of (1Z)-N'-hydroxy-2-methoxypropanimidamide. The resulting data will be invaluable for any further development, including formulation design, pharmacokinetic studies, and establishing appropriate storage conditions.
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Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available from: [Link]
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Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Available from: [Link]
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Synthesis, crystal structure, spectroscopic characterization, in vitro and in silico studies of water-soluble (Z)-N'-hydroxy-2-morpholinonicotinimidamide. ResearchGate. Available from: [Link]
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(Z)-N'-Hydroxyisobutyrimidamide | C4H10N2O | CID 9582835. PubChem - NIH. Available from: [Link]
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Chemical synthesis and characterization of N-hydroxy-N-methyl fattyamide from palm oil. ResearchGate. Available from: [Link]
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Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. PubMed. Available from: [Link]
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available from: [Link]
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The degradation pathway of flonicamid during photolysis and hydrolysis. ResearchGate. Available from: [Link]
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CAS#:1201448-08-9 | N'-hydroxy-2-(hydroxymethyl)isonicotinimidamide. Chemsrc. Available from: [Link]
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A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Available from: [Link]
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Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. SciSpace. Available from: [Link]
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Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. Arabian Journal of Chemistry. Available from: [Link]
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Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. OAE Publishing. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of (1Z)-N'-hydroxy-2-methoxypropanimidamide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of (1Z)-N'-hydroxy-2-methoxypropanimidamide, a molecule of interest within the broader class of amidoximes. Amidoximes are crucial functional groups in medicinal chemistry, often serving as key intermediates or as bioisosteres and prodrugs for amidine-containing therapeutics[1]. A thorough understanding of their structural and electronic properties is paramount for quality control, reaction monitoring, and mechanistic studies. This document synthesizes predictive data with established spectroscopic principles to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. We delve into the causality behind experimental choices and data interpretation, providing field-proven protocols and visual workflows to guide researchers in their analytical endeavors.
Chemical Structure and Properties
(1Z)-N'-hydroxy-2-methoxypropanimidamide belongs to the N-hydroxyimidamide (amidoxime) class of compounds. The "(1Z)" designation specifies the stereochemistry around the carbon-nitrogen double bond, indicating that the hydroxyl group and the amino group are on the same side.
-
Molecular Formula: C₄H₁₀N₂O₂
-
Molecular Weight: 118.13 g/mol
-
Structure:
(Note: Image is a representation)
The presence of the methoxy group at the 2-position, the N'-hydroxy group, and the primary amine confers specific electronic and steric properties that are directly observable through spectroscopic techniques.
Integrated Spectroscopic Workflow
The definitive structural elucidation of a novel or synthesized compound relies not on a single technique, but on the convergence of data from multiple orthogonal methods. The workflow below illustrates the logical process, from sample preparation to the final, confirmed structure, integrating NMR, IR, and MS data.
Caption: Integrated workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the chemical environment and connectivity of atoms. For (1Z)-N'-hydroxy-2-methoxypropanimidamide, both ¹H and ¹³C NMR are indispensable.
Expertise & Rationale: Solvent Choice and Proton Exchange
The choice of solvent is critical. While CDCl₃ is common, protic solvents like DMSO-d₆ are often superior for this class of compounds. The hydroxyl (-OH) and amine (-NH₂) protons are acidic and exchangeable. In CDCl₃, their signals can be broad or even absent. In DMSO-d₆, hydrogen bonding with the solvent slows this exchange, resulting in sharper, more observable signals for the OH and NH₂ protons, which is crucial for complete characterization[2][3].
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is predicted to show five distinct signals.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~9.50 | Broad Singlet | 1H | -OH | The hydroxyl proton is highly deshielded due to the electronegative oxygen and its involvement in hydrogen bonding. Its broadness is characteristic of exchangeable protons[1][4]. |
| ~5.75 | Broad Singlet | 2H | -NH₂ | Protons on the primary amine are also exchangeable and appear as a broad singlet. The chemical shift is typical for amidoxime NH₂ groups[1]. |
| ~3.60 | Quartet (q) | 1H | -CH - | This methine proton is coupled to the three protons of the adjacent methyl group (n+1 rule, 3+1=4), resulting in a quartet. It is deshielded by the adjacent methoxy group and the imidamide moiety[5]. |
| ~3.25 | Singlet (s) | 3H | -OCH₃ | The methoxy protons are chemically equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet. The electronegative oxygen shifts them downfield[4]. |
| ~1.20 | Doublet (d) | 3H | -CH(CH₃ ) | These methyl protons are coupled to the single methine proton (n+1 rule, 1+1=2), appearing as a doublet. This is a typical upfield aliphatic signal[5]. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to show four signals, one for each unique carbon environment.
| Chemical Shift (δ) ppm | Assignment | Rationale & Causality |
| ~152 | C =N | The sp²-hybridized carbon of the imidamide group is significantly deshielded and appears furthest downfield, a characteristic feature of this functional group[1][6]. |
| ~75 | -C H- | The methine carbon is deshielded due to the direct attachment of the electronegative methoxy group. |
| ~58 | -OC H₃ | The carbon of the methoxy group appears in the typical range for sp³ carbons bonded to an oxygen atom. |
| ~18 | -CH(C H₃) | The terminal methyl carbon is the most shielded, appearing furthest upfield in the aliphatic region of the spectrum[6]. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR Parameters: Employ a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Parameters: Use a spectral width of 220 ppm with proton decoupling. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, though none are present here. An acquisition of 1024 or more scans is common to achieve adequate signal-to-noise.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate software.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations[7].
Spectral Interpretation
The key to interpreting the IR spectrum is to identify characteristic absorption bands. For amidoximes, the N-O, C=N, N-H, and O-H stretches are particularly diagnostic[8][9].
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale & Causality |
| 3450 - 3200 (broad) | N-H and O-H Stretching | -NH₂, -OH | This broad, strong absorption is a hallmark of hydrogen-bonded N-H and O-H groups. The individual peaks often overlap to form a single complex band[10]. |
| 2980 - 2850 (medium) | C-H Stretching | Aliphatic C-H | These absorptions are due to the stretching vibrations of the sp³-hybridized C-H bonds in the methoxy, methine, and methyl groups. |
| ~1660 (strong) | C=N Stretching | Imidamide C=N | The carbon-nitrogen double bond stretch is a strong, characteristic peak for amidoximes and related imines[9][11]. Its exact position can be influenced by conjugation and substitution. |
| 1450 & 1375 (medium) | C-H Bending | -CH₃, -CH₂- | These peaks correspond to the asymmetric and symmetric bending (scissoring) vibrations of the methyl and methine groups. |
| ~1100 (strong) | C-O Stretching | Ether C-O | A strong absorption in this region is indicative of the C-O single bond stretch of the methoxy group[12]. |
| ~930 (medium) | N-O Stretching | N-O | The N-O single bond stretch provides another key diagnostic peak for the N-hydroxy functionality. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR): The most straightforward method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters: Scan over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint and aids in structural confirmation.
Ionization and Molecular Ion
Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is the preferred choice. This method minimizes premature fragmentation and should yield a prominent protonated molecular ion ([M+H]⁺).
-
Calculated Exact Mass: 118.0742
-
Expected [M+H]⁺: m/z 119.0815
Predicted Fragmentation Pattern
The excess energy imparted during ionization can cause the molecular ion to fragment in predictable ways. Alpha-cleavage (cleavage of a bond adjacent to a functional group) is a common and energetically favorable pathway[13].
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An Investigator's Guide to the Biological Activity of N'-hydroxy-2-methylpropanimidamide: A Research Whitepaper
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the biological potential of N'-hydroxy-2-methylpropanimidamide. While direct, in-depth studies on this specific molecule are limited in publicly accessible literature, the broader class of amidoximes, to which it belongs, exhibits a remarkable range of biological activities. This document will, therefore, serve as an investigator's roadmap, synthesizing the known attributes of amidoximes to postulate the probable activities of N'-hydroxy-2-methylpropanimidamide and providing detailed, field-proven methodologies to systematically evaluate these hypotheses.
Introduction: The Amidoxime Scaffold - A Privileged Structure in Medicinal Chemistry
Amidoximes are a unique class of organic compounds characterized by the presence of a hydroxylamino and an amino group attached to the same carbon atom. This arrangement confers upon them a versatile chemical reactivity and, importantly, a diverse pharmacological profile. They are recognized as valuable intermediates in the synthesis of various heterocyclic compounds and are often employed as bioisosteres for carboxylic acids and other functional groups in drug design.
N'-hydroxy-2-methylpropanimidamide, also known as isobutyramidoxime, is a simple aliphatic amidoxime. Its straightforward synthesis from readily available precursors, such as 2-methylpropanenitrile (isobutyronitrile) and hydroxylamine, makes it an attractive candidate for foundational biological screening and lead optimization studies.
Synthesis and Physicochemical Properties
A robust and reproducible synthesis of N'-hydroxy-2-methylpropanimidamide is crucial for any biological investigation. The most common and efficient method involves the nucleophilic addition of hydroxylamine to isobutyronitrile.
Experimental Protocol: Synthesis of N'-hydroxy-2-methylpropanimidamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpropanenitrile (1.0 eq) in ethanol.
-
Addition of Hydroxylamine: To this solution, add a 50% aqueous solution of hydroxylamine (1.5 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield N'-hydroxy-2-methylpropanimidamide as a solid.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Table 1: Physicochemical Properties of N'-hydroxy-2-methylpropanimidamide
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O | PubChem |
| Molecular Weight | 102.14 g/mol | PubChem |
| Appearance | Off-White Solid | IndiaMART[1] |
| Melting Point | 60 °C | IndiaMART[1] |
| Boiling Point | 146 °C | IndiaMART[1] |
| Density | 1.09 g/cm³ | IndiaMART[1] |
| CAS Number | 35613-84-4 | IndiaMART[1] |
Postulated Biological Activities and Investigative Pathways
Based on the extensive literature on amidoxime derivatives, we can hypothesize several key biological activities for N'-hydroxy-2-methylpropanimidamide. This section will outline these potential activities and provide detailed experimental workflows for their investigation.
Antimicrobial Activity
Amidoximes have been reported to possess antibacterial and antifungal properties. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to act as prodrugs that are metabolized into active amidines.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of N'-hydroxy-2-methylpropanimidamide.
Detailed Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Microplates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.
-
Serial Dilutions: Add 100 µL of the stock solution of N'-hydroxy-2-methylpropanimidamide to the first well and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 10 µL of the prepared inoculum to each well. Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Several N'-hydroxy-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) and the mTOR signaling pathway.
Signaling Pathway: Potential Inhibition of the mTOR Pathway
Caption: Postulated inhibition of the mTOR signaling pathway by N'-hydroxy-2-methylpropanimidamide.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N'-hydroxy-2-methylpropanimidamide and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀).
Enzyme Inhibition
The hydroxamic acid-like moiety in amidoximes makes them potential inhibitors of metalloenzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). Inhibition of these enzymes has significant therapeutic implications in cancer and inflammatory diseases.
Experimental Workflow: General Enzyme Inhibition Assay
Caption: General workflow for assessing enzyme inhibitory activity.
Detailed Protocol: HDAC Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare assay buffer, a solution of a specific HDAC enzyme, a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), and a developer solution.
-
Inhibitor Dilution: Prepare serial dilutions of N'-hydroxy-2-methylpropanimidamide in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the HDAC enzyme solution followed by the diluted inhibitor or buffer (control). Pre-incubate for 10-15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells. Incubate for 30-60 minutes at 37°C.
-
Reaction Termination: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 15 minutes at room temperature.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Concluding Remarks and Future Directions
N'-hydroxy-2-methylpropanimidamide represents a simple, yet potentially powerful, molecular scaffold for the discovery of new therapeutic agents. The established biological activities of the broader amidoxime class provide a strong rationale for the systematic investigation of this compound's antimicrobial, anticancer, and enzyme inhibitory properties. The detailed protocols and workflows presented in this guide offer a robust starting point for researchers to unlock the full therapeutic potential of N'-hydroxy-2-methylpropanimidamide. Future studies should focus on elucidating its specific molecular targets and mechanisms of action, followed by medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.
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An In-depth Technical Guide to the Antitumor Activities of Amidoximes
For Researchers, Scientists, and Drug Development Professionals
Foreword
The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern biomedical research. Within the vast landscape of chemical scaffolds, amidoximes have emerged as a promising class of compounds with demonstrable antiproliferative and pro-apoptotic activities across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the antitumor potential of amidoximes. While the initial topic of interest was the specific compound isobutyramidoxime, a thorough review of the scientific literature reveals a scarcity of data on this particular molecule. Therefore, this guide has been broadened to encapsulate the wider class of amidoximes, synthesizing the available preclinical data to offer valuable insights for researchers in oncology and drug discovery. Herein, we delve into the synthesis of amidoxime derivatives, their in vitro and in vivo antitumor activities, and the molecular mechanisms that underpin their therapeutic potential, with a particular focus on their role as histone deacetylase (HDAC) inhibitors.
Synthesis of Amidoxime Derivatives: A General Overview
The synthesis of amidoximes is most commonly achieved through the nucleophilic addition of hydroxylamine to a nitrile precursor.[1] This straightforward and versatile method allows for the generation of a diverse library of amidoxime derivatives for structure-activity relationship (SAR) studies.
The general reaction involves the treatment of a nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, typically in an alcoholic solvent.[1] The reaction can also be carried out using an aqueous solution of hydroxylamine, which may offer advantages in terms of reaction time and the avoidance of a separate base.[1]
Caption: General reaction scheme for the synthesis of amidoximes from nitriles.
A detailed, step-by-step protocol for a general synthesis is provided below.
Experimental Protocol: General Synthesis of an Amidoxime Derivative
Materials:
-
Nitrile starting material
-
Hydroxylamine hydrochloride
-
Sodium carbonate (or triethylamine)
-
Ethanol (or methanol)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the nitrile (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium carbonate (2 equivalents).
-
Add ethanol to the flask to dissolve the reactants.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
In Vitro Antitumor Activities of Amidoxime Derivatives
A growing body of evidence demonstrates the antiproliferative effects of various amidoxime derivatives against a panel of human cancer cell lines.
Antiproliferative Activity
Studies have shown that certain amidoxime-substituted heterocycles exhibit potent growth-inhibitory effects. For instance, quinoline amidoximes have demonstrated significant antiproliferative activity against lung adenocarcinoma (A549), cervical carcinoma (HeLa), and colorectal adenocarcinoma (SW620) cells.[2]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Amidoximes | A549 (Lung) | 6.52 | [3] |
| Quinoline Amidoximes | HeLa (Cervical) | 7.15 | [3] |
| Quinoline Amidoximes | SW620 (Colorectal) | 7.24 | [3] |
Table 1: Reported IC50 values for representative amidoxime derivatives against various cancer cell lines.
Methodologies for In Vitro Evaluation
The assessment of the antitumor activity of novel compounds relies on a battery of robust and reproducible in vitro assays.
Caption: A typical experimental workflow for the in vitro evaluation of antitumor compounds.
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[3][4]
Experimental Protocol: MTT Cell Viability Assay
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the amidoxime compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
To determine if the observed decrease in cell viability is due to programmed cell death, apoptosis assays are employed. The Annexin V assay is a common method that detects the externalization of phosphatidylserine, an early marker of apoptosis.[6]
Experimental Protocol: Annexin V Apoptosis Assay
-
Seed and treat cells as described for the cell viability assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Anticancer agents can exert their effects by arresting the cell cycle at specific phases. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[7]
Experimental Protocol: Cell Cycle Analysis
-
Seed and treat cells as previously described.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[8]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[9]
Mechanisms of Antitumor Action
Understanding the molecular mechanisms by which a compound exerts its antitumor effects is crucial for its development as a therapeutic agent. For amidoximes, a key proposed mechanism is the inhibition of histone deacetylases (HDACs).
Amidoximes as Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[10] In many cancers, HDACs are overexpressed, leading to the deacetylation of histones and subsequent chromatin condensation, which represses the transcription of tumor suppressor genes.[10] HDAC inhibitors can reverse this process, leading to the re-expression of these genes and subsequent cell cycle arrest, differentiation, and apoptosis.[10]
The amidoxime functional group is a bioisostere of the hydroxamate group found in many known HDAC inhibitors.[11] It is capable of chelating the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity.[11]
Caption: Proposed mechanism of action of amidoximes as HDAC inhibitors.
Investigating Molecular Mechanisms: Western Blotting
Western blotting is a powerful technique to investigate changes in protein expression and signaling pathways within cancer cells following treatment with a compound of interest.[12] For example, to confirm the HDAC inhibitory activity of an amidoxime, one could perform a Western blot to detect the levels of acetylated histones.
Experimental Protocol: Western Blotting
-
Lyse treated and untreated cancer cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-acetyl-histone H3) overnight at 4°C.[14]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Evaluation of Antitumor Efficacy
Promising results from in vitro studies warrant further investigation in preclinical animal models to assess the in vivo efficacy and safety of a potential anticancer agent.
Xenograft Models
A common in vivo model involves the subcutaneous implantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice).[15] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Key Parameters to Evaluate:
-
Tumor growth inhibition: The reduction in tumor volume in treated mice compared to a vehicle-treated control group.
-
Body weight: To monitor for signs of toxicity.
-
Survival analysis: To determine if the treatment prolongs the lifespan of the tumor-bearing mice.
Conclusion and Future Perspectives
Amidoximes represent a versatile chemical scaffold with significant potential for the development of novel anticancer agents. Their straightforward synthesis, coupled with their demonstrated antiproliferative activities and a plausible mechanism of action as HDAC inhibitors, makes them an attractive area for further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of amidoxime derivatives.
-
Mechanism of action studies: To further elucidate the molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy and pharmacokinetic studies: To evaluate the therapeutic potential of lead compounds in preclinical models.
-
Investigation of specific derivatives: Dedicated studies on compounds like isobutyramidoxime are needed to understand their specific biological activities.
By systematically exploring the therapeutic potential of the amidoxime class, the scientific community can continue to advance the discovery of new and effective treatments for cancer.
References
- Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC - NIH. (n.d.).
- Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - NIH. (n.d.).
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (n.d.).
- Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (n.d.).
- Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific. (n.d.).
- MTT assay - Wikipedia. (n.d.).
- Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. (n.d.).
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C. (2018, November 14).
- Apoptosis Assay Chart | Life Science Research - Merck Millipore. (n.d.).
- Antitumor Efficacy Testing in Rodents - PMC - NIH. (n.d.).
- A Versatile Synthesis of Amidines from Nitriles Via Amidoximes - Taylor & Francis. (n.d.).
- Choosing an Apoptosis Detection Assay | Biocompare: The Buyer's Guide for Life Scientists. (2021, August 3).
- A versatile synthesis of amidines from nitriles via amidoximes (1996) | Brian D. Judkins | 119 Citations - SciSpace. (n.d.).
- Seven Assays to Detect Apoptosis - CST Blog - Cell Signaling Technology. (n.d.).
- Studies on the synthesis of amidoximes from nitroalkanes - PMC - NIH. (n.d.).
- Assaying cell cycle status using flow cytometry - PMC. (n.d.).
- The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. (n.d.).
- WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents. (n.d.).
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023, April 3).
- Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. (n.d.).
- Cell Cycle Protocols - BD Biosciences. (n.d.).
- Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy - PubMed. (2016, October 1).
- Synthesis of amidoxime through “nitrile and hydroxylamine” and its resonating structures. (n.d.).
- Western Blotting Protocol - Cell Signaling Technology. (n.d.).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).
- Studies on the synthesis of amidoximes from nitroalkanes - ResearchGate. (2025, August 6).
- Animal Models Used by PREVENT | Division of Cancer Prevention. (n.d.).
- Western blot protocol - Abcam. (n.d.).
- New Models for Testing Melanoma Drugs and Vaccines. (2019, July 15).
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. (n.d.).
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (2014, April 28).
- Studies on the synthesis of amidoximes from nitroalkanes - ElectronicsAndBooks. (n.d.).
- Antitumor activity of amidoximes (hydroxyurea analogs) in murine tumor systems - PubMed. (n.d.).
- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed. (n.d.).
- Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - MDPI. (n.d.).
- An In Vitro and In Vivo Assessment of Antitumor Activity of Extracts Derived from Three Well-Known Plant Species - MDPI. (n.d.).
- Recent developments in the chemistry and in the biological applications of amidoximes - PubMed. (n.d.).
- Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12).
- Recent Developments in the Chemistry and in the Biological Applications of Amidoximes | Request PDF - ResearchGate. (2025, August 10).
- Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR. (n.d.).
- Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (n.d.).
- Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC. (n.d.).
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of N'-hydroxy-2-methylpropanimidamide from Isobutyronitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of N'-hydroxy-2-methylpropanimidamide, an amidoxime of significant interest in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic addition of hydroxylamine to isobutyronitrile (2-methylpropanenitrile). This document offers a step-by-step experimental procedure, a thorough explanation of the underlying chemical principles, and methods for the purification and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction: The Significance of Amidoximes
Amidoximes are a class of organic compounds possessing the general structure RC(=NOH)NR'R''. They are versatile intermediates in the synthesis of various heterocyclic systems and are recognized as important pharmacophores in drug discovery. Their ability to act as bioisosteres for carboxylic acids, amides, and other functional groups makes them valuable moieties in the design of novel therapeutic agents. The title compound, N'-hydroxy-2-methylpropanimidamide, serves as a key building block for more complex molecules with potential biological activity.
A Note on Nomenclature: The user requested the synthesis of "(1Z)-N'-hydroxy-2-methoxypropanimidamide" from "isobutyronitrile." However, the reaction of isobutyronitrile (2-methylpropanenitrile) with hydroxylamine directly yields N'-hydroxy-2-methylpropanimidamide. The introduction of a methoxy group at the 2-position would require a different starting material or a multi-step synthesis. This guide will focus on the direct and logical conversion of isobutyronitrile to its corresponding N'-hydroxyimidamide.
The synthesis of amidoximes is most commonly and efficiently achieved through the addition of hydroxylamine to a nitrile precursor.[1] This reaction is a cornerstone of medicinal chemistry due to its reliability and the ready availability of a wide range of nitrile starting materials.
Reaction Mechanism and Scientific Rationale
The conversion of a nitrile to an amidoxime proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group.[2] The carbon-nitrogen triple bond of the nitrile is polarized, rendering the carbon atom susceptible to attack by nucleophiles.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbon of the nitrile. This results in the formation of a transient, negatively charged intermediate.
-
Proton Transfer: A proton is transferred from the hydroxylamine nitrogen to the nitrile nitrogen, yielding a neutral imine-like intermediate, specifically a hydroxyimidoyl amide.
-
Tautomerization: The intermediate undergoes tautomerization to form the more stable amidoxime product.
The reaction can be influenced by several factors, including the nature of the nitrile, the form of hydroxylamine used (free base or salt), the solvent, and the temperature.[3][4] The use of a base is often necessary when starting with hydroxylamine hydrochloride to generate the free hydroxylamine in situ.[5]
Experimental Protocol: Synthesis of N'-hydroxy-2-methylpropanimidamide
This protocol is adapted from established procedures for the synthesis of aliphatic amidoximes.[1][6]
Materials and Equipment
Materials:
-
Isobutyronitrile (2-methylpropanenitrile), 99%
-
Hydroxylamine hydrochloride (NH₂OH·HCl), 99%
-
Sodium methoxide (NaOMe), 95% or as a solution in methanol
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Ethyl acetate, ACS grade
-
Hexanes, ACS grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Step-by-Step Synthesis Procedure
Step 1: Preparation of Free Hydroxylamine
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.05 eq) in anhydrous methanol (20 mL). Cool the solution to 0 °C in an ice bath.
Rationale: Hydroxylamine is often supplied as its hydrochloride salt for stability. The free base is a more potent nucleophile and is generated in situ by reacting the salt with a strong base.[5] Cooling the solution minimizes any potential side reactions and controls the exothermic nature of the acid-base neutralization.
To the cooled, stirred solution, slowly add sodium methoxide (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C. A white precipitate of sodium chloride will form.
Rationale: Sodium methoxide is a strong, non-nucleophilic base in this context, suitable for deprotonating the hydroxylammonium ion. The formation of insoluble sodium chloride drives the equilibrium towards the formation of free hydroxylamine.
Stir the resulting suspension at 0 °C for 30 minutes.
Step 2: Reaction with Isobutyronitrile
To the suspension containing free hydroxylamine, add isobutyronitrile (1.0 eq) dropwise via syringe. Remove the ice bath and allow the reaction mixture to warm to room temperature.
Rationale: The addition of the nitrile initiates the nucleophilic addition reaction. The reaction is typically allowed to proceed at room temperature, although gentle heating may be required for less reactive nitriles.
Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
Rationale: Heating the reaction increases the rate of the nucleophilic addition. Monitoring the reaction is crucial to determine the point of completion and to avoid the formation of byproducts from prolonged heating.
Step 3: Work-up and Purification
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
To the resulting residue, add deionized water (30 mL) and extract the aqueous layer with ethyl acetate (3 x 30 mL).
Rationale: This step partitions the product into the organic phase, leaving the inorganic salts (NaCl) and any unreacted hydroxylamine in the aqueous phase.
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
Rationale: The bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove residual water from the organic layer.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Rationale: Anhydrous magnesium sulfate is a drying agent that removes trace amounts of water from the organic solvent.
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Rationale: Purification is essential to obtain the product in high purity, free from starting materials and byproducts.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of N'-hydroxy-2-methylpropanimidamide.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Reactant Molar Ratios | ||
| Isobutyronitrile | 1.0 eq | Limiting reagent |
| Hydroxylamine HCl | 1.05 eq | A slight excess ensures complete conversion of the nitrile. |
| Sodium Methoxide | 1.0 eq | Stoichiometric amount to neutralize the hydroxylamine hydrochloride. |
| Reaction Conditions | ||
| Solvent | Anhydrous Methanol | Protic solvent that solubilizes reactants and facilitates proton transfer. |
| Temperature | Reflux (~65 °C) | Accelerates the reaction rate. |
| Reaction Time | 4-8 hours (monitor by TLC/LC-MS) | Sufficient time for the reaction to reach completion. |
| Expected Yield | 70-90% | Typical yield for this type of reaction, dependent on purification method. |
| Product Properties | ||
| Molecular Formula | C₄H₁₀N₂O | |
| Molecular Weight | 102.14 g/mol | |
| Appearance | White to off-white solid | Expected physical state of the purified compound.[7] |
| Melting Point | 60 °C | Literature value for N'-hydroxy-2-methylpropanimidamide.[7] |
Characterization and Quality Control
The identity and purity of the synthesized N'-hydroxy-2-methylpropanimidamide should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the molecule by analyzing the chemical shifts, integration, and multiplicity of the proton signals.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
MS (Mass Spectrometry): To determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point: To assess the purity of the final product. A sharp melting point close to the literature value indicates high purity.
Troubleshooting and Expert Insights
-
Low Yield: If the yield is low, ensure that the methanol is anhydrous, as water can hydrolyze the nitrile under the reaction conditions.[8] Also, confirm that the sodium methoxide is fresh and has been properly stored to avoid degradation.
-
Formation of Amide Byproduct: In some cases, the amidoxime can undergo further reaction or rearrangement to form an amide, especially with prolonged heating or in the presence of certain impurities.[3][4][9] Careful monitoring of the reaction progress is key to minimizing this side reaction.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative for purification. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of N'-hydroxy-2-methylpropanimidamide from isobutyronitrile. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can confidently prepare this valuable building block for applications in drug discovery and development.
References
- Shejul, A. D., et al. (2010). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Asian Journal of Chemistry, 22(7), 5447-5450.
- Titheradge, H. J., et al. (1968). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 1110-1114.
- Fábián, L., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(45), 9192-9201.
- Taheri, H., et al. (2018). Reaction mechanisms of the reaction between nitriles and hydroxylamine.
- Wang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(36), 22359-22365.
- US Patent 4,707,294A. (1987). Preparation of alcoholic hydroxylamine solution from hydroxylammonium sulfate.
- Fábián, L., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. PubMed.
- OpenStax. (2023). 20.7 Chemistry of Nitriles. OpenStax.
- LibreTexts. (2023). Conversion of nitriles to amides. Chemistry LibreTexts.
- Chinese Patent CN115490611A. (2022). A kind of synthetic method of methoxylamine hydrochloride.
- BenchChem. (2025). Synthesis of N'-hydroxy-2-methylpropanimidamide: A Detailed Protocol for Researchers. BenchChem.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
- LookChem. (n.d.). N'-Hydroxy-2-methylpropanimidamide. LookChem.
- Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles. YouTube.
- ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides.
- Charvátová, H., et al. (2020). Synthesis of N-[2-(hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO).
- ResearchGate. (n.d.). (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides.
- MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
- National Institutes of Health. (n.d.).
- ChemicalBook. (n.d.). N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis. ChemicalBook.
- European Patent Office. (n.d.). Process for the preparation of hydroxyamides - EP 0473380 B1. Googleapis.com.
- SciSpace. (n.d.).
- US Patent 8,802,609B2. (2014). Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.
- US Patent 9,234,052B2. (2016). Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations.
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- 7. N'-Hydroxy-2-methylpropanimidamide|35613-84-4|lookchem [lookchem.com]
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- 9. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Note: A Detailed Protocol for the Synthesis of N'-hydroxy-2-methylpropanimidamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-hydroxy-2-methylpropanimidamide, also known as isobutyramidoxime, is a key chemical intermediate belonging to the amidoxime class of compounds. Amidoximes are versatile building blocks in medicinal chemistry and drug development, frequently serving as precursors for the synthesis of various heterocyclic systems and as bioisosteres for carboxylic acids and amides. The N'-hydroxy functionality imparts unique chemical properties, making it a valuable moiety in the design of novel therapeutic agents. The most direct and widely used method for the synthesis of amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor.[1] This application note provides a detailed, step-by-step protocol for the synthesis of N'-hydroxy-2-methylpropanimidamide from 2-methylpropanenitrile (isobutyronitrile) and hydroxylamine.
Reaction Principle
The synthesis of N'-hydroxy-2-methylpropanimidamide proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group in isobutyronitrile. The reaction is typically carried out in an alcoholic solvent, and the hydroxylamine can be generated in situ from its hydrochloride salt using a base, or a pre-formed aqueous solution of hydroxylamine can be used.[1][2] The general reaction scheme is depicted below:
Figure 1: Synthesis of N'-hydroxy-2-methylpropanimidamide
A schematic representation of the synthesis of N'-hydroxy-2-methylpropanimidamide.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2-Methylpropanenitrile (Isobutyronitrile) | Reagent Grade, ≥99% | Sigma-Aldrich | |
| Hydroxylamine hydrochloride | Reagent Grade, ≥98% | Sigma-Aldrich | Corrosive, handle with care. |
| Sodium Carbonate (anhydrous) | Reagent Grade, ≥99.5% | Fisher Scientific | |
| Ethanol (95%) | ACS Grade | VWR | |
| Ethyl acetate | HPLC Grade | Fisher Scientific | For extraction and chromatography. |
| Hexane | HPLC Grade | Fisher Scientific | For chromatography. |
| Deionized Water | |||
| Anhydrous Magnesium Sulfate | Reagent Grade | Sigma-Aldrich | For drying organic layers. |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter flask)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer (¹H and ¹³C NMR)
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aliphatic amidoximes.[1][3]
Reaction Setup and Execution
-
Preparation of Hydroxylamine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (0.75 equivalents) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio). Stir the mixture at room temperature for 15-20 minutes to generate the free hydroxylamine in situ.
-
Addition of Nitrile: To the stirred hydroxylamine solution, add 2-methylpropanenitrile (1.0 equivalent).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting nitrile spot indicates the completion of the reaction. The reaction is typically complete within 4-6 hours.
Work-up and Purification
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N'-hydroxy-2-methylpropanimidamide.
-
Purification: The crude product can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Experimental Workflow
Figure 2: A step-by-step workflow for the synthesis and purification of N'-hydroxy-2-methylpropanimidamide.
Expected Results and Characterization
The final product, N'-hydroxy-2-methylpropanimidamide, should be a white to off-white solid. The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
Table 2: Predicted Spectroscopic Data for N'-hydroxy-2-methylpropanimidamide
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0-8.0 (br s, 1H, NOH), ~4.5-5.5 (br s, 2H, NH₂), ~2.5-3.0 (septet, 1H, CH), ~1.1-1.3 (d, 6H, 2 x CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155-160 (C=N), ~30-35 (CH), ~18-22 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H and O-H stretching), ~1650 (C=N stretching), ~1580 (N-H bending) |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₄H₁₁N₂O⁺: 103.0866; found: ~103.1 |
Note: The exact chemical shifts and peak shapes may vary depending on the solvent and concentration.
Safety Precautions
-
Hydroxylamine and its salts are corrosive, toxic, and can be explosive under certain conditions. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Isobutyronitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
All organic solvents are flammable. Keep away from open flames and sources of ignition.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete generation of free hydroxylamine. | Ensure the base is added correctly and the mixture is stirred adequately before adding the nitrile. |
| Low reaction temperature. | Ensure the reaction is maintained at a gentle reflux. | |
| Oily product that does not crystallize | Presence of impurities. | Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of N'-hydroxy-2-methylpropanimidamide. By following the detailed steps for reaction, work-up, and purification, researchers can obtain this valuable intermediate in good yield and purity. The provided characterization data will aid in the confirmation of the final product. Adherence to the safety precautions is essential for the safe execution of this synthesis.
References
- BenchChem. Synthesis of N'-hydroxy-2-methylpropanimidamide: A Detailed Protocol for Researchers.
- Bouchet, A., et al. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules2019, 24(13), 2470.
- Google Patents. Method of manufacturing high purity amidoximes from hydroxylamine and nitriles. WO2000032565A1.
Sources
Topic: A Validated In Vitro Assay for the Bioactivation of Amidoxime Prodrugs to Amidines
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of an amidoxime functional group to a pharmacologically active amidine is a critical prodrug activation strategy, enhancing the oral bioavailability of polar drug candidates.[1] This bioactivation is primarily catalyzed by a sophisticated N-reductive enzyme system located in the outer mitochondrial membrane.[2][3] Understanding the kinetics and efficiency of this conversion is paramount for preclinical drug development. This document provides a comprehensive guide, including detailed protocols, for establishing a robust in vitro assay to measure this conversion. We describe two primary methodologies: one utilizing a reconstituted enzyme system for mechanistic studies and another employing liver subcellular fractions for a broader metabolic context. Furthermore, a validated protocol for sample analysis using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is detailed to ensure accurate quantification of both the parent amidoxime and the active amidine metabolite.
Scientific Foundation: The mARC Enzyme System
The bioactivation of amidoxime prodrugs is not a simple, spontaneous reduction. It is a precisely controlled enzymatic process executed by the mitochondrial amidoxime reducing component (mARC) enzyme system.[4][5] This system acts as the physiological counterpart to oxidative enzymes like Cytochrome P450s.[4] Its synergy is crucial for the N-reductive catalytic effect.[4] The system is composed of three essential proteins:
-
Mitochondrial Amidoxime Reducing Component (mARC): A molybdoenzyme that serves as the terminal reductase, directly catalyzing the reduction of the N-hydroxylated amidoxime group.[2][5] Humans have two isoforms, mARC1 and mARC2, which can exhibit different substrate specificities.[6][7]
-
Cytochrome b5 (Cyb5B): A heme-containing electron transport protein that shuttles electrons to mARC.[4][8]
-
NADH-Cytochrome b5 Reductase (CYB5R3): A flavoprotein that initiates the electron transport chain by accepting electrons from the essential cofactor, reduced nicotinamide adenine dinucleotide (NADH), and transferring them to Cytochrome b5.[4][8][9]
The flow of electrons, and thus the entire catalytic cycle, is dependent on the presence of NADH as the initial electron donor.[3] Minimal to no activity is observed if any of these three protein components or the NADH cofactor is absent.[8]
Assay Methodologies: Reconstituted System vs. Subcellular Fractions
The choice of methodology depends on the experimental question. For detailed kinetic analysis and understanding the specific contribution of mARC isoforms, a reconstituted system is superior. For higher-throughput screening in a more physiologically complex environment, liver subcellular fractions are preferred.
| Feature | Reconstituted Enzyme System | Liver S9 / Microsomes |
| Composition | Purified, recombinant mARC1/2, Cyb5B, and CYB5R3 proteins. | Homogenized liver tissue fraction containing a mixture of enzymes. |
| Primary Use | Mechanistic studies, enzyme kinetics (Km, Vmax), isoform specificity. | Metabolic stability screening, evaluating contribution of other enzymes. |
| Advantages | Defined composition, low background, allows precise control over components. | Contains both Phase I and Phase II enzymes (S9), more physiologically relevant for screening.[10][11] |
| Limitations | Higher cost, does not account for competing metabolic pathways. | High biological variability, complex matrix can interfere with analysis. |
Protocol 1: Reconstituted mARC Enzyme System Assay
This protocol provides a clean, defined system to measure the intrinsic activity of the mARC system on a test compound.
Principle
The assay quantifies the conversion of an amidoxime-containing compound to its corresponding amidine by incubating the compound with a mixture of recombinant human mARC, Cyb5B, and CYB5R3 proteins in the presence of the NADH cofactor. The reaction is stopped, and the amount of substrate and product is measured by HPLC-MS/MS.
Materials and Reagents
-
Enzymes: Recombinant human mARC1 or mARC2, Cytochrome b5 (Cyb5B), and NADH-Cytochrome b5 Reductase (CYB5R3).
-
Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH).
-
Buffer: 100 mM Sodium Phosphate Buffer, pH 7.4.
-
Test Compound (Substrate): Amidoxime prodrug of interest, dissolved in DMSO or buffer.
-
Positive Control: Benzamidoxime (BAO), a known mARC substrate.[8][12]
-
Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard for HPLC-MS/MS analysis.
-
Equipment: 37°C incubator/water bath, microcentrifuge, 1.5 mL polypropylene tubes, analytical balance, vortex mixer, HPLC-MS/MS system.
Step-by-Step Protocol
-
Prepare Reagent Master Mix: On ice, prepare a master mix containing buffer, NADH, and the three enzymes. The final concentrations in the reaction should be optimized, but a validated starting point is provided below.[3][5]
| Component | Stock Concentration | Final Concentration | Volume for 100 µL Rxn |
| Phosphate Buffer | 100 mM, pH 7.4 | 50 mM | 50 µL |
| mARC1 or mARC2 | 1 mg/mL | 5-10 µg/mL | ~1 µL |
| Cyb5B | 1 mg/mL | 2-5 µg/mL | ~0.5 µL |
| CYB5R3 | 0.1 mg/mL | 0.1-0.2 µg/mL | ~0.2 µL |
| NADH | 10 mM | 200 µM | 2 µL |
| Water | - | - | to 99 µL |
-
Initiate the Reaction:
-
Aliquot 99 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 1 µL of the test compound (e.g., 100 µM stock for a 1 µM final concentration) to start the reaction. Vortex gently.
-
Self-Validation: Include controls:
-
Negative Control 1 (No NADH): Master mix without NADH.
-
Negative Control 2 (No Enzyme): Buffer and NADH only.
-
Positive Control: Use Benzamidoxime as the substrate.
-
-
-
Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) to determine the reaction rate. Linearity should be established.
-
Quench the Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard. This terminates enzymatic activity and precipitates the proteins.[13]
-
Sample Preparation for Analysis:
-
Vortex the quenched samples vigorously for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: Liver S9 Fraction Assay
This protocol uses a subcellular fraction to assess metabolic conversion in a more complex biological matrix that includes a wider range of metabolic enzymes.[10]
Principle
Liver S9 is a supernatant fraction of a liver homogenate obtained by centrifugation at 9,000 x g.[14] It contains both microsomal (endoplasmic reticulum) and cytosolic enzymes, providing a rich environment for studying Phase I and Phase II metabolism.[11][14] The assay measures the conversion of the amidoxime prodrug in the presence of the S9 fraction and necessary cofactors.
Materials and Reagents
-
Biological Matrix: Pooled Human Liver S9 Fraction (or other species as required).
-
Cofactor System: An NADH-regenerating system is often recommended for longer incubations. Alternatively, a high concentration of NADH can be used.
-
All other reagents (Buffer, Substrate, Quenching Solution, Equipment) are as described in Protocol 1.
Step-by-Step Protocol
-
Prepare Reaction Mixture: On ice, combine the buffer, liver S9 fraction, and NADH.
| Component | Stock Concentration | Final Concentration | Volume for 200 µL Rxn |
| Phosphate Buffer | 100 mM, pH 7.4 | 50 mM | 100 µL |
| Liver S9 Fraction | 20 mg/mL | 1 mg/mL | 10 µL |
| NADH | 50 mM | 1 mM | 4 µL |
| Water | - | - | to 198 µL |
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate and Incubate: Add 2 µL of the test compound (e.g., 100 µM stock for a 1 µM final concentration). Incubate at 37°C, taking time points as in Protocol 1.
-
Self-Validation: A crucial control here is a "heat-inactivated" S9 sample (boiled for 5 minutes) to ensure the observed conversion is enzymatic and not due to chemical instability.
-
-
Quench and Process: Follow steps 4 and 5 from Protocol 1 to quench the reaction and prepare the sample for analysis.
Analytical Protocol: HPLC-MS/MS Quantification
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurately quantifying the substrate and product in a complex biological matrix due to its superior sensitivity and selectivity.[15][16] The method relies on Multiple Reaction Monitoring (MRM).
Principle
The sample is injected into an HPLC system, where the amidoxime and amidine are separated based on their physicochemical properties (e.g., hydrophobicity) on a chromatography column. The separated compounds then enter the mass spectrometer. In the first quadrupole, a specific parent ion (M+H)⁺ for each compound is selected. This ion is fragmented in the collision cell, and a specific, stable fragment ion (product ion) is monitored in the third quadrupole. This parent → product ion transition is highly specific to the analyte of interest.
Typical Method Parameters
The following are starting parameters and must be optimized for the specific compounds being analyzed.
| Parameter | Typical Setting | Rationale |
| HPLC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <3 µm) | Good retention and separation for a wide range of drug-like molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent for eluting compounds from the C18 column. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical scale columns. |
| Gradient | Start at low %B, ramp to high %B, re-equilibrate | Separates compounds based on polarity. |
| Injection Vol. | 2 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Amidines and amidoximes readily form (M+H)⁺ ions. |
| MRM Transitions | Parent Ion (M+H)⁺ → Product Ion | To be determined by direct infusion of pure standards for both the amidoxime and amidine. |
Data Analysis
-
Standard Curve: Prepare a standard curve by spiking known concentrations of the amidoxime and amidine into the same matrix as the experiment (e.g., quenched buffer with S9) to account for matrix effects.
-
Quantification: Plot the peak area ratio (Analyte / Internal Standard) against the concentration for the standard curve.
-
Calculate Conversion: Determine the concentration of the substrate remaining and the product formed in the experimental samples using the linear regression from the standard curve. The rate of conversion can then be calculated (e.g., in pmol/min/mg protein).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Low Activity | Inactive enzyme/S9; Missing cofactor (NADH); Incorrect buffer pH; Compound is not a substrate. | Verify protein activity with a positive control (Benzamidoxime). Ensure fresh NADH is used. Check buffer pH. |
| High Variability | Pipetting errors; Inconsistent incubation times; Protein precipitation issues. | Use calibrated pipettes. Stagger reaction start times for precision. Ensure thorough vortexing after quenching. |
| Poor LC-MS/MS Signal | Poor ionization; Matrix suppression; Incorrect MRM transitions. | Optimize mobile phase pH. Dilute sample to reduce matrix effects. Infuse pure standards to confirm MRM transitions. |
| Substrate Disappears but No Product Appears | Product is unstable; Product is further metabolized (in S9); Product adsorbs to plasticware. | Check for product stability in the matrix over time. Use an authentic standard to assess recovery. Use low-binding tubes. |
References
-
Clement, B., et al. (2006). NADH cytochrome b5 reductase and cytochrome b5 catalyze the microsomal reduction of xenobiotic hydroxylamines and amidoximes in humans. Journal of Biological Chemistry. Available at: [Link]
-
Ott, G., et al. (2015). Defining the Role of the NADH-Cytochrome-b5 Reductase 3 in the Mitochondrial Amidoxime Reducing Component Enzyme System. Drug Metabolism and Disposition. Available at: [Link]
-
Bickert, F., et al. (2023). New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC). Analytical Chemistry. Available at: [Link]
-
Grün, M., et al. (2020). Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. Journal of Medicinal Chemistry. Available at: [Link]
-
Grün, M., et al. (2020). Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. Journal of Medicinal Chemistry. Available at: [Link]
-
Bickert, F., et al. (2023). New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC). Semantic Scholar. Available at: [Link]
-
Clement, B., et al. (2006). NADH Cytochrome b5 Reductase and Cytochrome b5 Catalyze the Microsomal Reduction of Xenobiotic Hydroxylamines and Amidoximes in Humans. Semantic Scholar. Available at: [Link]
-
Dal-Farra, R., et al. (2017). A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. PubMed Central. Available at: [Link]
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Hartmann, T., et al. (2023). The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolising enzyme and onward to drug target. Journal of Biological Chemistry. Available at: [Link]
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Varghese, E., et al. (2017). S-Adenosyl methionine (SAM) blocks breast cancer growth, invasion and metastasis in vitro and in vivo. AACR Journals. Available at: [Link]
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ProFoldin. S-Adenosyl Methionine (SAM) Assay Kit. ProFoldin. Available at: [Link]
-
Reeh, C., et al. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry. Available at: [Link]
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Neve, N., et al. (2021). Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes. MDPI. Available at: [Link]
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Cell Biolabs, Inc. S-Adenosylmethionine (SAM) ELISA Kit. Cell Biolabs, Inc.. Available at: [Link]
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Dal-Farra, R., et al. (2017). A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. Chemical Science. Available at: [Link]
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Di, L., et al. (2012). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism. Available at: [Link]
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Swarbrick, C., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. ResearchGate. Available at: [Link]
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Swarbrick, C., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. CSU Research Output. Available at: [Link]
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Swarbrick, C., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. PubMed. Available at: [Link]
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Klein, M., et al. (2023). The History of mARC. PubMed Central. Available at: [Link]
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Neve, N., et al. (2024). mARC1 Is the Main Contributor to Metabolic Reduction of N-Hydroxyurea. Journal of Medicinal Chemistry. Available at: [Link]
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Wikipedia. (n.d.). S9 fraction. Wikipedia. Available at: [Link]
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Ortiz-Hernandez, C. J., et al. (2019). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Di, L., et al. (2012). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Bentham Science. Available at: [Link]
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Al-Hujran, T. A., et al. (2023). Enzyme Models—From Catalysis to Prodrugs. MDPI. Available at: [Link]
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Di, L., et al. (2012). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. PubMed. Available at: [Link]
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MileCell Bio. (2024). MileCell's Liver S9 Fractions in ADME/Tox Tools for Drug Preclinical Studies. MileCell Bio. Available at: [Link]
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Stýskala, J., et al. (2024). Divergent role of Mitochondrial Amidoxime Reducing Component 1 (MARC1) in human and mouse. PLOS Genetics. Available at: [Link]
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ResearchGate. (n.d.). In vitro activation of prodrug 9. ResearchGate. Available at: [Link]
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Fruttero, R., et al. (2013). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Current Medicinal Chemistry. Available at: [Link]
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Stýskala, J., et al. (2024). Divergent role of Mitochondrial Amidoxime Reducing Component 1 (MARC1) in human and mouse. PubMed Central. Available at: [Link]
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Neve, N., et al. (2019). Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism. Journal of Biological Chemistry. Available at: [Link]
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Al-Shakarchi, W., et al. (2020). Bioorthogonal activation of prodrugs, for the potential treatment of breast cancer, using the Staudinger reaction. RSC Publishing. Available at: [Link]
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ResearchGate. (n.d.). In vitro study of prodrug activation, cellular uptake and cytotoxicity. ResearchGate. Available at: [Link]
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Mehmood, A., et al. (2022). Cytochrome b5 reductases: Redox regulators of cell homeostasis. Redox Biology. Available at: [Link]
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Zhang, Y., et al. (2018). Enrichment-triggered prodrug activation demonstrated through mitochondria-targeted delivery of doxorubicin and carbon monoxide. Nature Communications. Available at: [Link]
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ResearchGate. (2025). Direct Conversion of Amidoximes to Amidines via Transfer Hydrogenation. ResearchGate. Available at: [Link]
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Sparacino-Watkins, C. E., et al. (2014). Structural Features of Cytochrome b5–Cytochrome b5 Reductase Complex Formation and Implications for the Intramolecular Dynamics of Cytochrome b5 Reductase. Antioxidants & Redox Signaling. Available at: [Link]
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ResearchGate. (2025). The determination of aromatic amidines in plasma and urine. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). An HPLC-MS/MS method for the simultaneous determination of the concentration of aminoglycoside antibiotics in plasma. Google Patents.
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Perin, N., et al. (2016). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules. Available at: [Link]
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Mwakuna, C. A., et al. (2022). A HPLC-MS/MS method for screening of selected antibiotic adulterants in herbal drugs. Analytical Methods. Available at: [Link]
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Reddy, D., et al. (2016). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Organic Chemistry Portal. Available at: [Link]
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Chen, X., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology. Available at: [Link]
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Agilent. (2009). LC/MS Applications for Drug Residues in Foods. Agilent Technologies. Available at: [Link]
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ResearchGate. (n.d.). Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form. ResearchGate. Available at: [Link]
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Cell-based assays for (1Z)-N'-hydroxy-2-methoxypropanimidamide cytotoxicity
Topic: Cell-based Assays for Assessing Cytotoxicity of (1Z)-N'-hydroxy-2-methoxypropanimidamide
Introduction: A Framework for Assessing Novel Compound Cytotoxicity
While no specific data exists for (1Z)-N'-hydroxy-2-methoxypropanimidamide, structurally related compounds containing hydroxylamine or hydroxamic acid moieties have been shown to possess biological activity, such as enzyme inhibition or antioxidant effects.[4] Such potential mechanisms underscore the need for a multi-faceted testing strategy to capture the full spectrum of possible cytotoxic outcomes.
This guide is structured to provide not just step-by-step protocols, but also the scientific rationale behind experimental choices, ensuring that the generated data is both reliable and interpretable.
The Triad of Cytotoxicity Assessment: Choosing the Right Assay
No single assay can definitively characterize a compound's cytotoxic profile.[2][3] A compound might inhibit metabolic function without immediately compromising membrane integrity, or it might induce a programmed cell death pathway like apoptosis. Therefore, a well-rounded assessment should include assays that measure distinct cellular endpoints. We will focus on a foundational triad: the MTT, LDH, and Caspase-3/7 assays.
| Assay | Principle | Measures | Primary Mode of Death Indicated |
| MTT Assay | Enzymatic reduction of tetrazolium salt | Mitochondrial and metabolic activity | General cytotoxicity, Anoxia |
| LDH Assay | Release of a stable cytosolic enzyme | Loss of plasma membrane integrity | Necrosis, late Apoptosis |
| Caspase-3/7 Assay | Cleavage of a specific peptide substrate | Activity of executioner caspases | Apoptosis |
Principle of the MTT Assay: A Measure of Metabolic Health
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7] The core principle involves the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is accomplished by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria.[5][7] Because this process only occurs in metabolically active, living cells, the quantity of formazan produced is directly proportional to the number of viable cells.[5] The insoluble crystals are then solubilized, and the resulting colored solution is quantified via spectrophotometry.[5][6]
Principle of the LDH Assay: A Marker of Membrane Rupture
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[8] LDH is a stable cytosolic enzyme that is present in most cell types.[8][9] Under normal conditions, it resides within the cytoplasm. However, when the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH leaks into the cell culture supernatant. The assay measures this extracellular LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product (colorimetric) or generates a luminescent signal (fluorometric/luminometric).[8][9] The amount of signal is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[8]
Principle of the Caspase-3/7 Assay: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a tightly regulated process executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key "executioner" caspases that, once activated, cleave numerous cellular proteins to orchestrate the dismantling of the cell.[10] Caspase-3/7 assays are designed to specifically measure the activity of these enzymes.[11][12] They utilize a proluminescent or profluorescent substrate containing the tetrapeptide sequence DEVD, which is the preferred recognition site for Caspase-3 and -7.[10][11] In the presence of active Caspase-3/7, the substrate is cleaved, releasing a reporter molecule (e.g., aminoluciferin or a fluorophore) that generates a quantifiable light or fluorescent signal.[11] This signal is directly proportional to the amount of Caspase-3/7 activity in the sample.
Experimental Design and Planning
A successful cytotoxicity study begins with careful planning. The choices made here will directly impact the quality and reproducibility of the data.
Cell Line Selection
The choice of cell line is critical and should be guided by the research question.[13][14]
-
Relevance: Select cell lines that are relevant to the compound's intended target. For a compound with unknown effects, a panel of cell lines from different tissues (e.g., liver, kidney, colon) can provide a broader toxicity profile. HepG2 (human liver carcinoma) is a common starting point due to the liver's central role in metabolism.[15][16]
-
Type: Immortalized cancer cell lines are robust and easy to culture, making them suitable for initial high-throughput screening.[14][15] However, normal, non-transformed cell lines (e.g., fibroblasts) should also be used to assess specificity and general toxicity.[13]
-
Metabolism: Be aware that standard cell culture conditions can alter cellular metabolism (the Warburg effect), potentially masking mitochondrial toxicants. Culturing cells in media where glucose is replaced with galactose can force reliance on oxidative phosphorylation, making them more sensitive to mitochondrial toxins.[15]
Compound Preparation and Handling
-
Solvent: Dissolve (1Z)-N'-hydroxy-2-methoxypropanimidamide in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock (e.g., 10-50 mM).
-
Vehicle Control: It is imperative to run a "vehicle control" in all experiments. This consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This ensures that any observed cytotoxicity is due to the compound and not the solvent. The final concentration of DMSO in the culture medium should ideally be ≤ 0.5%.
-
Solubility: Check the compound's solubility in the final culture medium. Precipitation can lead to inaccurate dosing and erroneous results.
Experimental Workflow: Dose-Response and Time-Course
The primary goal is to determine the concentration of the compound that induces a 50% reduction in the measured parameter, known as the IC50 (Inhibitory Concentration 50%). This requires a dose-response experiment.
-
Dose Range: Select a wide range of concentrations (e.g., 8-12 concentrations) using a logarithmic or semi-logarithmic serial dilution (e.g., 100 µM, 50 µM, 25 µM... or 100 µM, 10 µM, 1 µM...).
-
Time Points: Cytotoxicity can be time-dependent. It is advisable to perform the assay at multiple time points (e.g., 24, 48, and 72 hours) to capture both acute and delayed effects.
-
Controls: Every 96-well plate must include the following controls:
-
Vehicle Control: Cells + highest volume of solvent (e.g., DMSO). Represents 0% cytotoxicity.
-
Untreated Control: Cells + medium only.
-
Positive Control: Cells + a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton X-100 for necrosis). Validates that the assay is working.
-
Medium Blank: Medium only (no cells). Used for background subtraction.
-
Detailed Experimental Protocols
The following are generalized protocols for a 96-well plate format. Always refer to the specific manufacturer's instructions for commercial assay kits, as reagent volumes and incubation times may vary.
Protocol 1: MTT Assay for Metabolic Activity
This protocol is adapted from standard procedures.[5][7][17][18]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[17][18]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Phenol red-free culture medium.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[5]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of (1Z)-N'-hydroxy-2-methoxypropanimidamide, vehicle, and positive controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Carefully remove the treatment media. Add 100 µL of phenol red-free medium and 10-20 µL of MTT stock solution (final concentration ~0.5 mg/mL) to each well.[5][17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Protect from light. Purple formazan crystals should become visible within the cells under a microscope.[5][17]
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[18]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][17]
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol is based on common commercial colorimetric kits.[9][19]
Materials:
-
LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye).
-
Lysis Buffer (e.g., 10X Triton X-100 solution) for maximum LDH release control.
-
Stop Solution (often included in kits).
Procedure:
-
Seeding and Treatment: Seed and treat cells in a 96-well plate as described in steps 1-3 of the MTT protocol. Include an additional set of wells for the "Maximum LDH Release" control.
-
Control Lysis: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells and mix gently.[19][20] This lyses all cells to represent 100% cytotoxicity.
-
Supernatant Transfer: Centrifuge the plate at ~250 x g (or 1000 RPM) for 5 minutes to pellet any detached cells.[19]
-
Carefully transfer 50 µL of supernatant from each well to a new, clear, flat-bottom 96-well plate. Be cautious not to disturb the cell monolayer.[19]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[20]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[9][19]
-
Stop Reaction & Read: Add 50 µL of Stop Solution to each well.[20] Measure the absorbance at 490 nm within one hour. Use a reference wavelength of 680 nm to correct for background.[20]
Protocol 3: Luminescent Caspase-3/7 Assay for Apoptosis
This is a simplified "add-mix-measure" protocol typical of kits like Promega's Caspase-Glo® 3/7.[11][12]
Materials:
-
Luminescent Caspase-3/7 Assay Kit (containing lyophilized substrate and buffer).
-
Opaque-walled, clear-bottom 96-well plates suitable for luminescence.
Procedure:
-
Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat as described in steps 1-3 of the MTT protocol. The final volume in the wells should be 100 µL.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature for ~15 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. This single addition results in cell lysis, caspase cleavage of the substrate, and generation of the luminescent signal.[11]
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Calculating Percentage Cytotoxicity / Viability
Raw absorbance or luminescence values must be converted into a percentage relative to the controls.
-
For MTT (Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100[21]
-
For LDH (Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_Max_LDH - Abs_Vehicle)] * 100[20]
-
For Caspase-3/7 (Fold-Induction): Often expressed as fold-change over the vehicle control after blank subtraction. Fold Induction = (Lum_Sample - Lum_Blank) / (Lum_Vehicle - Lum_Blank)
Determining the IC50 Value
The IC50 is the concentration of an inhibitor required to reduce a biological response by 50%.[22]
-
Data Transformation: The drug concentrations (X-axis) should be log-transformed.[21][23]
-
Plotting: Plot the % Viability or % Inhibition (Y-axis) against the log(concentration) of the compound (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model. The most common model is the four-parameter logistic (4PL) or sigmoidal dose-response (variable slope) equation.[23][24][25] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
IC50 Calculation: The software will calculate the best-fit value for the LogIC50, which can then be converted back to a molar concentration.[22][24]
Interpreting the Results
By comparing the IC50 values from the three assays, a more nuanced picture of the compound's cytotoxic mechanism emerges:
-
Potent in all three assays (similar IC50s): Suggests a general, rapid cytotoxic effect leading to metabolic shutdown, membrane rupture, and apoptosis.
-
Potent Caspase-3/7, weaker LDH/MTT: Suggests the primary mechanism is apoptosis. Metabolic and membrane integrity are lost later as a consequence of the apoptotic program.
-
Potent LDH, weaker Caspase-3/7: Suggests a primary necrotic or necroptotic mechanism that directly damages the cell membrane.
-
Potent MTT, weaker others: Suggests the compound primarily targets mitochondrial function, leading to a metabolic arrest that may or may not be followed by other death pathways over a longer time course.
References
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011-11-17). National Institutes of Health (NIH). Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. Available from: [Link]
-
How to calculate IC50 for my dose response?. (2016-10-04). ResearchGate. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
How to calculate IC50. Science Gateway. Available from: [Link]
-
LDH cytotoxicity assay. (2024-12-11). Protocols.io. Available from: [Link]
-
Cell Viability Assays. (2013-05-01). NCBI Bookshelf. Available from: [Link]
-
LDH Assay. Cell Biologics Inc. Available from: [Link]
-
Highlight report: Cell type selection for toxicity testing. National Institutes of Health (NIH). Available from: [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. Available from: [Link]
-
Cell-based Assays for Assessing Toxicity: A Basic Guide. (2016). Medicinal Chemistry. Available from: [Link]
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EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Available from: [Link]
-
Drug dose-response data analysis. (2021-01-06). Towards Data Science. Available from: [Link]
-
How to determine an IC50. GraphPad. Available from: [Link]
-
NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. National Institutes of Health (NIH). Available from: [Link]
-
Muse® Caspase-3/7 Kit. Luminex Corporation. Available from: [Link]
-
What cell line should I choose for citotoxicity assays?. (2023-05-06). ResearchGate. Available from: [Link]
-
Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices. Available from: [Link]
-
Making cell lines more physiologically relevant for toxicology testing. Culture Collections. Available from: [Link]
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Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis Online. Available from: [Link]
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Cell-based Assays for Assessing Toxicity: A Basic Guide. (2017-02-01). Ingenta Connect. Available from: [Link]
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Cell-based Assays for Assessing Toxicity: A Basic Guide. (2018-12-04). ResearchGate. Available from: [Link]
-
Chapter: 4 Assays for Predicting Acute Toxicity. The National Academies Press. Available from: [Link]
-
N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. National Institutes of Health (NIH). Available from: [Link]
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Application Notes and Protocols for the Evaluation of (1Z)-N'-hydroxy-2-methoxypropanimidamide as a Metalloenzyme Inhibitor
Introduction: The Promise of N-Hydroxyimidamides in Metalloenzyme Inhibition
Metalloenzymes are a vast and functionally diverse class of proteins, representing approximately one-third of all proteins and playing critical roles in a myriad of physiological and pathological processes.[1][2][3] Their active sites contain essential metal ions, most commonly zinc, which are pivotal for their catalytic activity. The critical role of metalloenzymes in diseases such as cancer, cardiovascular disorders, and infectious diseases has established them as a significant class of therapeutic targets.[1][2][3][4]
The development of small molecule inhibitors that target the active site metal ion is a cornerstone of drug discovery in this field.[2][5] Among the various metal-binding groups (MBGs) employed in the design of metalloenzyme inhibitors, the hydroxamic acid moiety has been extensively utilized due to its potent metal-chelating properties.[1][2][6] However, the quest for novel scaffolds with improved selectivity, pharmacokinetic profiles, and reduced off-target effects is a continuous endeavor in medicinal chemistry.
The N-hydroxyimidamide functional group, a bioisostere of hydroxamic acid, presents a compelling alternative for the design of novel metalloenzyme inhibitors.[7] This application note provides a comprehensive guide for researchers on the evaluation of (1Z)-N'-hydroxy-2-methoxypropanimidamide , a novel N-hydroxyimidamide derivative, as a potential metalloenzyme inhibitor. The protocols and methodologies detailed herein are designed to be adaptable for the screening and characterization of other novel compounds targeting metalloenzymes.
Proposed Mechanism of Action: Chelation of the Active Site Metal Ion
The inhibitory activity of N-hydroxyimidamide derivatives against metalloenzymes is predicated on their ability to coordinate with the catalytic metal ion in the enzyme's active site. This interaction displaces a water molecule that is essential for catalysis, thereby inactivating the enzyme. The N-hydroxyimidamide group can act as a bidentate ligand, forming a stable complex with the metal ion, typically Zn²⁺.
Caption: Proposed mechanism of metalloenzyme inhibition.
Experimental Protocols
A systematic approach to evaluating a novel compound's inhibitory potential involves a primary screen, determination of the half-maximal inhibitory concentration (IC₅₀), and assessment of selectivity. The following protocols provide a framework for these investigations, using a generic matrix metalloproteinase (MMP) as an example.
I. General Protocol for Metalloenzyme Inhibition Assay (MMP)
This protocol describes a fluorogenic assay to measure the inhibitory activity of (1Z)-N'-hydroxy-2-methoxypropanimidamide against a representative MMP.
A. Materials and Reagents:
-
Enzyme: Recombinant human MMP (e.g., MMP-2, MMP-9)
-
Substrate: Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Inhibitor: (1Z)-N'-hydroxy-2-methoxypropanimidamide, dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35.
-
Positive Control: A known broad-spectrum MMP inhibitor (e.g., Batimastat).
-
Instrumentation: Fluorescence microplate reader.
B. Step-by-Step Procedure:
-
Prepare Reagent Solutions:
-
Dilute the MMP enzyme in assay buffer to the desired working concentration.
-
Prepare a series of dilutions of the inhibitor and positive control in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Dilute the fluorogenic substrate in assay buffer to the working concentration.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted inhibitor or positive control to the respective wells. For the no-inhibitor control, add 10 µL of assay buffer with the same concentration of DMSO.
-
Add 20 µL of the diluted enzyme solution to all wells except the substrate control wells.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.[8]
-
-
Initiate the Reaction:
-
Add 20 µL of the diluted substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Record fluorescence readings every 1-2 minutes for a total of 30-60 minutes.
-
II. Determination of IC₅₀ Value
The IC₅₀ value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter for quantifying inhibitor potency.
A. Procedure:
-
Perform the inhibition assay as described above using a range of inhibitor concentrations (e.g., 10-point serial dilution).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
III. Assessing Inhibitor Selectivity
To evaluate the selectivity of (1Z)-N'-hydroxy-2-methoxypropanimidamide, it is crucial to test its activity against a panel of different metalloenzymes and, ideally, a non-metalloenzyme as a negative control.[1][5]
A. Procedure:
-
Select a panel of relevant metalloenzymes (e.g., other MMPs, carbonic anhydrases, histone deacetylases).[1][5]
-
Choose a non-metalloenzyme protease (e.g., trypsin) as a negative control.[1]
-
For each enzyme, perform the inhibition assay using an appropriate substrate and buffer system.
-
Determine the IC₅₀ value of (1Z)-N'-hydroxy-2-methoxypropanimidamide for each enzyme in the panel.
-
Compare the IC₅₀ values to assess the inhibitor's selectivity profile.
Caption: Experimental workflow for inhibitor characterization.
Data Analysis and Interpretation
The primary data obtained from the fluorescence plate reader should be processed to determine the inhibitory potency of the compound.
A. Calculation of Percent Inhibition:
Percent Inhibition = [1 - (Vᵢ / V₀)] * 100
Where:
-
Vᵢ = Initial velocity in the presence of the inhibitor
-
V₀ = Initial velocity in the absence of the inhibitor (no-inhibitor control)
B. Hypothetical Data Summary:
The following table presents a hypothetical summary of the inhibitory activity of (1Z)-N'-hydroxy-2-methoxypropanimidamide against a panel of enzymes.
| Enzyme Target | IC₅₀ (µM) | Inhibition Type |
| MMP-2 | 0.5 | Competitive |
| MMP-9 | 1.2 | Competitive |
| Carbonic Anhydrase II | >100 | No Inhibition |
| Trypsin | >100 | No Inhibition |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High well-to-well variability | Inaccurate pipetting; Incomplete mixing | Use calibrated pipettes; Ensure thorough mixing of reagents before and after addition to the plate. |
| No inhibition observed | Inhibitor is inactive; Incorrect assay conditions | Verify inhibitor integrity and concentration; Optimize assay conditions (pH, temperature, enzyme concentration). |
| High background fluorescence | Autofluorescence of the compound; Contaminated reagents | Run a compound-only control (no enzyme) to measure background fluorescence and subtract it from the data. |
| Non-linear reaction progress curves | Substrate depletion; Enzyme instability | Use a lower enzyme concentration or monitor the reaction for a shorter period; Check enzyme stability in the assay buffer. |
References
-
Jacoby, K., et al. (2015). Investigating the Selectivity of Metalloenzyme Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1137-1142. Available from: [Link]
-
Coy, C., et al. (2018). Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. ACS Omega, 3(9), 11099-11105. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9582835, (Z)-N'-Hydroxyisobutyrimidamide. Available from: [Link]
-
Ilardi, E. A., et al. (2019). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 119(2), 1171-1239. Available from: [Link]
-
Novotná, K., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2138. Available from: [Link]
-
Ilardi, E. A., et al. (2019). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 119(2), 1171-1239. Available from: [Link]
-
LookChem. N'-Hydroxy-2-methylpropanimidamide. Available from: [Link]
-
Allen, K. N., & Imperiali, B. (2019). A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes. Accounts of Chemical Research, 52(8), 2294-2303. Available from: [Link]
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Kabytaev, K., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Molecules, 28(22), 7609. Available from: [Link]
-
Wang, Y., et al. (2024). Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. Molecules, 29(5), 1083. Available from: [Link]
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Sbardella, G., & Castellano, S. (2020). Bioactive heterocycles containing endocyclic N-hydroxy groups. Medicinal Chemistry Research, 29, 1-22. Available from: [Link]
-
Sargsyan, A., et al. (2024). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Pharmaceuticals, 17(3), 302. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of the Iranian Chemical Society, 20, 1-18. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3098087, N-Hydroxy-2-methyl-benzamidine. Available from: [Link]
-
Havemeyer, A., et al. (2010). Reduction of N-Hydroxy-sulfonamides, Including N-Hydroxy-valdecoxib, by the Molybdenum-Containing Enzyme mARC. Drug Metabolism and Disposition, 38(11), 1917-1922. Available from: [Link]
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Guide to Experimental Design for Testing Nitric Oxide Release from Amidoximes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Amidoximes represent a promising class of prodrugs designed to release nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.[1][2][3] The therapeutic potential of these compounds is contingent on their ability to release NO in a controlled and predictable manner within a biological environment. This application note provides a comprehensive guide for the robust experimental design and execution of assays to quantify nitric oxide release from amidoxime-based compounds. We will delve into the enzymatic mechanisms of NO generation, outline the critical principles for designing self-validating experiments, and provide detailed, field-proven protocols for the most common quantification methods: the Griess assay, chemiluminescence, and electrochemical sensing.
Part 1: The Underpinnings of NO Release from Amidoximes
The defining characteristic of an amidoxime is the C=N-OH moiety.[1][4] It is this functional group that serves as the substrate for enzymatic machinery, leading to the liberation of nitric oxide. Understanding this bioactivation is crucial for designing a relevant in vitro testing environment.
The Primary Enzymatic Pathway: Cytochrome P450 Oxidation
The most well-documented mechanism for NO release from amidoximes is an oxidative process catalyzed by cytochrome P450 (CYP450) enzymes, which are abundant in liver microsomes.[1][4][5] This reaction is dependent on the presence of both molecular oxygen (O₂) and the reducing cofactor dihydronicotinamide-adenine dinucleotide phosphate (NADPH).[1][5] The enzymatic cleavage of the C=N(OH) bond results in the formation of the corresponding amide or nitrile byproduct and the simultaneous release of NO.[1]
Studies have demonstrated that this is a true enzymatic reaction, as it is inhibited by known CYP450 inhibitors like miconazole and enhanced in microsomes from subjects treated with CYP450 inducers such as dexamethasone.[1][5]
Caption: CYP450 enzymatic cycle for amidoxime bioactivation.
Alternative Pathways: The mARC System
While CYP450 is a primary oxidative route, another enzyme system, the mitochondrial amidoxime reducing component (mARC), also metabolizes N-oxygenated compounds.[6][7] This system, composed of mARC1 or mARC2, cytochrome b5, and NADH-cytochrome b5 reductase, is primarily known for the reduction of amidoximes back to their corresponding amidines, a critical step in the activation of certain prodrugs.[6][8][9] However, under specific conditions, mARC enzymes have also been shown to reduce nitrite to NO, suggesting a potential, albeit less direct, role in NO homeostasis.[6][9] For the purpose of testing NO release from an amidoxime parent compound, the CYP450 pathway is the most direct and relevant to simulate.
Part 2: Core Principles of Experimental Design
A successful experiment is a self-validating one. The goal is to create an in vitro environment that unambiguously demonstrates that the measured NO is a direct result of the enzymatic conversion of the test compound.
Caption: A generalized workflow for testing NO release.
Key Experimental Parameters
-
Biological System: To test for enzyme-mediated release, a source of active enzymes is required. Commercially available rat or human liver microsomes are a standard and reliable source of CYP450 enzymes.[1][5]
-
Cofactors: The CYP450 system requires NADPH as a reducing equivalent.[1] Experiments should include an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to ensure it is not a rate-limiting factor.
-
Buffer System: A phosphate buffer (e.g., PBS) at a physiological pH of 7.4 is standard. It's critical to use high-purity, nitrate/nitrite-free water and reagents to minimize background signal.[10] Some culture media contain components like phenol red that can interfere with colorimetric assays and should be avoided.[10]
-
Temperature: Incubations should be performed at 37°C to simulate physiological conditions.
Essential Experimental Controls
To ensure trustworthiness, every experiment must include a comprehensive set of controls.
| Control Type | Purpose | Example Components | Expected Outcome |
| Positive Control | To validate that the detection system is working correctly. | A known NO donor (e.g., Sodium Nitroprusside, DETA-NONOate).[11] | Strong, quantifiable NO signal. |
| Negative Control | To establish the baseline/background signal of the system. | All components (microsomes, NADPH, buffer) EXCEPT the test compound. | No or minimal NO signal. |
| Vehicle Control | To ensure the solvent used to dissolve the test compound does not affect the assay. | All components + the solvent (e.g., DMSO, ethanol) at the final concentration used. | No or minimal NO signal. |
| Enzyme Control | To prove the reaction is enzyme-dependent. | Test compound + buffer (NO microsomes or heat-inactivated microsomes). | No or minimal NO signal. |
| Cofactor Control | To prove the reaction is cofactor-dependent. | Test compound + microsomes (NO NADPH). | No or minimal NO signal. |
Part 3: Protocols for NO Quantification
Due to its short half-life (~10 seconds in physiological media), direct measurement of NO is challenging.[12] Therefore, both direct and indirect methods are employed.
Method 1: The Griess Assay (Indirect Colorimetric Detection)
This is the most common and accessible method. It does not measure NO directly but quantifies its stable, oxidized metabolite, nitrite (NO₂⁻).[13][14] For total NO production, nitrate (NO₃⁻) in the sample must first be enzymatically converted to nitrite.[13][15]
Principle: The Griess reaction is a two-step diazotization process. In an acidic environment, sulfanilamide converts nitrite into a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, purple-colored azo compound, which is measured spectrophotometrically at ~540 nm.[13][16]
Detailed Protocol: Total Nitric Oxide (Nitrite + Nitrate) Measurement
-
Reagent Preparation:
-
Nitrite Standard: Prepare a 100 µM stock solution of sodium nitrite in deionized water. Create a standard curve by diluting this stock in the same buffer as your samples (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM).
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Note: Store both reagents protected from light at 4°C.[13]
-
Nitrate Reductase: Reconstitute enzyme and its cofactor (NADPH) as per the manufacturer's instructions (e.g., from Aspergillus).[14]
-
-
Experimental Reaction:
-
In a microcentrifuge tube, combine the buffer, liver microsomes, NADPH regenerating system, and your amidoxime test compound (or controls).
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by precipitating proteins (e.g., with zinc sulfate/NaOH or cold methanol, as protein interferes with the assay).[16] Centrifuge at >10,000 x g to pellet the precipitate.
-
-
Nitrate Reduction Step:
-
Griess Reaction & Measurement:
-
Add 50 µL of Griess Reagent A to each well. Incubate for 10 minutes at room temperature, protected from light.[10]
-
Add 50 µL of Griess Reagent B to each well. A purple color will develop.
-
Within 30 minutes, measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the 0 µM standard (blank) from all readings.
-
Plot the absorbance of the standards versus their known concentrations.
-
Use the linear regression equation from the standard curve to calculate the total nitrite concentration in your samples.
-
Method 2: Chemiluminescence (Direct Gas-Phase Detection)
Chemiluminescence is the gold-standard for NO detection, offering exceptional sensitivity and specificity.[11][17][18] It directly measures NO gas purged from the liquid sample.
Principle: A stream of inert gas carries NO from the reaction vessel to a chamber where it reacts with ozone (O₃). This reaction produces nitrogen dioxide in an excited state (NO₂). As NO₂ decays to its ground state, it emits a photon of light. This light is detected by a photomultiplier tube, generating a signal directly proportional to the NO concentration.[17][19][20][21]
Protocol Outline:
-
System Setup:
-
Prepare the reaction vessel with buffer and establish an anaerobic environment by continuously purging with an inert gas (e.g., nitrogen or argon) to prevent auto-oxidation of NO.[21]
-
The outlet gas stream is fed directly into the chemiluminescence NO analyzer.
-
-
Calibration: Calibrate the instrument using certified NO gas standards of known concentrations to generate a standard curve.
-
Reaction:
-
Add the biological components (microsomes, NADPH system) to the vessel and allow the baseline signal to stabilize.
-
Inject the amidoxime compound to initiate the reaction.
-
-
Measurement: Record the signal over time. The output provides a real-time kinetic profile of NO release.
-
Data Analysis: The concentration of NO at any given time point is calculated based on the signal intensity and the instrument's calibration curve.
Method 3: Electrochemical Sensing (Direct Real-Time Monitoring)
Electrochemical sensors provide a powerful method for continuous, real-time measurement of NO concentrations directly in the solution.[12][22]
Principle: An NO-selective electrode is placed directly into the reaction solution. The sensor consists of a working electrode coated with a specialized permselective membrane.[22] This membrane allows NO to pass through while blocking larger, electroactive interfering molecules.[12][22] NO is then either oxidized or reduced at the electrode surface, generating an electrical current that is directly proportional to the NO concentration.[23]
Protocol Outline:
-
Sensor Calibration: Calibrate the sensor using a stable NO donor (e.g., S-nitroso-N-acetyl-penicillamine, SNAP) to generate known concentrations of NO in the reaction buffer.
-
Reaction Setup: Place the calibrated sensor into the reaction vessel containing the buffer and biological components at 37°C with gentle stirring.
-
Measurement: Once a stable baseline current is established, inject the amidoxime test compound.
-
Data Analysis: Record the change in current over time. Convert the current signal to NO concentration using the calibration data.
Part 4: Data Interpretation and Troubleshooting
Comparison of Detection Methods
| Feature | Griess Assay | Chemiluminescence | Electrochemical Sensing |
| Principle | Colorimetric (Indirect) | Light Emission (Direct) | Amperometric (Direct) |
| Analyte | Nitrite (NO₂⁻) / Nitrate (NO₃⁻) | Nitric Oxide (NO) Gas | Dissolved Nitric Oxide (NO) |
| Sensitivity | Micromolar (µM)[24] | Picomolar (pM) to Nanomolar (nM)[18] | Nanomolar (nM) |
| Kinetics | Endpoint (Total NO released) | Real-Time | Real-Time |
| Pros | Inexpensive, high-throughput, simple equipment. | Extremely sensitive and specific, real-time data. | Real-time data, relatively simple setup, portable. |
| Cons | Prone to interference, indirect measurement. | Requires specialized, expensive equipment. | Prone to biofouling, requires careful calibration. |
Common Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Compound is not an NO donor. - Enzyme system (microsomes) is inactive. - Cofactor (NADPH) is degraded or missing. | - Verify compound structure and stability. - Test microsomes with a positive control substrate. - Use fresh NADPH or an NADPH-regenerating system. |
| High Background Signal | - Contamination of buffer or reagents with nitrite/nitrate. - Interference from sample matrix (e.g., phenol red).[10] | - Use high-purity, "NO-free" water and reagents.[10] - Test all buffers for background levels. - Use phenol red-free media for cell-based assays. |
| Inconsistent Results | - Instability of Griess reagents. - Variability in incubation times or temperatures. - Inaccurate pipetting. | - Prepare Griess reagents fresh and protect from light.[10] - Standardize all experimental parameters. - Use calibrated pipettes and proper technique. |
References
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Clement, B., et al. (1998). On the Mechanism of Nitric Oxide Formation upon Oxidative Cleavage of C=N(OH) Bonds by NO-Synthases and Cytochromes P450. Biochimie, 77(8), 661–667. Available at: [Link]
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Feelisch, M. (1998). The use of nitric oxide donors in pharmacological studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1), 113-122. Available at: [Link]
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Shiva, S., et al. (2022). Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds. Journal of Visualized Experiments, (180). Available at: [Link]
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Napoli, C., & Ignarro, L. J. (2002). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Circulation Research, 90(1), 21-28. Available at: [Link]
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Shiva, S., et al. (2022). Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds. Journal of Visualized Experiments, (180). Available at: [Link]
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Napoli, C., & Ignarro, L. J. (2002). Nitric Oxide Donors and Cardiovascular Agents.... Circulation Research, 90(1), 21-28. Available at: [Link]
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Hetrick, E. M., & Schoenfisch, M. H. (2006). Electrochemical Nitric Oxide Sensors for Physiological Measurements. Annual Review of Analytical Chemistry, 2, 409-433. Available at: [Link]
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Gupta, K. J., & Igamberdiev, A. U. (Eds.). (2016). Nitric Oxide in Plants: Methods and Protocols. Methods in Molecular Biology, 1424. Available at: [Link]
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Ott, G., et al. (2023). The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. The FEBS Journal. Available at: [Link]
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Yamamoto, T., & Bing, R. J. (2000). Nitric oxide donors. Proceedings of the Society for Experimental Biology and Medicine, 225(3), 200-206. Available at: [Link]
-
Rixen, S., et al. (2019). Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism. Journal of Biological Chemistry, 294, 17593-17602. Available at: [Link]
-
Jakobsson, J., et al. (2019). Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes. Antioxidants, 8(11), 539. Available at: [Link]
-
Sahyoun, T., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Available at: [Link]
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Boucher, J. L., et al. (1992). Formation of nitric oxide by cytochrome P450-catalyzed oxidation of aromatic amidoximes. Biochemical and Biophysical Research Communications, 185(1), 452-458. Available at: [Link]
-
Zhang, X., & Wang, P. G. (2019). Electrochemical Nitric Oxide Sensors: Principles of Design and Characterization. Chemical Reviews, 119(22), 11681-11719. Available at: [Link]
-
Yang, C. T., et al. (2021). Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review. Molecules, 26(16), 4933. Available at: [Link]
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Loscalzo, J. (2013). Nitric Oxide, Donors, & Inhibitors. In B. G. Katzung & A. J. Trevor (Eds.), Basic & Clinical Pharmacology. AccessMedicine. Available at: [Link]
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Chakraborty, S., & Valentini, J. J. (2016). Mechanism of the Chemiluminescent Reaction between Nitric Oxide and Ozone. The Journal of Physical Chemistry A, 120(27), 4919-4926. Available at: [Link]
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Forensics Detectors. (n.d.). Nitric Oxide Sensor (NO) | 0 - 200 ppm. Retrieved January 20, 2026, from [Link]
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Qingdao Scienoc Chemical Co., Ltd. (n.d.). Nitric Oxide sensor. Retrieved January 20, 2026, from [Link]
-
Wang, Y., et al. (2014). Electrochemical Sensors for Nitric Oxide Detection in Biological Applications. Current Nanoscience, 10(4), 495-505. Available at: [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645-657. Available at: [Link]
-
Sahyoun, T., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Available at: [Link]
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Reyes, A. (2019). Protocol Griess Test. protocols.io. Available at: [Link]
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Chegaev, K., et al. (2021). A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential. ChemMedChem, 16(20), 3149-3157. Available at: [Link]
-
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 12(1), 160-172. Available at: [Link]
-
Havemeyer, A., et al. (2010). Mitochondrial amidoxime reducing component 1. Grokipedia. Available at: [Link]
-
Clement, B. (2023). The History of mARC. International Journal of Molecular Sciences, 24(12), 10078. Available at: [Link]
-
Ott, G., et al. (2023). The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. The FEBS Journal. Available at: [Link]
-
Sahyoun, T., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Available at: [Link]
-
Sahyoun, T., et al. (2019). Summary of the stability of amidoxime isomers. ResearchGate. Available at: [Link]
-
Sahyoun, T., et al. (2019). Miscellaneous reactions allowing the preparation of amidoximes. ResearchGate. Available at: [Link]
-
Frohlich, E., & Wahl, R. (2009). Recent developments in the chemistry and in the biological applications of amidoximes. Mini-Reviews in Medicinal Chemistry, 9(1), 51-69. Available at: [Link]
-
Neves, M. C., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2580. Available at: [Link]
-
Perin, N., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(22), 7010. Available at: [Link]
-
Larraya, L., et al. (2024). A new oxidative pathway of nitric oxide production from oximes in plants. Molecular Plant, 17(2), 237-251. Available at: [Link]
-
Török, B., & Török, M. (2011). Analytical Techniques for Assaying Nitric Oxide Bioactivity. Journal of Visualized Experiments, (57), 3329. Available at: [Link]
-
Tsoungas, P. G., & Matarrese, B. (2006). The Chemistry of Amidoximes. Mini-Reviews in Organic Chemistry, 3(4), 309-328. Available at: [Link]
-
Carpenter, A. W., & Schoenfisch, M. H. (2012). Nitric oxide release: Part III. Measurement and reporting. RSC Advances, 2(19), 7374-7384. Available at: [Link]
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Application Note: Quantitative Analysis of (1Z)-N'-hydroxy-2-methoxypropanimidamide in Biological Matrices
Introduction & Analytical Strategy
(1Z)-N'-hydroxy-2-methoxypropanimidamide is a novel small molecule of interest in pharmaceutical development, potentially as a therapeutic agent or a critical metabolite. Accurate quantification in biological matrices such as plasma or urine is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. The structure, featuring a polar hydroxyimidamide group and a methoxy moiety, presents specific analytical challenges, including potential thermal instability and poor retention on traditional reversed-phase chromatography columns.[1]
This guide details two robust, validated analytical methods for the precise quantification of this analyte:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective method suitable for routine analysis and higher concentration assays.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis, offering superior sensitivity and selectivity, essential for detecting low concentrations in complex biological samples.[2]
The objective is to provide researchers with the foundational protocols to demonstrate that the chosen analytical procedure is suitable for its intended purpose, in alignment with international guidelines.[3][4][5]
Method 1: Reversed-Phase HPLC with UV Detection
Principle
This method separates the analyte from matrix components on a C18 stationary phase. The isocratic mobile phase, consisting of an organic solvent and an aqueous buffer, ensures consistent elution. Quantification is achieved by measuring the analyte's absorbance at its wavelength of maximum absorbance (λmax), which must be empirically determined but is hypothesized to be in the low UV range (210-240 nm) based on the functional groups.
Causality Behind Experimental Choices
-
Column: A C18 column is a versatile starting point for small molecules.[6] However, due to the analyte's polarity, an embedded polar group (EPG) C18 column or the use of an ion-pairing agent may be necessary to improve retention and peak shape.
-
Mobile Phase: A simple acetonitrile/water or methanol/water system is chosen for its UV transparency and compatibility with reversed-phase columns. The addition of a small amount of acid (e.g., 0.1% formic acid) is critical to suppress the ionization of the hydroxyimidamide group, promoting a consistent retention time and sharper peaks.[7]
-
Sample Preparation: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which would otherwise foul the analytical column.[8] Acetonitrile is often preferred as the precipitation solvent as it is also a strong mobile phase component.[8]
Detailed Protocol: HPLC-UV
2.3.1. Materials & Reagents
-
(1Z)-N'-hydroxy-2-methoxypropanimidamide reference standard (>99% purity)
-
Internal Standard (IS): A structurally similar, stable compound not present in the matrix.
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (or other relevant biological matrix)
2.3.2. Instrumentation & Conditions
-
HPLC System: Quaternary pump, autosampler, column oven, UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: Determined by scanning the reference standard (e.g., 215 nm).
-
Injection Volume: 20 µL.
2.3.3. Step-by-Step Procedure
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte and IS in methanol. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL in the biological matrix. Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, standard, or QC, add 20 µL of IS working solution. b. Add 300 µL of cold acetonitrile. c. Vortex vigorously for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4 °C. e. Transfer the supernatant to a clean vial for HPLC analysis.
-
Analysis: a. Equilibrate the HPLC system with the mobile phase for at least 30 minutes. b. Perform a system suitability test by injecting the mobile phase (blank) followed by a mid-range standard (at least five replicates). c. Inject the prepared samples, standards, and QCs.
-
Data Analysis: a. Integrate the peak areas of the analyte and the IS. b. Calculate the Peak Area Ratio (Analyte Area / IS Area). c. Construct a calibration curve by plotting the Peak Area Ratio versus concentration using a linear regression model. d. Determine the concentration of the analyte in unknown samples from the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
This ultra-sensitive technique couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.[9] The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and quantified using Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion (matching the analyte's molecular weight) is selected, fragmented, and a specific product ion is monitored. This process drastically reduces background noise and enhances specificity.[2]
Causality Behind Experimental Choices
-
Ionization: ESI is the most common ionization source for polar to moderately polar small molecules and is well-suited for this analyte.[2] Positive ion mode is chosen as the imidamide group is likely to be protonated.
-
Chromatography: A rapid gradient elution is used to minimize run time while ensuring separation from matrix interferences, particularly phospholipids, which can cause ion suppression.[10] Using a shorter, smaller particle size column (e.g., 2.1 x 50 mm, 1.8 µm) is common in LC-MS/MS to achieve sharp peaks and fast analysis times.
-
Sample Preparation: While protein precipitation can be used, Solid-Phase Extraction (SPE) is recommended for LC-MS/MS to achieve a cleaner extract.[10][11] A mixed-mode cation exchange SPE can leverage both the polarity and basicity of the analyte for highly selective extraction, significantly reducing matrix effects.[10][12]
Detailed Protocol: LC-MS/MS
3.3.1. Materials & Reagents
-
As per HPLC-UV method, but with LC-MS grade solvents.
-
Deuterated (or ¹³C, ¹⁵N) analog of the analyte is the ideal internal standard.
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange).
-
Ammonium hydroxide for pH adjustment.
3.3.2. Instrumentation & Conditions
-
LC-MS/MS System: UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Analytical Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Parameters (Hypothetical - Must be Optimized):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Analyte: Q1 (Precursor) → Q3 (Product)
-
IS: Q1 (Precursor) → Q3 (Product)
-
-
3.3.3. Step-by-Step Procedure
-
Standard Preparation: Prepare calibration standards and QCs as in the HPLC method, but at a lower concentration range (e.g., 0.1 ng/mL to 200 ng/mL).
-
Sample Preparation (Solid-Phase Extraction): a. To 100 µL of plasma sample, add 20 µL of IS working solution. b. Pre-treat sample by adding 200 µL of 4% phosphoric acid. c. Condition SPE: Pass 1 mL methanol, then 1 mL water through the cartridge. d. Load: Load the pre-treated sample onto the cartridge. e. Wash: Wash with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol. f. Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. g. Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A.
-
MS Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion ([M+H]⁺) and identify the most stable and abundant product ions after fragmentation.
-
Analysis: a. Equilibrate the LC-MS/MS system. b. Inject reconstituted samples.
-
Data Analysis: a. Use instrument software to integrate MRM peak areas. b. Generate a calibration curve and quantify samples as described for the HPLC-UV method.
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
Method Validation Summary
Both methods must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure they are suitable for their intended purpose.[3][5][13] The following parameters must be assessed:
| Parameter | HPLC-UV | LC-MS/MS | Purpose |
| Specificity | Moderate | High | Ability to assess the analyte unequivocally in the presence of other components.[5] |
| Linearity Range | 0.1 - 50 µg/mL | 0.1 - 200 ng/mL | The range over which the method is accurate, precise, and linear. |
| Accuracy (% Bias) | < 15% (20% at LLOQ) | < 15% (20% at LLOQ) | Closeness of test results to the true value. |
| Precision (% RSD) | < 15% (20% at LLOQ) | < 15% (20% at LLOQ) | Closeness of agreement among a series of measurements. |
| LOD (Limit of Detection) | ~30 ng/mL | ~0.03 ng/mL | The lowest amount of analyte that can be detected. |
| LOQ (Limit of Quantification) | 0.1 µg/mL | 0.1 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Recovery | > 80% | > 80% | The extraction efficiency of the analytical process. |
| Matrix Effect | N/A | Must be assessed | The effect of co-eluting matrix components on analyte ionization.[14] |
| Robustness | High | Moderate | Capacity to remain unaffected by small, deliberate variations in method parameters. |
Note: All values are typical targets and must be established experimentally.
Conclusion
This document provides two comprehensive and distinct protocols for the quantification of (1Z)-N'-hydroxy-2-methoxypropanimidamide. The HPLC-UV method serves as a reliable workhorse for samples with higher analyte concentrations, while the LC-MS/MS method provides the high sensitivity and selectivity required for demanding bioanalytical applications in drug development. The choice of method should be guided by the specific requirements of the study, including the expected concentration range, sample matrix complexity, and available instrumentation. Rigorous validation in accordance with ICH guidelines is mandatory for both methods to ensure data integrity and regulatory acceptance.[3][15]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]
-
Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]
-
Prepping Small Molecules for Mass Spec. Biocompare. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]
-
Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. Arabian Journal of Chemistry. [Link]
-
High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. National Institutes of Health. [Link]
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Formulation of (1Z)-N'-hydroxy-2-methoxypropanimidamide for in vivo studies
Application Note & Protocol
Introduction: Navigating the Formulation of a Novel Chemical Entity (NCE)
(1Z)-N'-hydroxy-2-methoxypropanimidamide is a novel chemical entity (NCE) whose progression into in vivo pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies is critically dependent on the development of a stable and administrable formulation. The physicochemical properties of an NCE are often unknown, and many, particularly those emerging from discovery pipelines, exhibit poor aqueous solubility, posing significant challenges to achieving adequate systemic exposure in preclinical models.
This document provides a comprehensive guide based on established principles of preclinical formulation development. It is designed to guide the researcher through a logical, stepwise process from initial compound characterization to the preparation of a final dosing vehicle suitable for rodent studies. The core philosophy is to begin with the simplest formulation and progress to more complex systems only as necessitated by the compound's intrinsic properties. The objective is to select a vehicle that maximizes exposure for safety and efficacy testing while minimizing any potential vehicle-related side effects that could confound study results.
Guiding Principles
-
API Minimization: Early-stage studies often contend with limited availability of the active pharmaceutical ingredient (API). All protocols are designed to be efficient with material usage.
-
Safety First: Excipient selection is paramount and prioritizes components with a well-documented safety and tolerability profile in common preclinical species.
-
Translatability: While the focus is on preclinical formulations, choices are made with consideration for potential future development pathways.
Pre-formulation Assessment: Characterizing the Unknown
Before any formulation work can begin, a thorough characterization of the API's physicochemical properties is essential. This data forms the bedrock upon which all formulation decisions are made.
Predicted & Essential Physicochemical Properties
Based on its chemical structure, (1Z)-N'-hydroxy-2-methoxypropanimidamide contains both hydrogen bond donor (-NH2, -OH) and acceptor (N, O) sites, which may confer some degree of aqueous solubility. However, the N'-hydroxy group can be susceptible to pH-dependent degradation or oxidation.
Table 1: Essential Physicochemical Data for (1Z)-N'-hydroxy-2-methoxypropanimidamide
| Parameter | Experimental Method | Rationale & Importance |
|---|---|---|
| Aqueous Solubility | Shake-flask method at controlled pH (e.g., 4.5, 7.4) and temperature. | Determines if a simple aqueous vehicle is feasible. pH dependency informs buffer selection. |
| pKa | Potentiometric titration or UV-spectroscopy. | Identifies ionizable groups; crucial for predicting solubility changes in different physiological environments (e.g., stomach vs. intestine). |
| Log P / Log D | Shake-flask (octanol/water) or HPLC-based methods. | Indicates the lipophilicity of the compound, helping to predict its solubility in organic co-solvents and lipids. |
| Melting Point / DSC | Differential Scanning Calorimetry (DSC). | Provides information on the solid-state form (crystalline vs. amorphous) and its thermal stability. |
| Chemical Stability | HPLC analysis of the compound in various buffers (pH 2, 7.4, 9) at elevated temperatures (e.g., 40°C). | Identifies potential degradation pathways (e.g., hydrolysis, oxidation) and conditions to avoid during formulation and storage. |
Formulation Development Workflow
The development process follows a tiered approach, starting with the simplest aqueous vehicles and escalating in complexity as needed to achieve the target concentration and stability.
Figure 1: Formulation Development Workflow. A tiered approach from characterization to dosing.
Vehicle Selection: A Stepwise Decision Process
Choosing the right vehicle is critical for ensuring consistent and reliable data from in vivo studies. The ideal vehicle is inert, non-toxic, and effectively delivers the required dose.
Tier 1: Aqueous Vehicles
The first choice is always a simple, buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4). This is the most physiologically compatible option.
-
When to Use: If the API's solubility in the buffered solution exceeds the highest required dose concentration.
-
Causality: Aqueous vehicles minimize potential confounding biological effects that can be introduced by organic co-solvents or surfactants.
Tier 2: Co-Solvent Systems
If aqueous solubility is insufficient, a co-solvent system is the next logical step. These systems use a water-miscible organic solvent to dissolve the compound, which is then diluted with an aqueous vehicle.
-
Common Excipients:
-
Solubilizers: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), N,N-Dimethylacetamide (DMA).
-
Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL. These can help maintain solubility upon dilution.
-
Complexing Agents: Cyclodextrins (e.g., HP-β-CD) can encapsulate the drug molecule to enhance solubility.
-
-
Causality: The organic co-solvent disrupts the water's hydrogen-bonding network, creating a more favorable environment for dissolving lipophilic molecules. The goal is to use the minimum amount of organic solvent necessary.
Tier 3: Suspensions
For compounds that remain poorly soluble even in co-solvent systems, a suspension may be required. This involves dispersing fine particles of the API in an aqueous vehicle.
-
Common Excipients:
-
Wetting Agents: A small amount of surfactant (e.g., 0.1% Tween® 80) is used to ensure the API particles are wetted by the vehicle.
-
Suspending Agents: Increase the viscosity of the vehicle to slow down particle sedimentation (e.g., 0.5% Carboxymethylcellulose (CMC) or Methylcellulose).
-
-
Causality: A uniform suspension ensures that a consistent dose is administered with each withdrawal from the vial. Particle size control is critical for absorption and to prevent needle blockage.
Figure 2: Vehicle Selection Decision Tree.
Experimental Protocols
Safety Precaution: Always handle (1Z)-N'-hydroxy-2-methoxypropanimidamide in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 5.1: Solubility Screening
-
Preparation: Prepare stock solutions of common vehicles (see Table 2).
-
Addition of API: To a series of 1.5 mL glass vials, add an excess amount of the API (e.g., 2-5 mg, accurately weighed).
-
Vehicle Addition: Add 1.0 mL of a test vehicle to each vial.
-
Equilibration: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24 hours to reach equilibrium.
-
Sample Processing: After 24 hours, visually inspect for undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., methanol or acetonitrile), and determine the concentration using a validated analytical method (e.g., HPLC-UV).
Table 2: Example Solubility Screening Vehicle Panel
| Vehicle Category | Composition | Rationale |
|---|---|---|
| Aqueous | Saline (0.9% NaCl) | Isotonic, physiological baseline. |
| PBS, pH 7.4 | Buffered physiological baseline. | |
| Co-solvents | 20% PEG 400 in Water | Common, safe solubilizer. |
| 10% DMSO / 40% PEG 400 / 50% Water | Stronger solubilizing system. | |
| 30% HP-β-CD in Water | Complexation-based solubilization. |
| Suspension Aid | 0.5% CMC / 0.1% Tween® 80 in Water | Standard suspension vehicle. |
Protocol 5.2: Preparation of a Co-Solvent Formulation (Example: 10% DMSO, 40% PEG 400)
This protocol is for a target final concentration of 2 mg/mL in a 10 mL batch. Adjust volumes as needed.
-
Weigh API: Accurately weigh 20 mg of (1Z)-N'-hydroxy-2-methoxypropanimidamide into a sterile 15 mL glass vial.
-
Initial Solubilization: Add 1.0 mL of Dimethyl sulfoxide (DMSO). Vortex or sonicate gently until the API is fully dissolved. A clear solution should be obtained.
-
Add Co-solvent: Add 4.0 mL of PEG 400 to the vial. Vortex until the solution is homogeneous.
-
Add Aqueous Component: Slowly add 5.0 mL of sterile Water for Injection (or saline) to the vial while vortexing. This dropwise addition is critical to prevent precipitation of the API.
-
Final Inspection: Once all components are added, vortex for an additional 2 minutes. The final formulation should be a clear, particle-free solution.
Protocol 5.3: Preparation of a Suspension Formulation (Example: 0.5% CMC, 0.1% Tween® 80)
This protocol is for a target concentration of 5 mg/mL in a 10 mL batch.
-
Prepare Vehicle: In a beaker, slowly add 50 mg of Sodium Carboxymethylcellulose (low viscosity) to ~9.0 mL of sterile Water for Injection while stirring vigorously to avoid clumping. Heat gently (to ~40-50°C) if necessary to aid dissolution. Let the solution cool to room temperature.
-
Add Wetting Agent: Add 10 mg (or 10 µL) of Tween® 80 to the CMC solution and stir until fully dispersed. Adjust the final volume to 10.0 mL with water.
-
Weigh API: Accurately weigh 50 mg of the API. If particle size is large, gently micronize using a mortar and pestle.
-
Create Paste: Transfer the API to a glass mortar. Add a small volume (~200 µL) of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step ensures all particles are adequately wetted.
-
Dilute Suspension: Gradually add the remaining vehicle to the mortar in small portions, mixing continuously to ensure a homogeneous suspension. Transfer the final suspension to a sterile glass vial.
Protocol 5.4: Dose Formulation Stability Assessment
Stability testing is mandatory to ensure the animal receives the correct dose throughout the study.
-
Time Points: Prepare the formulation as described above. Immediately take a "Time 0" sample for analysis.
-
Storage: Store the formulation under the same conditions as it will be during the in vivo study (e.g., on the benchtop at room temperature, refrigerated).
-
Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the formulation. For suspensions, ensure it is mixed thoroughly before sampling.
-
Evaluation: Analyze the samples for:
-
Appearance: Visually check for precipitation, color change, or phase separation.
-
Potency (Concentration): Quantify the API concentration using a validated HPLC method. The concentration should typically remain within ±10% of the initial (Time 0) value.
-
pH: Measure the pH to check for changes that might indicate degradation.
-
In Vivo Administration Protocol (Rodents)
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Animal Restraint: Properly restrain the animal (mouse or rat) according to approved institutional procedures.
-
Dose Preparation: Before each dose, vortex the formulation vial thoroughly for at least 30 seconds, especially for suspensions, to ensure homogeneity.
-
Dose Withdrawal: Withdraw the calculated dose volume into an appropriately sized syringe with the correct needle gauge (see Table 3).
-
Administration: Administer the substance via the desired route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)). Ensure personnel are properly trained for the selected technique.
-
Post-Dose Monitoring: Observe the animal for any immediate adverse reactions after dosing.
Table 3: Recommended Administration Volumes and Needle Sizes for Rodents
| Species | Route | Max Volume (mL/kg) | Needle Gauge |
|---|---|---|---|
| Mouse | Oral (PO) | 10 | 20-22 G (gavage) |
| Intraperitoneal (IP) | 10 | 25-27 G | |
| Subcutaneous (SC) | 10 | 25-27 G | |
| Intravenous (IV) | 5 (bolus) | 26-28 G | |
| Rat | Oral (PO) | 10 | 18-20 G (gavage) |
| Intraperitoneal (IP) | 10 | 23-25 G | |
| Subcutaneous (SC) | 5 | 25 G |
| | Intravenous (IV) | 5 (bolus) | 25-27 G |
Analytical Methods for Formulation Quantification
Accurate quantification of the API in the dosing vehicle is essential. A stability-indicating HPLC-UV method is the standard approach.
-
Methodology: Reversed-phase HPLC is suitable for analyzing amide compounds. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Validation: The method should be validated for linearity, accuracy, and precision. For stability studies, it must be able to separate the parent API from potential degradants.
References
- Vertex AI Search. (n.d.). Excipients for Parenterals.
- Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
- Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation.
- Taylor & Francis Online. (n.d.). Full article: Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
- Pharmaceutical Technology. (n.d.). Emerging Excipients in Parenteral Medications.
- PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
- NTNU. (n.d.). Guidelines for the administration of substances to rodents.
- WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
- Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability.
- Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection.
- Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
- Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research.
- SGS. (n.d.). Preclinical Formulation Development.
- JoVE. (2015, August 24). Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes.
- ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- YouTube. (2025, August 23). Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software.
- PMC. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- ComplianceOnline. (n.d.). Stability Testing - Develop Stable Pharmaceutical Products.
- LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.
- ResearchGate. (2025, August 9). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat | Request PDF.
- Taylor & Francis Online. (2018, December 7). Full article: Drug stability testing and formulation strategies.
- ResearchGate. (2025, August 10). (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic.
- Benchchem. (n.d.). N'-hydroxy-2-methyl-3-(methylamino)propanimidamide.
- Benchchem. (n.d.). Stabilizing N'-hydroxy-2-methylpropanimidamide for long-term storage.
The Versatility of Isobutyramidoxime: A Gateway to Heterocyclic Scaffolds and Beyond
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern organic synthesis and drug discovery, the quest for efficient and modular synthetic methodologies is paramount. Isobutyramidoxime, a seemingly simple molecule, emerges as a powerful and versatile building block, offering a gateway to a diverse array of complex and biologically relevant heterocyclic structures.[1][2] Its unique bifunctional nature, possessing both a nucleophilic amino group and a hydroxylamino moiety, allows for a rich and varied reaction chemistry. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and key applications of isobutyramidoxime, with a particular focus on its utility in the construction of 1,2,4-oxadiazoles and its emerging role in coordination chemistry. The protocols and insights presented herein are designed to be a practical resource for harnessing the full synthetic potential of this valuable intermediate.
Core Synthesis of Isobutyramidoxime: From Nitrile to a Key Intermediate
The most direct and widely employed method for the preparation of isobutyramidoxime involves the nucleophilic addition of hydroxylamine to isobutyronitrile.[3] This reaction is typically carried out under basic conditions to generate the free hydroxylamine from its hydrochloride salt.
Reaction Principle:
The reaction proceeds via the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group.[4] Subsequent proton transfer steps lead to the formation of the stable amidoxime structure. The choice of base and solvent can influence the reaction rate and yield.
Experimental Workflow: Synthesis of Isobutyramidoxime
Caption: General workflow for the synthesis of isobutyramidoxime.
Detailed Protocol: Synthesis of Isobutyramidoxime from Isobutyronitrile
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyronitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a suitable base such as sodium carbonate (1.5 eq) or triethylamine (2.0 eq).[3]
-
Solvent Addition: Add a mixture of ethanol and water as the solvent. The aqueous ethanol provides a good medium for dissolving both the organic nitrile and the inorganic salts.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, isobutyramidoxime, will often precipitate as a white crystalline solid. Filter the solid, wash with cold water, and dry under vacuum to obtain the pure product.
Major Application: Isobutyramidoxime as a Precursor to 1,2,4-Oxadiazoles
A primary and highly valuable application of isobutyramidoxime is its role as a key building block in the synthesis of 3-isopropyl-1,2,4-oxadiazoles.[1][5] These heterocyclic scaffolds are recognized as privileged structures in medicinal chemistry, often serving as bioisosteres for amides and esters, which can lead to improved pharmacokinetic properties in drug candidates.[6]
Synthetic Strategies: Two-Step vs. One-Pot Synthesis
The construction of the 1,2,4-oxadiazole ring from an amidoxime can be achieved through two main strategies: a traditional two-step procedure involving the isolation of an O-acylamidoxime intermediate, or a more streamlined one-pot synthesis.[6][7]
Caption: Comparison of two-step and one-pot synthesis of 1,2,4-oxadiazoles.
Protocol 1: Two-Step Synthesis of 3-Isopropyl-5-phenyl-1,2,4-oxadiazole
This method provides a high level of control and is often used for optimizing reaction conditions.
-
Step 1: O-Acylation:
-
Dissolve isobutyramidoxime (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as pyridine or triethylamine (1.1 eq), to the solution.
-
Cool the mixture in an ice bath and slowly add benzoyl chloride (1.05 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the O-benzoyl isobutyramidoxime intermediate.[8]
-
-
Step 2: Cyclodehydration:
-
Dissolve the isolated O-benzoyl isobutyramidoxime in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux for several hours. The cyclization can be promoted by the addition of a catalytic amount of a dehydrating agent or a base.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the 3-isopropyl-5-phenyl-1,2,4-oxadiazole.
-
Protocol 2: One-Pot Synthesis of 3-Isopropyl-5-substituted-1,2,4-oxadiazoles
One-pot procedures are highly efficient and are often preferred in library synthesis and drug discovery settings.[7]
-
Reaction Setup: To a solution of isobutyramidoxime (1.0 eq) and a carboxylic acid (1.1 eq) in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide reagent (e.g., EDC) in the presence of a base like potassium carbonate.[7][9]
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction typically proceeds to completion within a few hours.[9]
-
Work-up and Purification: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by column chromatography or recrystallization.
| Reactant 1 (Amidoxime) | Reactant 2 (Acylating Agent/Carboxylic Acid) | Method | Typical Yield (%) | Reference |
| Isobutyramidoxime | Benzoyl Chloride | Two-Step | 75-85 | [8] |
| Isobutyramidoxime | Benzoic Acid | One-Pot (CDI) | 80-95 | [9] |
| Isobutyramidoxime | Acetic Anhydride | Two-Step | 70-80 | [8] |
Emerging Applications of Isobutyramidoxime
Beyond its established role in 1,2,4-oxadiazole synthesis, isobutyramidoxime is a precursor to other important heterocyclic systems and serves as a versatile ligand in coordination chemistry.
Synthesis of Other Heterocycles
The reactive nature of the amidoxime functionality allows for its conversion into other five- and six-membered heterocyclic rings, such as 1,2,4-oxadiazol-5-ones and other nitrogen-containing scaffolds.[1][9] For instance, reaction with phosgene or its equivalents can lead to the formation of 1,2,4-oxadiazol-5-ones.[8]
Coordination Chemistry and Catalysis
The nitrogen and oxygen atoms of the amidoxime group can chelate to metal ions, forming stable metal complexes.[10][11] These complexes have potential applications in various fields, including catalysis and materials science. The specific coordination geometry and electronic properties of the resulting metal complexes can be tuned by the choice of the metal center and other ancillary ligands.
Caption: Formation of a metal complex with isobutyramidoxime.
Conclusion and Future Perspectives
Isobutyramidoxime is a readily accessible and highly versatile building block in organic synthesis. Its primary application as a precursor to 1,2,4-oxadiazoles provides a robust and efficient route to a class of heterocycles with significant importance in drug discovery. The straightforward synthetic protocols, available in both two-step and one-pot variations, make this chemistry amenable to a wide range of applications, from small-scale research to large-scale library synthesis. Furthermore, the emerging applications of isobutyramidoxime in the synthesis of other heterocyclic systems and in coordination chemistry highlight its untapped potential. As the demand for novel molecular scaffolds continues to grow, the strategic application of isobutyramidoxime is poised to play an increasingly important role in advancing the frontiers of chemical synthesis and medicinal chemistry.
References
-
A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. Available at: [Link].
-
Synthesis of Some Heterocyclic Compounds from Amidoxime and Imidate. Diyala Journal of Pure Science. Available at: [Link].
-
Application of amidoximes for the heterocycles synthesis. ResearchGate. Available at: [Link].
-
HETEROCYCLIC AMIDINES AND HYDROXYAMIDINES AS SYNTHONS FOR Bi - LOCKSS. Heterocycles. Available at: [Link].
-
Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Organic Letters. Available at: [Link].
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Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link].
-
A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. Available at: [Link].
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link].
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry. Available at: [Link].
-
A Novel Synthesis of 1,2,4-Oxadiazoles and Isoxazoles. ResearchGate. Available at: [Link].
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. Available at: [Link].
-
The relative stability of the hydroxylamine (D′) and oxime (D″) derivatives. ResearchGate. Available at: [Link].
-
The structures of phenolic oximes and their complexes. Coordination Chemistry Reviews. Available at: [Link].
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. Available at: [Link].
-
Emerging Topics in Metal Complexes: Pharmacological Activity. International Journal of Molecular Sciences. Available at: [Link].
-
Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link].
-
Isobutyronitrile. Wikipedia. Available at: [Link].
-
(PDF) Synthesis of some new bioactive heterocycles. ResearchGate. Available at: [Link].
-
Oximes. BYJU'S. Available at: [Link].
-
Spectroscopic Characterization of Oxime Ligands and Their Complexes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. Available at: [Link].
-
D+glucose reacts with hydroxyl amine and yields oxime class 12 chemistry CBSE. Vedantu. Available at: [Link].
-
Bioactive heterocycles containing endocyclic N-hydroxy groups. Future Medicinal Chemistry. Available at: [Link].
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Application Notes & Protocols: Leveraging N'-hydroxy-2-methylpropanimidamide in Advanced Prodrug Design
Introduction: The Prodrug Paradigm
In modern drug discovery, the identification of a pharmacologically active molecule is often the first step in a long journey toward a viable therapeutic. Many promising drug candidates exhibit suboptimal physicochemical or pharmacokinetic properties, such as poor solubility, limited membrane permeability, rapid first-pass metabolism, or undesirable toxicity profiles, which can lead to high attrition rates.[1] The prodrug approach is a powerful and strategic tool used to overcome these liabilities.[1][2] A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active pharmaceutical ingredient.[2][3] This strategy has been successfully employed to enhance oral bioavailability, improve site-specific drug delivery, increase patient compliance, and mitigate adverse effects.[1][4] Approximately 10% of all commercially available medicines are classified as prodrugs, highlighting the significance of this approach in pharmaceutical development.[2]
This guide focuses on a specific and highly effective prodrug strategy: the use of the N'-hydroxy-2-methylpropanimidamide moiety, a type of amidoxime, to transiently mask problematic functional groups, particularly amidines. We will explore the underlying rationale, bioactivation mechanisms, and provide detailed protocols for synthesis and in vitro evaluation.
Figure 1: General workflow of the prodrug strategy to enhance therapeutic efficacy.
The Amidine Challenge: A Case for Prodrugs
Amidine and guanidine functional groups are common in pharmacologically active molecules, often serving as mimetics of arginine to interact with biological targets like serine proteases. However, these groups are strongly basic (pKa > 10), meaning they are protonated and highly polar under physiological pH. This high polarity severely restricts passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier, leading to poor oral bioavailability and limited central nervous system penetration.[5]
The N'-hydroxy-2-methylpropanimidamide moiety, as an example of an amidoxime, provides an elegant solution. Amidoximes are significantly less basic than their corresponding amidines, which improves their lipophilicity and ability to permeate membranes. This temporary masking of the basic amidine function is the cornerstone of this prodrug strategy.
Table 1: Hypothetical Physicochemical Property Comparison
| Property | Parent Amidine Drug | N'-hydroxy-imidamide Prodrug | Rationale for Improvement |
|---|---|---|---|
| pKa | ~11.0 | ~5.0 | Reduced basicity prevents ionization at physiological pH. |
| LogP | -1.5 | +1.0 | Increased lipophilicity enhances membrane permeability. |
| Aqueous Solubility | High (as salt) | Moderate | Balanced properties for absorption. |
| Oral Bioavailability | < 5% | > 60% | Improved absorption from the gastrointestinal tract.[6] |
Mechanism of Bioactivation: The mARC Enzyme System
The conversion of the amidoxime prodrug back to the active amidine is not a simple hydrolysis reaction but a specific enzymatic reduction. The key player in this bioactivation is the mitochondrial amidoxime reducing component (mARC) enzyme system.[7] This system, located in the outer mitochondrial membrane, is a three-component N-reductive pathway.
-
mARC Protein (mARC1 or mARC2): This is the terminal molybdoenzyme that directly binds and reduces the N-hydroxylated substrate (the amidoxime).[7]
-
Cytochrome b5 type B (CYB5B): This protein acts as an electron shuttle, transferring an electron to the mARC protein.
-
NADH-cytochrome b5 reductase (CYB5R): This flavoprotein initiates the electron transfer chain by accepting electrons from NADH and passing them to cytochrome b5.
The concerted action of these three proteins efficiently reduces the amidoxime prodrug to the parent amidine, releasing the active drug within the cell.[7] This enzymatic specificity is a critical feature, ensuring that the drug is released in tissues where this system is expressed, primarily the liver and kidney.[6]
Figure 2: Bioactivation of an amidoxime prodrug via the mARC enzyme system.
It is also important to consider alternative metabolic pathways. Cytochrome P450 (CYP) enzymes, primarily known for oxidation, can also metabolize amidoximes.[8][9][10] This oxidative pathway typically yields the corresponding amide or nitrile and releases nitric oxide (NO), which may have its own pharmacological implications.[10][11] Therefore, characterizing the metabolic fate of a new amidoxime prodrug is essential to ensure that the primary pathway is the desired reductive activation to the amidine.
Experimental Protocols
The following sections provide generalized, step-by-step protocols for the synthesis and in vitro evaluation of a prodrug utilizing the N'-hydroxy-2-methylpropanimidamide strategy.
Protocol: Synthesis of an O-Acyl Amidoxime Prodrug
This protocol describes a "double prodrug" approach where the hydroxyl group of N'-hydroxy-2-methylpropanimidamide is acylated with a carboxylic acid-containing parent drug. This masks both the amidoxime and the carboxylic acid, and its activation would require initial hydrolysis by carboxylesterases to release the amidoxime, followed by mARC-mediated reduction.[4][12][13][14]
Objective: To covalently link a carboxylic acid-containing drug (Drug-COOH) to N'-hydroxy-2-methylpropanimidamide via an ester bond.
Materials:
-
Drug-COOH (Parent Drug)
-
N'-hydroxy-2-methylpropanimidamide
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., EDC/HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Drug-COOH (1.0 eq) and N'-hydroxy-2-methylpropanimidamide (1.2 eq) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution. DMAP acts as a catalyst to facilitate the esterification.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and minimize side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials and the formation of the product.[15]
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct, which precipitates out of solution.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Self-Validation: These washing steps remove unreacted starting materials and catalyst residues.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to yield the pure O-acyl amidoxime prodrug.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[16]
Protocol: In Vitro Prodrug Conversion Assay Using Liver Microsomes
Objective: To determine the rate and extent of conversion of the amidoxime prodrug to the active amidine drug in the presence of liver metabolic enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLM) or other species as required
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Prodrug stock solution (e.g., 10 mM in DMSO)
-
Active Drug analytical standard
-
Acetonitrile with 0.1% Formic Acid (for quenching)
-
Internal Standard (IS) for analytical quantification
Procedure:
-
Preparation: Prepare a master mix of phosphate buffer and the NADPH regenerating system. Pre-warm all solutions to 37 °C.
-
Reaction Initiation:
-
In a microcentrifuge tube, add the buffer/NADPH master mix.
-
Add the liver microsomes to a final protein concentration of 0.5-1.0 mg/mL. Causality Note: This concentration range is typical and ensures sufficient enzymatic activity without being wasteful.
-
Pre-incubate the mixture for 5 minutes at 37 °C to equilibrate.
-
Initiate the reaction by adding the prodrug stock solution to a final concentration of 1-10 µM. The final DMSO concentration should be <0.5% to avoid enzyme inhibition.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard. Self-Validation: The "0-minute" time point serves as a crucial control, representing the initial concentration before any enzymatic activity occurs.
-
Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.
Protocol: Analytical Method by LC-MS/MS
Objective: To quantify the concentrations of the prodrug and the generated active drug over time from the in vitro assay.
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Procedure:
-
Chromatography:
-
Inject the processed samples onto a C18 reverse-phase HPLC column.
-
Separate the analytes using a gradient elution method.
-
Table 2: Example HPLC Gradient
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Develop a Multiple Reaction Monitoring (MRM) method. Optimize the precursor-to-product ion transitions for the prodrug, the active drug, and the internal standard for maximum sensitivity and specificity.
-
-
Quantification:
-
Generate standard curves for both the prodrug and the active drug by spiking known concentrations into a blank matrix (quenched buffer with microsomes).
-
Calculate the concentrations of the prodrug and active drug in the experimental samples by comparing their peak area ratios (Analyte/IS) to the respective standard curves.
-
Figure 3: Integrated experimental workflow from prodrug synthesis to kinetic analysis.
Data Interpretation
By plotting the concentration of the prodrug and the active drug versus time, you can determine the metabolic stability of the prodrug and the rate of its conversion.
-
Prodrug Disappearance: A rapid decrease in prodrug concentration indicates metabolic liability. The half-life (t½) can be calculated from the slope of the natural log of the concentration versus time plot.
-
Active Drug Appearance: The formation of the active drug confirms the successful bioactivation of the prodrug. The rate of appearance should correspond with the rate of disappearance of the prodrug.
Table 3: Example Data from In Vitro Conversion Assay
| Time (min) | Prodrug Conc. (µM) | Active Drug Conc. (µM) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 5 | 0.85 | 0.14 |
| 15 | 0.61 | 0.38 |
| 30 | 0.37 | 0.62 |
| 60 | 0.14 | 0.85 |
| 120 | 0.02 | 0.97 |
A successful outcome shows near-stoichiometric conversion of the prodrug to the active drug, confirming that the desired reductive pathway is dominant in the chosen in vitro system.
Conclusion
The use of N'-hydroxy-2-methylpropanimidamide and related amidoxime structures represents a sophisticated and highly effective strategy for developing prodrugs of amine-containing compounds, particularly those with a strongly basic amidine group. By transiently masking this functionality, researchers can significantly improve a drug candidate's ADME properties, transforming a compound with poor pharmacokinetics into a viable clinical candidate. The specific bioactivation via the mARC enzyme system provides a targeted release mechanism. The protocols outlined in this guide provide a robust framework for the synthesis, evaluation, and validation of this promising prodrug approach, empowering drug development professionals to overcome critical delivery challenges.
References
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Rautio, J., et al. (2018). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 17(8), 559–587. Available at: [Link]
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Fang, J. Y., & Leu, Y. L. (2006). Prodrug Strategy for Enhancing Drug Delivery via Skin. Current Drug Discovery Technologies, 3(3), 211-224. Available at: [Link]
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Laizure, S. C., et al. (2013). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Expert Opinion on Drug Metabolism & Toxicology, 9(3), 343-361. Available at: [Link]
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N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. Available at: [Link]
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Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(2), 533-571. Available at: [Link]
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Fang, J. Y., & Leu, Y. L. (2006). Prodrug Strategy for Enhancing Drug Delivery via Skin. Current Drug Discovery Technologies. Available at: [Link]
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Various Authors. (n.d.). Carboxylesterase-mediated activation of representative ester and carbamate prodrugs. ResearchGate. Available at: [Link]
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Potter, P. M., & Danks, M. K. (2004). Modifications of human carboxylesterase for improved prodrug activation. Current Cancer Drug Targets, 4(4), 347-354. Available at: [Link]
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Schwarz, S., et al. (2007). Cytochrome P450 reductase dependent inhibition of cytochrome P450 2B1 activity: Implications for gene directed enzyme prodrug therapy. Cancer Gene Therapy, 14(1), 33-43. Available at: [Link]
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Wang, Z., et al. (2024). Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. Acta Pharmaceutica Sinica B. Available at: [Link]
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Satoh, T., & Hosokawa, M. (2006). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. Yakugaku Zasshi, 126(11), 1077-1087. Available at: [Link]
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Orlenko, A., & Gubina, K. (2016). Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics. Odesa National University Herald. Chemistry. Available at: [Link]
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Ortiz de Montellano, P. R. (2013). Cytochrome P450-activated prodrugs. Future Medicinal Chemistry, 5(2), 213-228. Available at: [Link]
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Ott, G., et al. (2023). The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry, 299(11), 105306. Available at: [Link]
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Clement, B., et al. (2016). Method for producing prodrug from amidoxime and N-hydroxyguanidine carboxylic acid esters. Patsnap Eureka. Available at: [Link]
-
Gasco, A. M., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Available at: [Link]
- Clement, B., et al. (2011). Use of amidoxime carboxylic acid esters and n-hydroxyguanidine carboxylic acid esters for producing prodrugs. Google Patents.
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Available at: [Link]
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Gasco, A. M., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Semantic Scholar. Available at: [Link]
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Ortiz de Montellano, P. R. (2013). Cytochrome P450-Activated Prodrugs. ResearchGate. Available at: [Link]
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Ortiz de Montellano, P. R. (2013). Cytochrome P450-activated prodrugs. Future Medicinal Chemistry. Available at: [Link]
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Nitsche, C., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. ResearchGate. Available at: [Link]
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Varia, S. A., & Stella, V. J. (1984). Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents. Journal of Pharmaceutical Sciences, 73(8), 1087-1090. Available at: [Link]
- Clement, B., et al. (2013). Amidoxime carboxylic acid esters of pentamidine as prodrugs and their use as medicament. Google Patents.
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Toth, K., & Prokai, L. (2014). Amino Acids in the Development of Prodrugs. Molecules, 19(7), 10586-10603. Available at: [Link]
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Nitsche, C., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry, 224, 113695. Available at: [Link]
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Clement, B. (n.d.). N-hydroxyguanidines and related compounds as nitric oxide donors. University of Helsinki. Available at: [Link]
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Karabanovich, G., & Zemanova, J. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. Expert Opinion on Drug Discovery, 2(10), 1429-1446. Available at: [Link]
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Boucher, J. L., et al. (1998). Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. Journal of Inorganic Biochemistry, 69(1-2), 33-38. Available at: [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1947-1959. Available at: [Link]
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Boucher, J. L., et al. (1997). Efficient formation of nitric oxide from selective oxidation of N-aryl N'-hydroxyguanidines by inducible nitric oxide synthase. Biochemistry, 36(45), 13839-13845. Available at: [Link]
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Various Authors. (2023). AMIDE-BASED MUTUAL PRODRUG: SYNTHESIS AND EVALUATION STUDIES. American Journal of Biomedical Science & Pharmaceutical Innovation. Available at: [Link]
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Reeh, C., et al. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry, 50(26), 6730-6734. Available at: [Link]
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Various Authors. (2018). Synthesis and Characterization of New Prodrug Polymers and Study of Their Biological Activity. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 2-Hydroxy-2-methylpropanimidamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). N-ethyl-N-hydroxy-2-methylpropanamide. National Center for Biotechnology Information. Available at: [Link]
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Yusoff, S. F. M., et al. (2018). Improved Method for Preparation of Amidoxime Modified Poly(acrylonitrile-co-acrylic acid): Characterizations and Adsorption Case Study. Polymers, 10(11), 1216. Available at: [Link]
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Various Authors. (2024). Synthesis, characterization and in-vitro evaluation of novel polymeric prodrugs of mefenamic acid. Chemical Review and Letters. Available at: [Link]
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Husain, A., et al. (n.d.). Protocol for synthesis of mutual prodrug (NF-FN). ResearchGate. Available at: [Link]
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Goncalves, M. S. T., & Corvo, M. C. (2008). Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry, 8(13), 1345-1357. Available at: [Link]
-
PubChem. (n.d.). 2-hydroxy-N-methylpropanamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Propanamide, 2-hydroxy-2-methyl-. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). N-Hydroxy-2-methyl-benzamidine. National Center for Biotechnology Information. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N'-hydroxy-2-methylpropanimidamide Synthesis
Welcome to the comprehensive technical guide for the synthesis of N'-hydroxy-2-methylpropanimidamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides not just a protocol, but a framework for understanding the critical parameters of the synthesis, enabling you to troubleshoot common issues and optimize reaction conditions for yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing N'-hydroxy-2-methylpropanimidamide?
A1: The most widely adopted method is the nucleophilic addition of hydroxylamine to 2-methylpropanenitrile (also known as isobutyronitrile).[1] This reaction is favored for its directness and efficiency in forming the amidoxime functional group.
Q2: Why is controlling the pH crucial during the synthesis?
A2: pH control is critical for optimizing the yield and purity of the final product.[2] The nucleophilicity of hydroxylamine is pH-dependent. The reaction requires the free base form of hydroxylamine to attack the nitrile carbon. If the medium is too acidic, the hydroxylamine will be protonated and non-nucleophilic. Conversely, strongly basic conditions can lead to side reactions. A buffered system or careful addition of a base is often employed to maintain an optimal pH range.[2]
Q3: What are the recommended solvents for this reaction and subsequent purification?
A3: Ethanol is a commonly used solvent for the reaction itself.[1] For purification, recrystallization can be performed using mixed solvent systems such as ethanol/water or ethyl acetate/hexane.[2][3] If column chromatography is necessary, a silica gel stationary phase with a methanol/dichloromethane gradient is an effective mobile phase.[2]
Q4: How can I monitor the reaction's progress effectively?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting nitrile and the formation of the product.[2][4] For more quantitative analysis, techniques like LC-MS can be employed to track the appearance of the product's mass peak (m/z for [M+H]⁺).[2]
Q5: What are the key spectroscopic signatures to confirm the identity of N'-hydroxy-2-methylpropanimidamide?
A5: The structure can be confirmed using several spectroscopic techniques. In Fourier-Transform Infrared (FTIR) spectroscopy, you should look for a characteristic C=N stretch at approximately 1650 cm⁻¹.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide a detailed map of the carbon-hydrogen framework, and Mass Spectrometry (MS) will confirm the molecular weight.[1]
Detailed Experimental Protocol
This protocol is a robust starting point, adapted from established procedures for aliphatic amidoxime synthesis.[1] Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials & Equipment:
-
2-Methylpropanenitrile (Isobutyronitrile)
-
Hydroxylamine (50% aqueous solution)
-
Ethanol
-
Ethyl acetate & Hexane (for recrystallization)
-
1 M Hydrochloric Acid
-
1 M Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methylpropanenitrile (1.0 eq.) in ethanol.
-
Reagent Addition: While stirring, carefully add the 50% aqueous hydroxylamine solution (1.5 eq.) to the flask.
-
Reaction Conditions: Gently heat the mixture to reflux (approximately 80-85°C) and maintain this temperature. Monitor the reaction progress every 1-2 hours using TLC. The reaction is typically complete within 4-8 hours.
-
Quenching & Solvent Removal: Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, 1 M NaHCO₃, and brine.[3] This removes unreacted hydroxylamine and other ionic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude solid by recrystallization from a hot mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexane until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with cold hexane, and dry under vacuum to a constant weight.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification processes.
Problem: The reaction yield is significantly lower than expected.
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Verify the reaction has gone to completion using TLC or LC-MS. If starting material remains, consider extending the reaction time or increasing the temperature slightly. Ensure the hydroxylamine used is fresh, as its concentration can decrease over time.
-
-
Possible Cause 2: Suboptimal pH.
-
Solution: The pH of the reaction mixture can drift. While this protocol does not explicitly use a buffer, if yields are consistently low, consider adding a mild base like sodium acetate to maintain a favorable pH for the nucleophilic attack.[2]
-
-
Possible Cause 3: Loss during Workup.
-
Solution: The product may have some solubility in the aqueous layers during extraction.[5] Minimize the volume of aqueous washes and perform back-extractions of the aqueous layers with fresh ethyl acetate to recover any dissolved product.
-
Problem: The final product is an oil or fails to crystallize.
-
Possible Cause 1: Presence of Impurities.
-
Solution: Oily products often indicate the presence of impurities that inhibit crystallization.[5] Re-purify the material using column chromatography. If the issue persists, ensure the purity of your starting 2-methylpropanenitrile.
-
-
Possible Cause 2: Supersaturation or Inappropriate Solvent System.
-
Solution 1: Induce Crystallization. Scratch the inside of the flask with a glass rod just below the solvent surface to create nucleation sites.[5]
-
Solution 2: Add a Seed Crystal. If available from a previous successful batch, add a single, tiny crystal to the cooled solution.[5]
-
Solution 3: Adjust Solvent Ratio. You may have too much of the "good" solvent (e.g., ethyl acetate). Gently evaporate some solvent to the point of turbidity and then allow it to cool slowly.[5]
-
Solution 4: Change Solvent System. The chosen solvent pair may be unsuitable. Experiment with other systems, such as ethanol/water or dichloromethane/hexane. A good solvent system is one in which the compound is highly soluble when hot and poorly soluble when cold.[5]
-
Problem: TLC analysis shows multiple unexpected spots.
-
Possible Cause: Side Reactions or Degradation.
-
Solution: Overheating or extended reaction times can sometimes lead to byproducts. Ensure the reflux temperature is not excessively high. Consider lowering the reaction temperature and extending the reaction time to see if selectivity improves.[6] Also, ensure starting materials are pure, as impurities can lead to side products.
-
Data Presentation
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Reactants | 2-Methylpropanenitrile, Hydroxylamine | Direct and efficient synthesis of the amidoxime.[1] |
| Stoichiometry | 1.0 eq. Nitrile, 1.5 eq. Hydroxylamine | A slight excess of hydroxylamine ensures complete conversion of the nitrile. |
| Solvent | Ethanol | Effectively dissolves reactants and is suitable for reflux conditions.[1] |
| Temperature | 80-85°C (Reflux) | Provides sufficient energy to overcome the activation barrier without promoting significant degradation. |
| Reaction Time | 4-8 hours | Typically sufficient for complete conversion; should be monitored by TLC.[4] |
| Purification | Recrystallization (EtOAc/Hexane) | Effective for removing non-polar and highly polar impurities from a solid product.[3] |
Visualizations
Reaction Scheme
Caption: Synthesis of N'-hydroxy-2-methylpropanimidamide.
Troubleshooting Workflow
Caption: Troubleshooting logic for synthesis optimization.
References
- European Patent Office. (n.d.). Process for the preparation of hydroxyamides - EP 0473380 B1.
-
National Institutes of Health. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Retrieved from [Link]
-
PubChem. (n.d.). 2-hydroxy-N-methylpropanamide. Retrieved from [Link]
-
PubChem. (n.d.). Propanamide, 2-hydroxy-2-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-2-methylpropanimidamide hydrochloride. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-hydroxy-2-methyl propionaldehyde. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude N'-hydroxy-2-methylpropanimidamide by Recrystallization
Welcome to the dedicated technical support guide for the purification of N'-hydroxy-2-methylpropanimidamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the recrystallization of this valuable amidoxime intermediate. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your purified compound.
Troubleshooting Guide: Navigating Common Recrystallization Hurdles
This section addresses specific issues that may arise during the recrystallization of N'-hydroxy-2-methylpropanimidamide, providing a logical framework for diagnosis and resolution.
Question 1: My N'-hydroxy-2-methylpropanimidamide fails to crystallize, even after cooling the solution in an ice bath. What is happening?
Answer:
Failure to crystallize is one of the most common issues in recrystallization and typically points to one of two primary causes: excessive solvent use or supersaturation.[1]
-
Probable Cause 1: Excessive Solvent The guiding principle of recrystallization is to use the minimum amount of hot solvent to fully dissolve the crude product.[1] Using too much solvent will keep the compound dissolved even at low temperatures, preventing the formation of crystals and leading to poor or no yield.[2]
Step-by-Step Solution:
-
Confirm Excess Solvent: Dip a glass stirring rod into your cold solution, remove it, and allow the solvent to evaporate. A significant amount of solid residue on the rod indicates that a substantial quantity of your compound remains in the "mother liquor."[2]
-
Solvent Reduction: Gently heat the solution to boil off a portion of the solvent. Do this in a fume hood. Reduce the volume by approximately 10-20% at a time.
-
Re-initiate Cooling: Allow the solution to cool slowly to room temperature again. If crystals still do not form, repeat the solvent reduction step. Be cautious not to over-concentrate, which can cause impurities to co-precipitate.
-
-
Probable Cause 2: Supersaturation Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. In this state, crystallization requires a nucleation point to begin.[1]
Step-by-Step Solution:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide a surface for the first crystals to form.[1][2]
-
Introduce a Seed Crystal: If you have a small amount of pure N'-hydroxy-2-methylpropanimidamide, add a single tiny crystal to the cold solution. This "seed" will act as a template for further crystal growth.[2]
-
Extreme Cooling (Last Resort): If the above methods fail, cooling the flask in a dry ice/acetone bath can sometimes force crystallization. However, be aware that rapid cooling can trap impurities in the crystal lattice.[3]
-
Question 2: Instead of crystals, an oil is forming as my solution cools. How do I resolve this "oiling out"?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (for N'-hydroxy-2-methylpropanimidamide, the melting point is approximately 60°C).[4][5] The resulting oil is often a liquid phase of the impure compound, which can trap impurities effectively, defeating the purpose of recrystallization.[3][6]
-
Probable Cause 1: High Concentration of Impurities Significant amounts of impurities, such as unreacted 2-methylpropanenitrile, can depress the melting point of your crude product, making it more likely to oil out.
-
Probable Cause 2: Rapid Cooling Cooling the solution too quickly can cause the compound to crash out of solution at a temperature where it is still molten.
-
Probable Cause 3: Inappropriate Solvent Choice The chosen solvent system may be too non-polar for the compound at lower temperatures.
Step-by-Step Solution:
-
Re-dissolve the Oil: Heat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount (5-10% of the total volume) of the primary "good" solvent (e.g., ethanol in an ethanol/water system) to the hot solution. This slightly decreases the saturation, allowing the solution to cool to a lower temperature before the compound begins to precipitate.[2]
-
Ensure Slow Cooling: This is critical. Allow the flask to cool to room temperature on a surface that does not draw heat away quickly (e.g., on a wooden block or paper towels, not directly on the benchtop).[2] Insulating the flask can further slow the cooling rate.
-
Re-evaluate the Solvent System: If oiling out persists, the solvent system may be unsuitable. Consider switching to an alternative, such as dichloromethane/petroleum ether, or a single solvent system if possible.[7]
Question 3: My final crystals have a distinct yellow or brownish tint. What causes this and how can I get a pure white product?
Answer:
A colored tint in the final product usually indicates the presence of colored impurities or degradation of the target compound.
-
Probable Cause 1: Chromophoric Byproducts Side reactions during the synthesis can produce colored impurities.
-
Probable Cause 2: Compound Degradation N'-hydroxy-2-methylpropanimidamide can degrade over time, especially if exposed to strong acids, bases, or oxidizing agents.[8] This degradation can manifest as a yellowing of the material.
Step-by-Step Solution:
-
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area.
-
Dissolve the crude or discolored product in the minimum amount of hot recrystallization solvent.
-
Cool the solution slightly below its boiling point to prevent violent frothing.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.[6]
-
Bring the solution back to a gentle boil for 2-5 minutes.
-
-
Hot Filtration: The activated charcoal, along with the adsorbed impurities, must be removed from the hot solution.
-
Use a pre-heated funnel and fluted filter paper for gravity filtration. This is crucial to prevent your product from crystallizing prematurely in the funnel.[3]
-
Filter the hot solution into a clean, pre-warmed flask.
-
-
Crystallization: Allow the now colorless (or less colored) filtrate to cool slowly as you would in a standard recrystallization.
Question 4: My final yield of pure crystals is very low. What are the likely reasons?
Answer:
A low yield is a frustrating outcome, but it is often preventable. While some product loss is inherent to the recrystallization process, a significantly poor yield points to specific procedural missteps.[1]
-
Probable Cause 1: Using Too Much Solvent As discussed in Question 1, this is the most frequent cause of low recovery.[2]
-
Probable Cause 2: Premature Crystallization During Hot Filtration If you performed a hot filtration to remove insoluble impurities or charcoal, the product may have crystallized on the filter paper or in the funnel stem.
-
Probable Cause 3: Incomplete Crystallization Not allowing the solution to cool sufficiently, or for enough time, will leave a significant amount of product in the mother liquor.
-
Probable Cause 4: Excessive Washing Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your purified product.[1]
Step-by-Step Solution:
-
Optimize Solvent Volume: In your next attempt, be meticulous about adding just enough hot solvent to dissolve the solid.
-
Refine Hot Filtration Technique: Ensure your funnel and receiving flask are pre-heated. Pour the hot solution through the filter in portions to keep it hot. If crystals do form in the funnel, you can try to wash them through with a small amount of hot solvent.
-
Maximize Crystal Formation: After cooling to room temperature, always place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid from the cold, saturated solution.[6]
-
Proper Washing Technique: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. The cold solvent will wash away the impurity-laden mother liquor without dissolving a significant amount of the crystalline product.
Experimental Protocol: Recrystallization of N'-hydroxy-2-methylpropanimidamide
This protocol provides a step-by-step methodology for the purification of crude N'-hydroxy-2-methylpropanimidamide, which is typically synthesized from 2-methylpropanenitrile and hydroxylamine.[7]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Recommended Solvent Systems:
-
Primary: Ethanol/Water
-
Alternative: Dichloromethane/Petroleum Ether[7]
Procedure (Using Ethanol/Water System):
-
Dissolution:
-
Place the crude N'-hydroxy-2-methylpropanimidamide (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL).
-
Add a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 3-5 mL) and begin heating the mixture on a hotplate stirrer to near boiling.
-
Continue adding ethanol dropwise until the solid just dissolves. Avoid adding a large excess.
-
-
Hot Filtration (if necessary):
-
If the solution contains insoluble impurities or if you have treated it with charcoal, perform a hot gravity filtration at this stage as described in the troubleshooting guide.
-
-
Addition of Anti-Solvent:
-
While the ethanol solution is still hot, add deionized water (the anti-solvent) dropwise with continuous swirling.
-
Continue adding water until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.
-
If too much water is added and the solution becomes very cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear or faintly turbid solution.
-
-
Crystallization:
-
Remove the flask from the heat source.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Well-formed crystals should appear over 15-30 minutes.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal recovery.
-
-
Isolation and Washing:
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of ice-cold ethanol/water mixture.
-
Pour the cold crystal slurry into the funnel and apply vacuum.
-
Wash the crystals with a small portion of ice-cold ethanol/water to rinse away any remaining mother liquor.
-
Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.
-
-
Drying:
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point (e.g., 30-40°C).
-
Visualization of Workflows
// Solutions for No Crystals no_crystals_cause [label="Cause: Too much solvent?\nOr Supersaturation?", shape=Mdiamond, fillcolor="#FBBC05"]; boil_solvent [label="Solution: Boil off excess solvent"]; scratch_flask [label="Solution: Scratch flask / Add seed crystal"]; no_crystals -> no_crystals_cause; no_crystals_cause -> boil_solvent [label="Yes"]; no_crystals_cause -> scratch_flask [label="No"];
// Solutions for Oiling Out oiling_out_cause [label="Cause: Cooling too fast?\nImpure compound?", shape=Mdiamond, fillcolor="#FBBC05"]; reheat_add_solvent [label="Solution: Reheat, add more 'good' solvent, cool slowly"]; oiling_out -> oiling_out_cause; oiling_out_cause -> reheat_add_solvent;
// Solutions for Colored Product colored_product_cause [label="Cause: Colored impurities?\nDegradation?", shape=Mdiamond, fillcolor="#FBBC05"]; charcoal_treatment [label="Solution: Use activated charcoal & hot filter"]; colored_product -> colored_product_cause; colored_product_cause -> charcoal_treatment;
// Solutions for Low Yield low_yield_cause [label="Cause: Too much solvent?\nLoss during transfer?", shape=Mdiamond, fillcolor="#FBBC05"]; check_mother_liquor [label="Solution: Check mother liquor, optimize solvent volume & washing"]; low_yield -> low_yield_cause; low_yield_cause -> check_mother_liquor; } .dot Caption: Decision-making flowchart for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent system for recrystallization? A1: The ideal solvent system is determined by the principle of differential solubility. A good single solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[6] For a two-solvent system, the compound should be highly soluble in the "good" solvent (like ethanol) and poorly soluble in the "bad" or "anti-solvent" (like water), and the two solvents must be miscible. For N'-hydroxy-2-methylpropanimidamide, ethanol/water and dichloromethane/petroleum ether are good starting points.[7] Small-scale solubility tests are always recommended.
Q2: Does the rate of cooling really matter? A2: Absolutely. The rate of cooling directly influences the size and purity of the resulting crystals. Slow cooling allows for the selective and orderly growth of the crystal lattice, which tends to exclude impurity molecules.[6] Rapid cooling, or "crashing out," can trap impurities within the crystal structure, resulting in a less pure product.[2]
Q3: My crude material is slightly sticky or gummy. Can I still recrystallize it? A3: A sticky or gummy consistency often indicates the presence of residual solvent or highly impure material. While you can proceed with recrystallization, it may be more challenging. The material may be more prone to oiling out. Ensure you are starting with a sufficient amount of the first solvent to break up the material before heating. If the problem is severe, a preliminary purification step like passing the material through a short silica plug might be beneficial.
Q4: What are the primary impurities I am trying to remove? A4: Given the synthesis from 2-methylpropanenitrile and hydroxylamine, the most likely impurities are unreacted starting materials.[7] Additionally, side-products or degradation products, which can be colored, may also be present.[8] The recrystallization process is designed to leave these more soluble or less soluble components in the mother liquor.
Q5: How do I know if my compound is degrading during the process? A5: Visual signs of degradation can include the development of a yellow or brown color in the hot solution that was not present in the crude solid.[8] Since amidoximes can be sensitive, prolonged heating should be avoided. Use a hotplate temperature that is just sufficient to keep the solvent boiling gently.
References
- BenchChem. (2025). Stabilizing N'-hydroxy-2-methylpropanimidamide for long-term storage.
- Nichols, L. (n.d.).
- University of Colorado, Boulder. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- Wired Chemist. (n.d.).
- Google Patents. (2000). Method of manufacturing high purity amidoximes from hydroxylamine and nitriles. WO2000032565A1.
- ResearchGate. (2016, January 12).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2020, November 2).
- BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Stability.
- MIT OpenCourseWare. (n.d.). 8.
- Reddit. (2023, February 19).
- BenchChem. (2025). Synthesis of N'-hydroxy-2-methylpropanimidamide: A Detailed Protocol for Researchers.
- LookChem. (n.d.). N'-Hydroxy-2-methylpropanimidamide|35613-84-4.
- Reddit. (2019, December 18).
- ChemScene. (n.d.). 2-Amino-N-hydroxy-2-methylpropanamide hydrochloride. CAS 26815-96-3.
- ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide.
- PubMed. (2024, August 30). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231)
- PubChem. (n.d.). 2-hydroxy-N-methylpropanamide. CID 547067.
- IndiaMART. (n.d.). N-Hydroxy-2-Methylpropanimidamide.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. N'-Hydroxy-2-methylpropanimidamide|35613-84-4|lookchem [lookchem.com]
- 5. Recrystallization [wiredchemist.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide
Welcome to the technical support center for the synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of N-hydroxyimidamide compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to navigate the challenges of this synthesis and improve your yield and purity.
Introduction to the Synthesis
The synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide is most commonly achieved through the nucleophilic addition of hydroxylamine to 2-methoxypropanenitrile. This reaction, while straightforward in principle, is sensitive to various parameters that can significantly impact the yield and purity of the final product. The presence of the methoxy group at the 2-position introduces specific electronic and steric considerations that must be carefully managed. A common challenge in this synthesis is the formation of the corresponding amide as a byproduct.[1][2] This guide will provide the expertise to mitigate these challenges and achieve a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide?
A1: The synthesis involves the reaction of 2-methoxypropanenitrile with hydroxylamine, typically generated in situ from hydroxylamine hydrochloride and a base. The reaction is usually carried out in a protic solvent like ethanol.
Q2: Why is the choice of base so critical in this synthesis?
A2: The base serves to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine nucleophile. The strength and stoichiometry of the base are crucial. An insufficient amount of base will result in low conversion, while an excessively strong or large excess of base can promote the formation of the undesired amide byproduct.[1]
Q3: What is the most common byproduct in this reaction and how can I minimize its formation?
A3: The most common byproduct is 2-methoxypropanamide. Its formation is favored under certain conditions, particularly with the use of strong bases or high temperatures. To minimize its formation, it is recommended to use a mild base like sodium carbonate or triethylamine and to maintain a controlled reaction temperature.[1][2]
Q4: How does the 2-methoxy group influence the reaction?
A4: The electron-withdrawing nature of the methoxy group can activate the nitrile carbon towards nucleophilic attack by hydroxylamine. However, it may also influence the stability of intermediates and the propensity for side reactions. Careful optimization of reaction conditions is therefore necessary to account for these electronic effects.
Q5: What are the recommended storage conditions for (1Z)-N'-hydroxy-2-methoxypropanimidamide?
A5: N-hydroxyimidamides can be sensitive to heat and acidic or basic conditions. It is advisable to store the purified product in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of base. - Poor quality of starting materials. | - Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature gradually (e.g., from room temperature to 40-50 °C) or extending the reaction time. However, be cautious as higher temperatures can promote amide byproduct formation.[3] - Base Stoichiometry: Ensure at least one equivalent of base is used to neutralize the hydroxylamine hydrochloride. A slight excess (1.1-1.2 equivalents) is often beneficial. - Reagent Purity: Use freshly opened or purified 2-methoxypropanenitrile and hydroxylamine hydrochloride. |
| High Percentage of Amide Byproduct | - Use of a strong base (e.g., sodium hydroxide). - High reaction temperature. - Prolonged reaction time at elevated temperatures. | - Base Selection: Switch to a milder base such as sodium carbonate, potassium carbonate, or triethylamine. - Temperature Control: Maintain a lower reaction temperature (e.g., room temperature or slightly above). Use a water bath for precise temperature control. - Reaction Monitoring: Stop the reaction as soon as the starting nitrile is consumed (as determined by TLC) to avoid prolonged exposure to conditions that favor amide formation. |
| Difficulty in Product Isolation/Purification | - Product is an oil or does not crystallize easily. - Co-crystallization with impurities. | - Recrystallization: If the product is a solid, recrystallization is an effective purification method.[4][5][6][7] Test different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the product is soluble at high temperatures and sparingly soluble at low temperatures. - Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a good alternative.[8] Use a solvent system that provides good separation between your product and impurities on a TLC plate (aim for an Rf of 0.2-0.4 for the product). A gradient elution may be necessary. For N-hydroxy compounds that can be sensitive to acidic silica, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can be beneficial.[8] |
| Product Instability/Decomposition | - Exposure to strong acids or bases during workup. - High temperatures during solvent removal. | - Neutral Workup: During the workup, use a saturated solution of ammonium chloride to quench the reaction and avoid strongly acidic or basic conditions. - Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at 30-40 °C). |
Experimental Protocols
Synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-methoxypropanenitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate (or triethylamine)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.1 equivalents) in ethanol, add sodium carbonate (1.2 equivalents) in one portion.
-
Stir the suspension at room temperature for 30 minutes.
-
To this mixture, add 2-methoxypropanenitrile (1.0 equivalent) dropwise at room temperature.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete (typically after 12-24 hours at room temperature), filter off the inorganic salts and wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add deionized water dropwise until the solution becomes slightly turbid.
-
Heat the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for success.
Caption: A logical workflow for the synthesis and purification of (1Z)-N'-hydroxy-2-methoxypropanimidamide.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group.
Caption: Simplified mechanism of N'-hydroxyimidamide formation.
Data Summary
Typical Reaction Conditions and Yields
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aliphatic Nitrile | Na₂CO₃ | Ethanol/Water | Reflux | 4 | 70-85 | Adapted from[9] |
| Aromatic Nitrile | Triethylamine | Ethanol | Room Temp. | 12 | 60-90 | Adapted from[10] |
| 2-Methoxypropanenitrile | Na₂CO₃ | Ethanol | Room Temp. | 12-24 | 65-80 | Predicted |
Note: The yield for 2-methoxypropanenitrile is an educated prediction based on similar reactions and may vary.
Spectroscopic Data for Characterization
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | - -OH proton: Broad singlet, δ ~8.0-9.5 ppm - -NH₂ protons: Broad singlet, δ ~4.5-5.5 ppm - -OCH₃ protons: Singlet, δ ~3.3-3.5 ppm - -CH proton: Quartet, δ ~3.8-4.2 ppm - -CH₃ protons: Doublet, δ ~1.2-1.4 ppm |
| ¹³C NMR | - C=N carbon: δ ~150-160 ppm - -OCH₃ carbon: δ ~55-60 ppm - -CH carbon: δ ~70-80 ppm - -CH₃ carbon: δ ~15-20 ppm |
| IR (cm⁻¹) | - O-H stretch: Broad, ~3400-3200 cm⁻¹ - N-H stretch: ~3300-3100 cm⁻¹ - C=N stretch: ~1640-1680 cm⁻¹ - C-O stretch: ~1100-1050 cm⁻¹ |
References
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Synthesis of N-substituted amidoximes through in situ formation of amides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 20, 2026, from [Link]
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The Huge Role of Tiny Impurities in Nanoscale Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). (n.d.). NP-MRD. Retrieved January 20, 2026, from [Link]
-
A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. (2018). RSC Advances (RSC Publishing). [Link]
-
A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. (2021). FULIR. [Link]
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Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. (n.d.). Journal of the Chemical Society C: Organic. Retrieved January 20, 2026, from [Link]
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Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. (1969). Semantic Scholar. [Link]
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An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. (2016). ResearchGate. [Link]
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Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. (2022). Digital Commons @ Michigan Tech. [Link]
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Reaction mechanisms of the reaction between nitriles and hydroxylamine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (2023). ResearchGate. [Link]
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Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. (n.d.). AWS. Retrieved January 20, 2026, from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]
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NMR data Compound 4 (mestrenova). (n.d.). Nottingham Research Data Management Repository. Retrieved January 20, 2026, from [Link]
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flash column chromatography (silica) of N-hydroxysuccinimidyl ester. (2021). Reddit. Retrieved January 20, 2026, from [Link]
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How can I purify (recrystallization) NIPAm? (2015). ResearchGate. [Link]
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Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
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Quantum Computational, Spectroscopic and Molecular Docking Studies on N-(4-Hydroxyphenyl)picolinamide. (2021). ResearchGate. [Link]
-
Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Optimization of a hydrophobic interaction chromatography step for recombinant protein purification. (2022). Cytiva. [Link]
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Recrystallization. (2010). YouTube. [Link]
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Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Synthesis of benzimidazoles in high-temperature water. (2003). ResearchGate. [Link]
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2-hydroxy-N-methylpropanamide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
N'-hydroxy-2-methylpropanimidamide (C4H10N2O). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]
-
Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). National Center for Biotechnology Information. [Link]
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A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (2023). Tetrahedron. [Link]
-
Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (2015). PubMed. [Link]
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- 13. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides [mdpi.com]
Stability issues of (1Z)-N'-hydroxy-2-methoxypropanimidamide in solution
Welcome to the technical support center for (1Z)-N'-hydroxy-2-methoxypropanimidamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of chemical stability and degradation analysis.
I. Understanding the Stability of (1Z)-N'-hydroxy-2-methoxypropanimidamide
(1Z)-N'-hydroxy-2-methoxypropanimidamide, like many molecules containing a hydroxylamine functional group, can be susceptible to degradation in solution.[1] Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. The primary factors influencing its stability in solution include pH, temperature, light exposure, and the presence of oxidizing agents.[2][3]
Instability can manifest as a loss of compound activity in biological assays, the appearance of unknown peaks in chromatographic analyses, or visible changes in the solution such as discoloration or precipitation.[4] Therefore, proactive measures to ensure stability and robust analytical methods to monitor it are essential.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of (1Z)-N'-hydroxy-2-methoxypropanimidamide in solution?
A1: The main factors affecting the stability of (1Z)-N'-hydroxy-2-methoxypropanimidamide in solution are:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis. Many drugs exhibit optimal stability in a pH range of 4 to 8.[2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, including hydrolysis, oxidation, and reduction.[2][3]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.[4][5] The hydroxylamine moiety can be particularly susceptible to oxidation.
-
Light Exposure (Photolysis): Exposure to UV or visible light can provide the energy to initiate degradation reactions.[5][6]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for degradation reactions.
Q2: What are the visual and non-visual indicators of compound degradation?
A2:
-
Visual Indicators: While not always present, you might observe a change in the color of the solution (e.g., yellowing), the formation of a precipitate, or a change in clarity.[4]
-
Non-Visual Indicators: Significant degradation can occur without any visible signs.[4] The most reliable indicators are obtained through analytical methods, such as:
-
A decrease in the peak area of the parent compound in an HPLC chromatogram.
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
-
A measurable loss of biological activity in your assay.
-
A shift in the pH of the solution over time.
-
Q3: What are the recommended storage conditions for stock solutions of (1Z)-N'-hydroxy-2-methoxypropanimidamide?
A3: To maximize the shelf-life of your stock solutions, the following conditions are recommended:
-
Solvent: Use a high-purity, anhydrous, and degassed solvent if the compound is water-sensitive. For aqueous solutions, use a buffer within the optimal pH range.
-
Temperature: Store stock solutions at -20°C or -80°C.[4]
-
Aliquoting: Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can accelerate degradation.[4]
-
Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photolytic degradation.[4]
Q4: How can I determine the optimal pH for my experimental buffer to ensure the stability of the compound?
A4: To determine the optimal pH, you can perform a pH stability study. This involves preparing solutions of the compound in a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8). These solutions are then incubated for a defined period at a relevant temperature, and the amount of remaining parent compound is quantified at different time points using a stability-indicating analytical method like HPLC. The pH at which the least degradation is observed is the optimal pH for your experiments.
III. Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in a Biological Assay
This is a common problem that can often be traced back to the instability of the compound in the assay medium.
Troubleshooting Workflow
Caption: Troubleshooting workflow for loss of compound activity.
Detailed Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Degradation of Stock Solution | 1. Prepare a fresh stock solution of (1Z)-N'-hydroxy-2-methoxypropanimidamide in the appropriate solvent.[4]2. Aliquot the new stock solution into single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles.[4]3. Store the aliquots at -80°C.[4]4. Before use, thaw an aliquot quickly and keep it on ice.[4] |
| Instability in Assay Buffer | 1. Verify the pH of your assay buffer. The optimal pH range for many compounds is between 6.0 and 7.5.[4]2. If the compound is susceptible to pH-mediated degradation, consider performing a pH stability study to identify the optimal pH for your assay.3. Minimize the time the compound is incubated in the assay buffer before starting the experiment.[4] |
| Oxidative Degradation | 1. Use degassed buffers for your experiments to minimize dissolved oxygen.[4]2. If compatible with your assay, consider adding a small amount of an antioxidant, such as 0.1 mM EDTA, to the buffer.[4] |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
The presence of new peaks in your chromatogram that are not present in a freshly prepared standard is a strong indication of degradation. A forced degradation study can help identify potential degradation products.[6][7]
Forced Degradation Study Protocol
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding degradation pathways.[5][8] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[7]
Objective: To intentionally degrade (1Z)-N'-hydroxy-2-methoxypropanimidamide under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
(1Z)-N'-hydroxy-2-methoxypropanimidamide
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV or MS detector
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a set period.[9]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature.[9]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.[9]
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber) providing UV and visible light.[6]
-
-
Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method. A reversed-phase C18 column is often a good starting point.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
The analytical method is considered "stability-indicating" if it can resolve the parent compound from all the degradation products.
-
Data Summary Table for Forced Degradation Study
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Hydrolysis of the imidamide group |
| Base Hydrolysis | 0.1 N NaOH, Room Temp | Hydrolysis of the imidamide group |
| Oxidation | 3% H₂O₂, Room Temp | Oxidation of the hydroxylamine moiety |
| Thermal | 70°C | Various degradation products |
| Photolytic | UV/Visible Light | Photodegradation products |
IV. Advanced Analytical Strategies for Stability Assessment
For in-depth characterization and quantification of (1Z)-N'-hydroxy-2-methoxypropanimidamide and its degradation products, advanced analytical techniques are often necessary.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability studies. A validated, stability-indicating HPLC method is crucial for separating the parent compound from any impurities or degradants.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown degradation products.[11][12] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the elucidation of the chemical structures of the degradants.[13]
Workflow for Identification of Degradation Products
Caption: Workflow for the identification of degradation products.
By following these guidelines and troubleshooting steps, researchers can better manage the stability of (1Z)-N'-hydroxy-2-methoxypropanimidamide in solution, leading to more accurate and reliable experimental outcomes.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
-
Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2020). MDPI. Retrieved from [Link]
-
"Drug Stability and factors that affect on the drug stability" Review BY. (n.d.). ResearchGate. Retrieved from [Link]
-
Various Factor Affecting Stability of Formulation. (n.d.). Scribd. Retrieved from [Link]
-
An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. (2024). PubMed. Retrieved from [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Chromatography Today. Retrieved from [Link]
-
Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. (2022). Arabian Journal of Chemistry. Retrieved from [Link]
-
Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2014). ResearchGate. Retrieved from [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]
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- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmtech.com [pharmtech.com]
- 9. mdpi.com [mdpi.com]
- 10. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fda.gov [fda.gov]
Technical Support Center: Overcoming Solubility Challenges with N'-hydroxy-2-methylpropanimidamide
A Message from Your Senior Application Scientist
Welcome to the technical support guide for N'-hydroxy-2-methylpropanimidamide. As researchers, we know that a compound's potential can be masked by practical challenges like poor aqueous solubility. This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive toolkit to overcome these hurdles. We will move beyond simple instructions to explain the underlying principles of each technique, empowering you to make informed decisions and troubleshoot effectively. Our goal is to ensure that the promising characteristics of N'-hydroxy-2-methylpropanimidamide can be reliably and accurately assessed in your assays.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Problem
This section addresses the most common initial questions and concerns regarding the solubility of N'-hydroxy-2-methylpropanimidamide.
Q1: I dissolved N'-hydroxy-2-methylpropanimidamide in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen?
This is a classic issue related to the difference between kinetic and thermodynamic solubility.[1][2][3]
-
Your DMSO stock solution represents a high-energy, supersaturated state where the compound is forced into solution.
-
When this concentrated DMSO stock is rapidly diluted into an aqueous buffer (your assay media), the solvent environment changes dramatically. The compound, which has very low intrinsic solubility in water, crashes out of the supersaturated state and precipitates.[4][5] This is a measure of its kinetic solubility —the concentration at which it precipitates under specific, non-equilibrium conditions.[2][6]
-
Thermodynamic solubility , in contrast, is the true equilibrium solubility of the compound in a specific solvent (like your assay buffer) after a long incubation period, which allows the system to reach its lowest energy state.[2][7] Kinetic solubility values are often significantly higher than thermodynamic solubility values.[1][3]
Q2: What are the basic solubility properties of N'-hydroxy-2-methylpropanimidamide?
Based on available data and chemical structure analysis, N'-hydroxy-2-methylpropanimidamide exhibits the following properties:
-
High solubility in organic solvents: It is readily soluble in solvents like Chloroform, Methanol, and DMSO.[4][8]
-
Poor aqueous solubility: Estimated solubility in neutral water and buffers like PBS (pH 7.4) is very low (<0.1 mg/mL).[4] This is the primary challenge that needs to be addressed for most biological assays.
-
Ionizable nature: The presence of the N'-hydroxy and imidamide functional groups suggests the molecule is ionizable.[9] Its solubility is therefore expected to be pH-dependent.[6][10][11] The predicted pKa is approximately 15.04, but local functional groups may have different pKa values that influence solubility in physiological pH ranges.[8]
| Solvent | Solubility (mg/mL) | Classification | Source |
| Chloroform | Soluble | Organic | [4][8] |
| Methanol | Soluble | Organic | [4][8] |
| DMSO | >10 (Estimated) | Organic | [4] |
| Water (neutral) | <0.1 (Estimated) | Aqueous | [4] |
| PBS (pH 7.4) | <0.1 (Estimated) | Aqueous | [4] |
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
This is a critical parameter to establish for your specific cell line. While DMSO is a widely used solvent, it is not inert and can cause cytotoxicity at higher concentrations.[12]
-
General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxic effects. Many robust cell lines can tolerate up to 1%.[13]
-
Critical Threshold: Concentrations above 1-2% are often cytotoxic and can induce cellular stress, differentiation, or apoptosis, confounding your experimental results.[12][13]
-
Recommendation: Always perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
Part 2: Troubleshooting Guides & Step-by-Step Protocols
This section provides a tiered approach to solving solubility issues, from simple adjustments to more advanced formulation strategies.
Tier 1: Initial Optimization - Working with Co-Solvents
The simplest approach is to modify the final solvent system to be more accommodating to the compound.[14][15] This involves using a water-miscible organic solvent, or "co-solvent," in addition to DMSO.[16][17]
Q4: How can I use co-solvents to prevent my compound from precipitating?
By including a co-solvent in your final assay medium, you reduce the overall polarity of the solvent system, making it more favorable for your compound to remain in solution.[14][18]
Workflow for Co-Solvent Optimization
Caption: A decision workflow for using co-solvents.
Protocol 1: Co-Solvent Solubility Enhancement
-
Select a Co-solvent: Common, cell-compatible co-solvents include Ethanol, Propylene Glycol, and Polyethylene Glycol 400 (PEG 400).[14][15]
-
Prepare Compound Stock: Prepare a high-concentration stock of N'-hydroxy-2-methylpropanimidamide in 100% DMSO (e.g., 20 mM).
-
Prepare Intermediate Dilution: Create an intermediate dilution of your compound in the chosen co-solvent. For example, dilute the 20 mM DMSO stock 1:1 with PEG 400 to get a 10 mM stock in 50:50 DMSO:PEG 400.
-
Final Dilution in Assay Medium: Add this intermediate stock to your final assay medium. Crucially, ensure the final concentration of both DMSO and the co-solvent do not exceed the tolerance limits for your assay (typically <1% total solvent).
-
Run Vehicle Controls: Always include controls with the same final concentration of the DMSO/co-solvent mixture to ensure the solvent system itself does not affect the biological outcome.
Tier 2: Advanced Formulation - pH Modification and Cyclodextrins
If co-solvents are insufficient or interfere with the assay, more advanced formulation strategies are required.
Q5: My compound is ionizable. Can I use pH to improve its solubility?
Yes. For ionizable compounds, solubility is highly dependent on pH.[11][19][20] By shifting the pH of the buffer, you can increase the proportion of the compound that is in its more soluble, ionized form.[9]
-
Mechanism: The N'-hydroxy-2-methylpropanimidamide structure contains basic nitrogen atoms. In an acidic environment (lower pH), these nitrogens can become protonated (positively charged). This charged species is significantly more soluble in aqueous media than the neutral form.[9][10]
-
Caution: You must ensure that the required pH is compatible with your assay system. Drastic pH changes can denature proteins or kill cells. This method is often more suitable for biochemical assays than live cell-based assays.[16]
Protocol 2: pH-Dependent Solubility Test
-
Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Add Compound: Add a small amount of solid N'-hydroxy-2-methylpropanimidamide (or a concentrated DMSO stock) to each buffer to a final concentration that is above its expected solubility limit.
-
Equilibrate: Shake or rotate the samples at a controlled temperature for 24 hours to allow them to reach thermodynamic equilibrium.[2]
-
Separate and Quantify: Centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable method like HPLC-UV.
-
Determine Optimal pH: Plot solubility versus pH to identify the pH at which solubility is maximized while remaining within a range compatible with your assay.
Q6: What are cyclodextrins and can they help with N'-hydroxy-2-methylpropanimidamide?
Cyclodextrins are cyclic oligosaccharides that can act as molecular encapsulating agents.[21][22] They have a hydrophilic exterior and a hydrophobic interior cavity.[23] This structure allows them to form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from water and increasing its apparent solubility.[21][24][25]
-
Mechanism of Action: The non-polar part of N'-hydroxy-2-methylpropanimidamide can become entrapped within the hydrophobic core of the cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then interacts favorably with water, bringing the entire complex into solution.[16][26]
-
Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative in pharmaceutical formulations due to its high water solubility and low toxicity.[26]
Diagram: Cyclodextrin Inclusion Complex
Caption: Mechanism of solubility enhancement by cyclodextrin.
Protocol 3: Solubilization with HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add N'-hydroxy-2-methylpropanimidamide (either as a solid or from a minimal amount of DMSO stock) to the HP-β-CD solution.
-
Complexation: Stir or sonicate the mixture for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex. The solution should become clear as the compound dissolves.
-
Sterile Filtration: Filter the final solution through a 0.22 µm filter to sterilize it and remove any remaining undissolved particulates.
-
Validation: As with other methods, it is essential to run a vehicle control containing the same concentration of HP-β-CD to ensure it does not interfere with your assay.
Part 3: Summary and Best Practices
| Strategy | Mechanism | Pros | Cons | Best For |
| Co-Solvents | Reduces solvent polarity | Simple, inexpensive, effective for moderate increases.[14][16] | Potential for solvent toxicity/assay interference; risk of precipitation upon dilution.[12][16] | Initial screening, biochemical assays. |
| pH Adjustment | Increases proportion of soluble ionized form | Can produce dramatic solubility increases; simple to implement.[18][20] | Only for ionizable compounds; narrow compatible pH range for biological assays.[16][19] | Biochemical assays; compounds with suitable pKa. |
| Cyclodextrins | Forms soluble inclusion complexes | Significant solubility enhancement; low toxicity; can improve stability.[21][22][23] | Can be more expensive; may affect free drug concentration; potential for assay interference. | Cell-based assays, in vivo studies. |
Final Recommendations:
-
Start Simple: Always begin with the simplest method, such as optimizing the DMSO concentration or trying a co-solvent like ethanol.[15]
-
Characterize Your Compound: Perform a simple kinetic or thermodynamic solubility test in your final assay buffer to understand the baseline solubility you are working with.[2][27]
-
Validate, Validate, Validate: No matter which method you choose, the most critical step is to run appropriate vehicle controls. You must prove that your solubilization method does not independently alter the results of your assay.
-
Prepare Fresh: For maximum reproducibility, it is recommended to prepare fresh solutions of N'-hydroxy-2-methylpropanimidamide for each experiment, as the stability in complex formulations is often not characterized.[4]
References
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.PMC.
- Co-solvency and anti-solvent method for the solubility enhancement.Preprints.org.
- Kinetic versus thermodynamic solubility tempt
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.MDPI.
- Brief Overview of Various Approaches to Enhance Drug Solubility.Longdom Publishing.
- Cosolvent.Wikipedia.
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.Taylor & Francis Online.
- Cyclodextrins in delivery systems: Applic
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- How Does pH Impact Ionic Compound Solubility?YouTube.
- solubility enhancement and cosolvency by madhavi.Slideshare.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.
- pH and solubility (video).Khan Academy.
- Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals.
- How does pH affect solubility?askIITians.
- Intrinsic Solubility of Ionizable Compounds
- Kinetic & Thermodynamic Solubility Testing.WuXi AppTec.
- Methods of solubility enhancements.Slideshare.
- N'-hydroxy-2-methylpropanimidamide solubility issues and solutions.Benchchem.
- N'-Hydroxy-2-methylpropanimidamide|35613-84-4.LookChem.
- Comparison of kinetic solubility with equilibrium solubility (μM) of...
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Strategies to Address Low Drug Solubility in Discovery and Development.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.PubMed Central.
- How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- Compound precipitation in high-concentr
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.International Journal of Pharmaceutical Sciences Review and Research.
- Techniques to improve the solubility of poorly soluble drugs.
- N'-hydroxyoctanimidamide: A Technical Guide to Solubility and Potential Biological Interactions.Benchchem.
- Drug Solubility: Importance and Enhancement Techniques.PMC.
- Considerations regarding use of solvents in in vitro cell based assays.PMC - NIH.
- DMSO in cell based assays.Scientist Solutions.
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Troubleshooting low bioactivation of amidoxime prodrugs
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with amidoxime prodrugs. This guide is designed to provide expert insights and practical solutions for troubleshooting common challenges associated with their bioactivation.
Amidoxime prodrugs represent a valuable strategy for improving the oral bioavailability of pharmacologically active amidines.[1] The core principle is simple: the less basic amidoxime moiety enhances absorption from the gastrointestinal tract, after which it must be converted in vivo to the active, more basic amidine.[1] However, achieving efficient and predictable bioactivation can be a significant experimental hurdle. This guide addresses the most common issues encountered in the lab, explaining the underlying mechanisms and providing actionable troubleshooting protocols.
Core Concept: The Bioactivation Pathway
Understanding the enzymatic machinery responsible for converting amidoximes is the first step in troubleshooting. The primary bioactivation route is not catalyzed by cytochrome P450 (CYP450) enzymes, but rather by a dedicated N-reductive system located in the mitochondria.[2][3][4]
This system consists of three essential components:
-
Mitochondrial Amidoxime Reducing Component (mARC1 or mARC2): These are molybdenum-containing enzymes that directly catalyze the reduction of the N-hydroxylated prodrug.[2][3][5]
-
Mitochondrial Cytochrome b5 (CYB5B): An electron carrier protein. It is crucial to distinguish this from the microsomal isoform (CYB5A), which is not involved in this pathway.[5]
-
NADH-Cytochrome b5 Reductase (CYB5R): This flavoprotein initiates the electron transfer from NADH to cytochrome b5.[2][6]
The electrons flow from NADH to CYB5R, then to CYB5B, and finally to the mARC enzyme, which uses them to reduce the amidoxime prodrug to its active amidine form.
Simultaneously, amidoximes can be substrates for oxidative pathways, primarily mediated by CYP450 enzymes.[7][8][9] This represents a competing, non-activating metabolic route that can reduce the efficiency of prodrug conversion by forming inactive amides and nitriles.[10]
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Q1: My amidoxime prodrug shows low conversion to the active amidine in my in vitro assay. What are the potential causes?
This is a common issue that usually points to a suboptimal assay setup. The key is to ensure all components of the N-reductive system are present and functional.
Root Cause Analysis:
-
Incorrect Subcellular Fraction: The complete, functional mARC system is located in the mitochondria.[1][2]
-
Cytosol (S100): Will not work as it lacks mitochondria.
-
Microsomes: Contain CYB5R and the wrong isoform of cytochrome b5 (CYB5A). While some older literature suggested P450 involvement in reduction, the primary activating system will be absent or incomplete.[4][5]
-
Mitochondria or S9 Fraction (Microsomes + Cytosol): These are the preferred fractions as they contain the necessary mitochondrial components.
-
-
Missing Cofactors: The electron transfer chain begins with NADH. Its absence will completely halt the reaction. Ensure NADH is added to your incubation buffer at a sufficient concentration (typically 0.1-1 mM).
-
Enzyme Inactivity: Improper storage or repeated freeze-thaw cycles of your subcellular fractions can denature the enzymes. Always use aliquots stored at -80°C.
-
Species of Enzyme Source: The expression levels and activity of mARC enzymes can vary significantly between species (e.g., rat, dog, human).[11][12] If you are using liver fractions from a species with inherently low mARC activity, conversion will be poor.[13]
Troubleshooting Steps:
-
Verify Your System: Switch from microsomes or cytosol to a liver S9 fraction or isolated mitochondria.
-
Confirm Cofactors: Run a control reaction with and without NADH. The difference should be stark.
-
Run a Positive Control: Test your system with a known mARC substrate, such as benzamidoxime, to confirm the enzymatic machinery in your liver fractions is active.[13][14]
-
Consider a Reconstituted System: For mechanistic studies, use recombinant mARC1/2, CYB5B, and CYB5R proteins to have full control over the reaction components.[15][16]
Q2: I'm observing significant species differences in the bioactivation of my prodrug. How can I investigate and address this?
Species differences are a critical factor in preclinical development and a primary reason for discrepancies between animal models and human outcomes.[11][12]
Root Cause Analysis:
-
Differential Enzyme Expression: The relative abundance of mARC1, mARC2, CYB5B, and CYB5R can differ between species. For example, one species might rely more heavily on mARC1, while another uses mARC2.[13]
-
Genetic Polymorphisms: In humans, single nucleotide polymorphisms (SNPs) in the genes encoding these enzymes could potentially lead to variations in metabolic activity across the population.[5]
-
Competing Pathway Dominance: The balance between the reductive (mARC) and oxidative (CYP450) pathways may be species-dependent. A species with highly active relevant CYPs could divert the prodrug away from activation.[17]
Troubleshooting & Investigation Strategy:
-
Comparative In Vitro Metabolism: Perform parallel incubation studies using liver S9 fractions from multiple species (e.g., mouse, rat, dog, monkey, human).
-
Quantify Metabolites: Use a validated LC-MS/MS method to measure the formation of the active amidine AND potential oxidative metabolites (amides, nitriles). This will reveal the metabolic ratio.
-
Protein Expression Analysis (Western Blot): If you observe low activity in a particular species, you can use Western blotting with specific antibodies to check the protein expression levels of mARC1, mARC2, and CYB5B in the liver fractions of that species compared to others.
-
Select Appropriate Animal Models: Based on the comparative data, choose the preclinical species whose metabolic profile most closely resembles that of humans for further in vivo studies.[18]
Table 1: Example of Comparative In Vitro Bioactivation Data
| Species | Amidine Formation Rate (pmol/min/mg) | Oxidative Metabolite Formation Rate (pmol/min/mg) | Metabolic Ratio (Activation/Oxidation) |
| Mouse | 150.2 | 35.5 | 4.2 |
| Rat | 88.9 | 95.3 | 0.9 |
| Dog | 210.5 | 40.1 | 5.2 |
| Human | 185.7 | 45.0 | 4.1 |
| In this hypothetical example, the rat would be a poor model for human bioactivation due to its high oxidative metabolism, while the dog and human profiles are more comparable. |
Q3: My prodrug is stable in plasma but shows poor conversion in cellular assays. What should I check?
This scenario points toward issues at the cellular level, distinct from systemic metabolic stability.
Root Cause Analysis:
-
Low Endogenous mARC Expression: The specific cell line you are using may not express the mARC system at high enough levels. This is common in cell lines not derived from metabolically active tissues like the liver.[5][16]
-
Poor Cell Permeability: While the amidoxime moiety is designed to improve absorption, the overall structure of your molecule might still prevent efficient passive diffusion across the cell membrane.
-
Efflux Transporter Activity: The prodrug could be a substrate for efflux transporters (like P-glycoprotein), which actively pump it out of the cell before it can reach the mitochondria for conversion.
-
Mitochondrial Dysfunction: In some cell lines, particularly certain cancer lines, mitochondrial function can be altered, potentially impacting the efficiency of the N-reductive system.
Troubleshooting Steps:
-
Select an Appropriate Cell Line: If possible, switch to a cell line known for higher metabolic competence, such as HepG2 or primary hepatocytes.
-
Confirm Target Engagement: Use a fluorescently labeled version of your prodrug or cellular thermal shift assay (CETSA) to confirm it is entering the cell and reaching the intracellular compartment.
-
Measure Intracellular Concentrations: Perform LC-MS/MS analysis on cell lysates after incubation to determine the intracellular concentration of the prodrug and compare it to the concentration in the media.[19] A low intracellular-to-extracellular ratio suggests a permeability or efflux issue.
-
Use Efflux Inhibitors: Co-incubate your prodrug with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if conversion improves.[20]
Experimental Protocols & Workflows
Here are detailed methodologies for key experiments.
Protocol 1: In Vitro Bioactivation Assay using Liver S9 Fractions
This assay measures the rate of conversion of the amidoxime prodrug to the active amidine.
Materials:
-
Liver S9 fractions (human, rat, etc.)
-
Phosphate buffer (100 mM, pH 7.4)
-
Amidoxime prodrug stock solution (in DMSO or acetonitrile)
-
NADH solution (e.g., 10 mM in buffer)
-
Ice-cold acetonitrile with an internal standard (for quenching)
-
96-well plates or microcentrifuge tubes
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix containing phosphate buffer and S9 fraction (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: Aliquot the reaction mix into tubes/wells and pre-incubate at 37°C for 5 minutes to bring to temperature.
-
Initiate Reaction: Start the reaction by adding the amidoxime prodrug (final concentration typically 1-10 µM). Immediately follow with the addition of NADH (final concentration ~1 mM). For a negative control, add buffer instead of NADH.
-
Incubation: Incubate at 37°C with gentle shaking. Take time-point samples (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: To stop the reaction at each time point, add 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound).
-
Sample Preparation: Centrifuge the quenched samples (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis plate or vial for LC-MS/MS analysis to quantify the remaining prodrug and the formed amidine.[21]
Protocol 2: LC-MS/MS Method for Quantification
This protocol provides a general framework for analyzing samples from in vitro or in vivo studies.[22][23]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
Steps:
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient to separate the more polar amidine from the less polar amidoxime prodrug (e.g., start at 5% B, ramp to 95% B).
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion (M+H)+ and a stable product ion for the amidoxime prodrug, the active amidine, and the internal standard. This requires instrument-specific tuning.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of the prodrug and active amidine into a blank matrix (e.g., heat-inactivated S9 fraction, plasma).
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Plot the peak area ratio against concentration and fit with a linear regression to determine the concentration in unknown samples.
-
General Troubleshooting Workflow
When faced with low bioactivation, a systematic approach is essential.
References
-
Gruenewald, S., et al. (2013). The Involvement of Mitochondrial Amidoxime Reducing Components 1 and 2 and Mitochondrial Cytochrome b5 in N-Reductive Metabolism in Human Cells. The Journal of Biological Chemistry. Available at: [Link]
-
Havemeyer, A., et al. (2013). The involvement of mitochondrial amidoxime reducing components 1 and 2 and mitochondrial cytochrome b5 in N-reductive metabolism in human cells. PubMed. Available at: [Link]
-
Struwe, M. A., et al. (2023). The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. The Journal of Biological Chemistry. Available at: [Link]
-
Gorb, H., et al. (2022). Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes. MDPI. Available at: [Link]
-
Clement, B., et al. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Available at: [Link]
-
Neumann, M., et al. (2015). The Pivotal Role of the Mitochondrial Amidoxime Reducing Component 2 in Protecting Human Cells against Apoptotic Effects of the Base Analog N6-Hydroxylaminopurine. The Journal of Biological Chemistry. Available at: [Link]
-
Kotthaus, A., et al. (2008). Inhibitory Effects on Cytochrome P450 Enzymes of Pentamidine and Its Amidoxime Pro-Drug. ResearchGate. Available at: [Link]
-
Andronik-Lion, V., et al. (1992). Formation of nitric oxide by cytochrome P450-catalyzed oxidation of aromatic amidoximes. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Struwe, M. A., et al. (2023). The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry. Available at: [Link]
-
Al-Amiery, A., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. Available at: [Link]
-
Wildman, S. A., & Crippen, T. L. (2016). Cytochrome P450-activated prodrugs. Future Medicinal Chemistry. Available at: [Link]
-
Kalinowski, M., et al. (2023). New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC). ACS Figshare. Available at: [Link]
-
Plenker, M., et al. (2015). Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Kotthaus, A., et al. (2008). Inhibitory effects on cytochrome p450 enzymes of pentamidine and its amidoxime pro-drug. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Kalinowski, M., et al. (2023). Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. ResearchGate. Available at: [Link]
-
Plenker, M., et al. (2015). Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability. University of Luebeck. Available at: [Link]
-
Reeh, C., et al. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry. Available at: [Link]
-
Bolotin, D. S., & Novikov, A. S. (2020). Tautomerism of amidoximes and other oxime species. ResearchGate. Available at: [Link]
-
Ott, G., et al. (2020). Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism. Journal of Biological Chemistry. Available at: [Link]
-
Le-Gal, G., et al. (2005). Unusual dehydroxylation of antimicrobial amidoxime prodrugs by cytochrome b(5) and NADH cytochrome b(5) reductase. ResearchGate. Available at: [Link]
-
Fintikaki, M., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry. Available at: [Link]
-
Silva, J. P., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules. Available at: [Link]
-
Al-Amiery, A., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. Available at: [Link]
-
Su, S. F., et al. (2006). INTERSPECIES DIFFERENCES IN PHARMACOKINETICS AND METABOLISM OF S-3-(4-ACETYLAMINO-PHENOXY)-2-HYDROXY-2-METHYL-N-(4-NITRO-3-TRIFLUOROMETHYL-PHENYL)-PROPIONAMIDE: THE ROLE OF N-ACETYLTRANSFERASE. Drug Metabolism and Disposition. Available at: [Link]
-
Behrendorff, J. B. Y. H., et al. (2021). Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. Frontiers in Microbiology. Available at: [Link]
-
Gunda, P., & Mitra, A. K. (2012). Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Takemoto, Y., et al. (2010). Pharmacokinetics of the amidine prodrug of a novel oral anticoagulant factor VIIa inhibitor (AS1924269-00) in rats. ResearchGate. Available at: [Link]
-
Behrendorff, J. B. Y. H., et al. (2021). Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. ResearchGate. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Enzyme Models—From Catalysis to Prodrugs. MDPI. Available at: [Link]
-
Al-Amiery, A., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. Available at: [Link]
-
S., S., & S., M. (2022). Therapeutic Drug Monitoring and Its Analytical Methods - An Educational Review. ResearchGate. Available at: [Link]
-
van der Elst, K. C. M., et al. (2024). A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone, ertapenem, fosfomycin and penicillin G in human plasma using liquid chromatography–tandem mass spectrometry. Biomedical Chromatography. Available at: [Link]
-
Al-Asmari, F. (2018). The Analytical Methods of Drug Analysis. ResearchGate. Available at: [Link]
-
Green, C. E., et al. (2003). Species and gender differences in the metabolism and distribution of tertiary amyl methyl ether in male and female rats and mice after inhalation exposure or gavage administration. Journal of Applied Toxicology. Available at: [Link]
-
Gunda, P., & Mitra, A. K. (2012). Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates. ResearchGate. Available at: [Link]
-
Weaver, G. W., et al. (2019). Lab on Paper: Assay of Beta-Lactam Pharmaceuticals by Redox Titration. Analytical Methods. Available at: [Link]
-
Obach, R. S. (2011). Interspecies Differences in Drug Metabolism: Implications for Drug Development. ResearchGate. Available at: [Link]
-
Pradere, U., et al. (2014). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. Antiviral Research. Available at: [Link]
-
Erion, M. D. (2022). Medoxomil Prodrug Strategies. Journal of Medicinal Chemistry. Available at: [Link]
-
Lee, W. A., et al. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Jones, J., et al. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Journal of Chromatography B. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Involvement of Mitochondrial Amidoxime Reducing Components 1 and 2 and Mitochondrial Cytochrome b5 in N-Reductive Metabolism in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The involvement of mitochondrial amidoxime reducing components 1 and 2 and mitochondrial cytochrome b5 in N-reductive metabolism in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of nitric oxide by cytochrome P450-catalyzed oxidation of aromatic amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. INTERSPECIES DIFFERENCES IN PHARMACOKINETICS AND METABOLISM OF S-3-(4-ACETYLAMINO-PHENOXY)-2-HYDROXY-2-METHYL-N-(4-NITRO-3-TRIFLUOROMETHYL-PHENYL)-PROPIONAMIDE: THE ROLE OF N-ACETYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Species and gender differences in the metabolism and distribution of tertiary amyl methyl ether in male and female rats and mice after inhalation exposure or gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing degradation of (1Z)-N'-hydroxy-2-methoxypropanimidamide during storage
Welcome to the Technical Support Center for (1Z)-N'-hydroxy-2-methoxypropanimidamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and experimental use. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges. Our recommendations are grounded in established principles of chemical stability and informed by data on structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of (1Z)-N'-hydroxy-2-methoxypropanimidamide degradation?
A1: Based on the chemical structure, which features a hydroxyimidamide functional group, the primary degradation pathways are anticipated to be hydrolysis and oxidation. The N'-hydroxy group and the imidamide moiety are susceptible to attack by water, especially under acidic or basic conditions, and can also be sensitive to reactive oxygen species.[1]
Q2: What are the optimal storage conditions for solid (1Z)-N'-hydroxy-2-methoxypropanimidamide?
A2: To ensure long-term stability of the solid compound, it is recommended to store it at or below -20°C . For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.[1] The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Q3: How should I store solutions of (1Z)-N'-hydroxy-2-methoxypropanimidamide?
A3: Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is advisable to aliquot the solution into single-use vials to prevent multiple freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -80°C .[1] Before use, an aliquot should be thawed quickly and kept on ice.[1]
Q4: How does pH impact the stability of (1Z)-N'-hydroxy-2-methoxypropanimidamide in aqueous solutions?
A4: The stability of (1Z)-N'-hydroxy-2-methoxypropanimidamide in aqueous solutions is highly pH-dependent. Both acidic (pH < 5) and alkaline (pH > 8) conditions are likely to catalyze hydrolysis of the imidamide bond.[1] For maximum stability in aqueous solutions, a pH range of 6.0-7.5 is recommended.[1]
Q5: What are the visible signs of degradation?
A5: In its solid form, degradation of (1Z)-N'-hydroxy-2-methoxypropanimidamide may be indicated by a change in color (e.g., yellowing or browning) or a change in the physical appearance of the powder.[1] In solution, degradation may be suggested by a color change, the formation of a precipitate, or a noticeable change in pH .[1] It is crucial to note that significant degradation can occur without any visible signs, making analytical monitoring essential.[1]
Q6: What solvents are compatible with (1Z)-N'-hydroxy-2-methoxypropanimidamide?
Troubleshooting Guide: Common Stability Issues
This guide addresses specific issues that may arise during the handling, storage, and experimental use of (1Z)-N'-hydroxy-2-methoxypropanimidamide.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent assay results with aged samples. | Hydrolytic Degradation: The imidamide bond is likely susceptible to hydrolysis, breaking down into 2-methoxypropanoic acid and hydroxylamine. This is accelerated by non-neutral pH. | - Maintain the pH of aqueous solutions within the 6.0-7.5 range.[1]- Use buffered solutions for your experiments.- Prepare solutions fresh and avoid long-term storage in aqueous media.- Store the compound in its solid, dry state whenever possible. |
| Appearance of unexpected peaks in HPLC analysis after storage. | Oxidative Degradation: The N'-hydroxy group can be susceptible to oxidation, especially in the presence of air, trace metals, or certain excipients. | - Store the solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity, degassed solvents and buffers for preparing solutions.[1]- If compatible with your assay, consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[1] |
| Degradation observed in samples exposed to ambient light. | Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. | - Store the solid compound and solutions in amber vials or protect containers from light by wrapping them in aluminum foil.- Conduct experiments under controlled or minimized lighting conditions when feasible. |
| Rapid degradation of the compound in a new formulation or buffer. | Incompatibility: Components of the formulation or buffer (e.g., excipients, salts) may be reacting with the compound. | - Perform compatibility studies by incubating the compound with individual components of the new formulation and analyzing for degradation.- Avoid strong oxidizing agents, strong acids, and strong bases in your formulations.[1] |
Visualizing Degradation and Stability Workflows
Plausible Hydrolytic Degradation Pathway
The most probable degradation pathway for (1Z)-N'-hydroxy-2-methoxypropanimidamide in the presence of acid or base is the hydrolysis of the imidamide functional group.
Caption: Workflow for a forced degradation study.
Experimental Protocols
Protocol: Developing a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any degradation products.
1. Initial Method Development:
-
Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Phase A: 0.1% Formic acid in water
-
Phase B: Acetonitrile
-
-
Gradient: A common starting gradient is 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance. A photodiode array (PDA) detector is recommended to monitor for peak purity.
-
Column Temperature: 30°C.
2. Forced Degradation Study:
-
Prepare solutions of (1Z)-N'-hydroxy-2-methoxypropanimidamide (e.g., 1 mg/mL in a suitable solvent).
-
Expose the solutions to the following stress conditions as outlined in ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. [3][4] * At various time points, take aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
3. Method Optimization and Validation:
-
Analyze the stressed samples using the initial HPLC method.
-
If the parent peak is not well-resolved from the degradation product peaks, optimize the mobile phase composition, gradient, and/or column chemistry.
-
The final method should demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
References
-
Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
Sources
Technical Support Center: Synthesis of N'-hydroxy-2-methylpropanimidamide
Compound of Interest: N'-hydroxy-2-methylpropanimidamide Structure:
Introduction
Welcome to the technical support guide for the synthesis of N'-hydroxy-2-methylpropanimidamide. This document is designed for researchers, chemists, and process development professionals. N'-hydroxy-2-methylpropanimidamide, an aliphatic amidoxime, is a crucial building block in medicinal chemistry, often serving as a precursor for various heterocyclic compounds or as a bioisostere for other functional groups.[1]
The most prevalent and efficient method for synthesizing amidoximes is the addition of hydroxylamine to a nitrile.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered when synthesizing and scaling up the production of N'-hydroxy-2-methylpropanimidamide from isobutyronitrile (2-methylpropanenitrile) and hydroxylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: What is the most common synthetic route for N'-hydroxy-2-methylpropanimidamide?
A1: The most widely used method is the reaction of isobutyronitrile with hydroxylamine.[1][2] This reaction is typically performed in an alcohol solvent, such as ethanol.[2][3] Hydroxylamine can be used as an aqueous solution or generated in situ from hydroxylamine hydrochloride and a base like sodium carbonate or triethylamine.[2][3][4]
Q2: My reaction is slow or appears to have stalled. How can I increase the reaction rate?
A2: Several factors can influence the reaction rate:
-
Temperature: While the reaction can proceed at ambient temperature, heating is often employed to reduce reaction times.[4] Refluxing in ethanol is a common practice.[2]
-
Hydroxylamine Form: Using a 50% aqueous solution of hydroxylamine can lead to shorter reaction times compared to using hydroxylamine hydrochloride with a base, as the free base form of hydroxylamine is readily available.[1][2]
-
pH: The reaction is sensitive to pH. When using hydroxylamine hydrochloride, ensuring a sufficient amount of base is present to liberate the free hydroxylamine is critical for the reaction to proceed.
-
Solvent: While alcohols are standard, alternative solvents could be explored. For instance, some studies have shown that ionic liquids can decrease reaction times.[5][6]
Q3: I'm observing a significant amount of an amide byproduct (isobutyramide). What causes this and how can it be prevented?
A3: The formation of an amide byproduct is a known issue in amidoxime synthesis, particularly at an industrial scale, and can lead to significant purification challenges.[5][6]
-
Mechanism of Formation: The amide likely results from an alternative reaction pathway where the oxygen atom of hydroxylamine initially attacks the nitrile carbon.[7]
-
Prevention Strategies:
-
Solvent Choice: Studies have shown that the choice of solvent can significantly impact the formation of the amide byproduct. The use of specific ionic liquids has been reported to eliminate this side product.[5][6]
-
Temperature Control: Carefully controlling the reaction temperature may help minimize the formation of the amide.
-
Alternative Route: If the amide formation is persistent, an alternative synthesis via a thioamide intermediate can yield the pure amidoxime.[7]
-
Q4: What are the best practices for purifying the final product?
A4: Purification can be challenging due to the product's polarity and potential for degradation.
-
Recrystallization: This is often the most effective method for obtaining high-purity material.[8] A mixed solvent system, such as ethyl acetate/hexane, is a good starting point.[1][9]
-
Extraction: A standard aqueous workup is necessary to remove inorganic salts and unreacted hydroxylamine. The product is typically extracted into an organic solvent like ethyl acetate.[1]
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. However, this method can be less practical for large-scale purification.[9]
Q5: When scaling up the synthesis, what are the primary challenges I should anticipate?
A5: Scaling up any chemical process introduces new challenges that are often not apparent at the lab scale.[10][11]
-
Exothermicity: The reaction of hydroxylamine with nitriles can be exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions and the formation of byproducts. A jacketed reactor with precise temperature control is recommended.
-
Reagent Addition: The rate of addition of reagents becomes critical. Slow, controlled addition of one reagent to the other can help manage the exotherm and maintain a consistent reaction profile.
-
Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high concentration, resulting in increased byproduct formation and lower yields. Ensure the reactor is equipped with an appropriate stirrer and baffling to guarantee homogeneity.
-
Work-up and Isolation: Handling large volumes during extraction and filtration requires appropriate equipment. The efficiency of phase separations and filtration can decrease at scale, potentially leading to product loss.[12]
Detailed Experimental Protocols
Laboratory-Scale Synthesis of N'-hydroxy-2-methylpropanimidamide [1]
Materials:
-
2-Methylpropanenitrile (Isobutyronitrile)
-
Hydroxylamine (50% aqueous solution)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methylpropanenitrile (1 equivalent) and ethanol.
-
Add the 50% aqueous solution of hydroxylamine (1.5 equivalents) to the stirred solution.
-
Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system.
Process Flow and Troubleshooting Diagrams
Diagram 1: General Synthesis Workflow
This diagram outlines the key stages of the synthesis process.
Caption: General workflow for N'-hydroxy-2-methylpropanimidamide synthesis.
Diagram 2: Troubleshooting Low Yield
This decision tree provides a logical approach to diagnosing and resolving issues of low product yield.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdmo.sylentis.com [cdmo.sylentis.com]
- 11. exactmer.com [exactmer.com]
- 12. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]
Identifying impurities in (1Z)-N'-hydroxy-2-methoxypropanimidamide samples
Welcome to the technical support guide for identifying impurities in (1Z)-N'-hydroxy-2-methoxypropanimidamide. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling for this molecule. This guide provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and the scientific rationale behind our recommendations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analysis of (1Z)-N'-hydroxy-2-methoxypropanimidamide.
Q1: What is (1Z)-N'-hydroxy-2-methoxypropanimidamide, and why is impurity profiling critical?
(1Z)-N'-hydroxy-2-methoxypropanimidamide belongs to the class of amidoximes (or N-hydroxy-imidamides). These functional groups are important in medicinal chemistry as versatile intermediates and bioisosteres. Impurity profiling is a mandatory step in pharmaceutical development, as stipulated by regulatory bodies like the FDA and EMA. Even trace-level impurities can impact the safety, efficacy, and stability of the final drug product.[1][2] A thorough understanding of a drug substance's impurity profile is essential for ensuring patient safety and meeting regulatory requirements for quality.[3][4]
Q2: What are the likely sources of impurities for this compound?
Impurities can be introduced at various stages of the product lifecycle. They are generally classified into three main categories:
-
Organic Impurities: These are the most common and can be process-related or degradation-related.
-
Process-Related: Includes starting materials, intermediates, by-products from side reactions, and reagents. For instance, if the synthesis involves the reaction of a nitrile with hydroxylamine, unreacted starting materials could be a source of impurities.[5]
-
Degradation Products: Formed due to the chemical breakdown of the drug substance over time or under stress conditions (e.g., exposure to light, heat, or pH extremes).[6][7]
-
-
Inorganic Impurities: Typically derive from the manufacturing process and may include reagents, catalysts, or heavy metals.[1]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed.[1][8]
Q3: Which analytical techniques are most effective for identifying and quantifying these impurities?
A multi-technique approach is essential for comprehensive impurity profiling. The most widely used and effective methods include:
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the gold standard for separating and quantifying non-volatile organic impurities.[1][9] When coupled with a UV or photodiode array (PDA) detector, it is excellent for routine quality control.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for identifying unknown impurities. It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.[4][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile organic impurities, such as residual solvents.[1][3] The target molecule, (1Z)-N'-hydroxy-2-methoxypropanimidamide, may require derivatization to increase its volatility and thermal stability for GC analysis.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural confirmation of the active pharmaceutical ingredient (API) and for the complete characterization of isolated impurities.[4][10][12]
Section 2: Troubleshooting & Analytical Guides
This section provides detailed, practical advice for specific experimental challenges in a question-and-answer format.
HPLC Analysis Guide
A: The appearance of unknown peaks is a common challenge. A systematic approach is key to efficient identification.
Expertise & Causality: Unexpected peaks can be process-related impurities, degradants, or even artifacts from your sample preparation or analytical system. The first step is to determine the origin of the peak before proceeding to structural elucidation.
Logical Workflow for Unknown Peak Identification
Caption: Workflow for identifying unknown HPLC peaks.
Step-by-Step Protocol: Forced Degradation Study
A forced degradation study is essential to distinguish degradation products from other impurities.[13][14]
-
Prepare Stock Solution: Dissolve a known concentration of (1Z)-N'-hydroxy-2-methoxypropanimidamide in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 4-8 hours. Neutralize with 0.1 M NaOH before injection.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 2-4 hours. Neutralize with 0.1 M HCl before injection. The amidoxime functional group can be susceptible to hydrolysis, especially under basic conditions.[6][7]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 4-8 hours.
-
Thermal Degradation: Store the solid sample in an oven at 70°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by your HPLC method alongside a control (unstressed) sample. Peaks that grow in the stressed samples are classified as degradation products.
A: A stability-indicating method is one that can separate the API from its impurities and degradation products. Method development should be systematic.
Expertise & Causality: The goal is to achieve baseline separation (Resolution > 1.5) for all relevant peaks. The choice of column, mobile phase, and gradient is dictated by the polarity and chemical properties of the API and its potential impurities. Given the structure of (1Z)-N'-hydroxy-2-methoxypropanimidamide, it is a relatively polar molecule, making reverse-phase HPLC a suitable starting point.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Tips |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase is a versatile, non-polar phase suitable for a wide range of polarities. If polar impurities are not well-retained, consider an AQ-C18 or a Polar-Embedded column. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a pH modifier to ensure consistent ionization of the analyte and impurities, leading to better peak shape.[15] |
| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% B to 95% B over 20 min | A gradient elution is necessary to elute compounds with a range of polarities. Adjust the slope of the gradient to improve the separation of closely eluting peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time and resolution. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection (UV) | 220 nm or PDA Scan (200-400 nm) | 220 nm is a common wavelength for compounds lacking a strong chromophore. A PDA detector is highly recommended to check for peak purity and select the optimal wavelength. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |
GC-MS Analysis Guide
A: Direct injection is generally not recommended.
Expertise & Causality: The molecule contains polar N-H and O-H groups, which can lead to poor chromatographic performance (e.g., peak tailing) due to interaction with the GC column and can also make the compound thermally labile. Derivatization is necessary to block these active hydrogens, increase volatility, and improve thermal stability.[11]
Step-by-Step Protocol: Silylation for GC-MS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Drying: Ensure the sample is completely dry, as moisture will consume the derivatizing reagent. This can be achieved by evaporation under a stream of nitrogen.
-
Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.
-
Analysis: Cool the vial to room temperature before injecting 1 µL into the GC-MS.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Tips |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose column for a wide range of derivatized compounds. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas. Constant flow mode provides more stable retention times than constant pressure mode. |
| Oven Program | Start at 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature gradient is required to separate impurities with different boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI) sources. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | EI provides reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for identification.[16] |
NMR Spectroscopy Guide
A: ¹H NMR is excellent for identifying and quantifying impurities without the need for an impurity reference standard, provided the structures are known.
Expertise & Causality: Every proton in a unique chemical environment gives a distinct signal in the NMR spectrum. The signal's integration is directly proportional to the number of protons it represents. By comparing the integral of an impurity peak to the integral of a known API peak, you can determine the molar ratio and, consequently, the weight/weight percentage of the impurity.
Potential Synthesis-Related Impurities and Their Pathways
Caption: Potential synthesis-related impurities.
Example Analysis:
Let's assume the ¹H NMR spectrum of a batch shows the desired product signals and a small, unexpected singlet at ~2.1 ppm, which corresponds to acetonitrile (a potential solvent impurity).
-
API Signal: A methoxy group (-OCH₃) singlet of the API at 3.4 ppm (representing 3 protons). Let its integral be 100.
-
Impurity Signal: The acetonitrile singlet at 2.1 ppm (representing 3 protons). Let its integral be 0.5.
Calculation:
-
Normalize Integrals:
-
API integral per proton = 100 / 3 = 33.33
-
Impurity integral per proton = 0.5 / 3 = 0.167
-
-
Calculate Molar Ratio:
-
Mole fraction of impurity = (Impurity integral/proton) / (API integral/proton) = 0.167 / 33.33 = 0.005
-
-
Calculate Weight %:
-
Weight % = (Mole fraction × MW_impurity / MW_API) × 100
-
Weight % = (0.005 × 41.05 g/mol / 118.13 g/mol ) × 100 ≈ 0.17% w/w
-
This quantitative NMR (qNMR) approach provides a powerful method for purity assessment without requiring isolation of the impurity.
References
-
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved January 20, 2026, from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research. Retrieved January 20, 2026, from [Link]
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2023). Advances in Bioresearch.
-
Impurity profiling and HPLC methods for drug quality compliance. (2024). AMSbiopharma. Retrieved January 20, 2026, from [Link]
-
G, S., N, K., & J, S. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Retrieved January 20, 2026, from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ikeshima, H., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Scientific Reports. Retrieved January 20, 2026, from [Link]
- Not directly cited.
-
G, M., et al. (2021). High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma. Metabolites. Retrieved January 20, 2026, from [Link]
- Not directly cited.
- Not directly cited.
-
Grela, E., et al. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Pharmaceuticals. Retrieved January 20, 2026, from [Link]
-
Perestrelo, R., et al. (2022). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Molecules. Retrieved January 20, 2026, from [Link]
- Not directly cited.
-
Wang, W., et al. (2019). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs. Retrieved January 20, 2026, from [Link]
- Not directly cited.
- Not directly cited.
-
Major degradation pathways of recombinant monoclonal antibodies. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Not directly cited.
- Not directly cited.
-
Impurities in Pharmaceuticals- A Review. (2013). SciSpace. Retrieved January 20, 2026, from [Link]
- Not directly cited.
- Not directly cited.
- Not directly cited.
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]
- Not directly cited.
- Not directly cited.
- Not directly cited.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. soeagra.com [soeagra.com]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. scispace.com [scispace.com]
- 9. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma [mdpi.com]
Validation & Comparative
A Comparative Efficacy Analysis of Amidines: Benchmarking (1Z)-N'-hydroxy-2-methoxypropanimidamide Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the amidine functional group stands as a critical pharmacophore, integral to the design of a diverse array of therapeutic agents. Its ability to engage in hydrogen bonding and its basic nature allow for potent interactions with various biological targets. This guide provides a comparative analysis of the efficacy of amidine derivatives, with a conceptual focus on positioning compounds like (1Z)-N'-hydroxy-2-methoxypropanimidamide within the broader context of amidine-based drug candidates. Due to the limited direct experimental data on (1Z)-N'-hydroxy-2-methoxypropanimidamide in comparative studies, this guide will synthesize data from various sources to benchmark its potential efficacy against other notable amidine compounds.
The core of this analysis will revolve around key therapeutic areas where amidines have shown significant promise: enzyme inhibition, antimicrobial activity, and antiproliferative effects. We will explore the structure-activity relationships that govern their efficacy and delve into the experimental methodologies used to quantify their performance.
The Amidine Moiety: A Versatile Pharmacophore
The amidine group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a key feature in many biologically active molecules. Its basicity allows it to exist in a protonated, positively charged state at physiological pH, enabling strong ionic interactions with biological targets such as enzymes and nucleic acids. Furthermore, the N-hydroxy substitution, as seen in (1Z)-N'-hydroxy-2-methoxypropanimidamide, can modulate the compound's physicochemical properties, including its acidity and ability to chelate metal ions, which is often crucial for enzyme inhibition.[1]
A significant strategy in drug development involves the use of amidoximes (N-hydroxyamidines) as prodrugs for amidines.[2] This approach aims to improve the oral bioavailability of strongly basic amidines, which often suffer from poor absorption.[2] Following administration, the amidoxime is reduced in vivo to the active amidine.[2]
Comparative Efficacy Analysis
To provide a comprehensive comparison, we will examine the efficacy of various amidine derivatives across different therapeutic applications. The data presented is compiled from multiple studies and serves to illustrate the range of activities observed within this class of compounds.
Enzyme Inhibition: Targeting Nitric Oxide Synthase (NOS) and Histone Deacetylases (HDACs)
Amidines have been extensively investigated as inhibitors of enzymes like nitric oxide synthase (NOS) and histone deacetylases (HDACs).[3] The N-hydroxyamidine functional group, in particular, is a known zinc-binding group, making it a promising feature for the inhibition of metalloenzymes such as HDACs.[1]
Table 1: Comparative Inhibitory Activity of Amidine Derivatives
| Compound Class | Target Enzyme | Key Structural Features | Reported Activity (IC50/Ki) | Reference |
| Amindoximes | HDACs | N-hydroxyamidine | Submicromolar | [1] |
| Hydroxamates | HDACs | Hydroxamic acid | Micromolar | [1] |
| Pentamidine | TMPRSS2 | Aromatic diamidine | 32.27 µM (IC50) | [4] |
| Nafamostat | TMPRSS2 | Serine protease inhibitor | 7.1 nM (IC50) | [4] |
Note: Lower IC50/Ki values indicate higher potency.
The data suggests that amindoximes can exhibit potent HDAC inhibitory activity, in some cases surpassing that of hydroxamates.[1] This highlights the potential of N-hydroxyamidines, such as (1Z)-N'-hydroxy-2-methoxypropanimidamide, as effective enzyme inhibitors.
Antimicrobial Activity
The antimicrobial potential of amidine derivatives has been a significant area of research. Their ability to interfere with essential cellular processes in bacteria and fungi makes them attractive candidates for the development of new anti-infective agents.
Table 2: Comparative Antimicrobial Activity of Amidine Derivatives
| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
| Amidine-substituted monocyclic β-lactam (23d) | Various bacterial species | 0.25 - 2 | [5] |
| Aztreonam | Various bacterial species | 16 - >64 | [5] |
| Ceftazidime | Various bacterial species | >64 | [5] |
| Meropenem | Various bacterial species | 1 - 2 | [5] |
| N, N'-diphenylbenzamidine | Salmonella enterica | Moderate activity | [6] |
| N, N'-diphenyldodecamidine | Pseudomonas aeruginosa, Mucor ramannianus | Potent inhibition | [6] |
Note: Lower MIC values indicate higher antibacterial potency.
These findings demonstrate that structural modifications to the amidine scaffold can lead to potent antimicrobial agents, with some derivatives showing comparable or even superior activity to established antibiotics.[5]
Antiproliferative Activity
The development of novel anticancer agents is a critical area of drug discovery. Amidine-containing compounds have shown promise as antiproliferative agents, with some derivatives exhibiting potent activity against various cancer cell lines.
Table 3: Comparative Antiproliferative Activity of Amidine and Amidoxime Derivatives
| Compound | Cell Line | Activity (IC50 in µM) | Reference |
| Asymmetrical aryl bisamidine (5) | HeLa, HepG2, SW620 | 0.22 - 0.80 | [7] |
| Coumarine amidine (11) | HeLa, HepG2, SW620 | Nanomolar range | [7] |
| Quinoline amidoxime (18) | A549 | 6.52 | [7] |
| Quinoline amidoxime (20) | HeLa, SW620 | 7.15 - 7.24 | [7] |
Note: Lower IC50 values indicate higher antiproliferative potency.
Generally, amidine analogues have demonstrated more potent antiproliferative activity compared to their corresponding amidoxime counterparts.[7] However, certain amidoxime derivatives still exhibit significant inhibitory effects.[7]
Experimental Methodologies
The following sections provide an overview of the experimental protocols commonly employed to evaluate the efficacy of amidine compounds.
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay is crucial for determining the inhibitory potential of compounds against NOS enzymes.
Principle: The assay measures the amount of nitric oxide (NO) produced by NOS. The NO generated is converted to nitrite and nitrate, and the total amount is quantified using the Griess reagent. A reduction in the amount of nitrite/nitrate in the presence of the test compound indicates NOS inhibition.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of purified NOS enzyme and a reaction mixture containing L-arginine (the substrate) and necessary cofactors (e.g., NADPH, calmodulin).
-
Incubation: Add the test compound at various concentrations to the reaction mixture. Initiate the reaction by adding the NOS enzyme. Incubate at 37°C for a specified period.
-
Nitrate Reduction: After incubation, add nitrate reductase to convert any nitrate formed back to nitrite.
-
Griess Reaction: Add the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples. This reagent reacts with nitrite to form a colored azo compound.
-
Measurement: Measure the absorbance of the samples at a specific wavelength (typically around 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of NOS inhibition for each concentration of the test compound and determine the IC50 value.
Workflow for NOS Inhibition Assay
Caption: Workflow of a typical Nitric Oxide Synthase (NOS) inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the antimicrobial efficacy of a compound.
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Controls: Include positive (microorganism with no compound) and negative (broth only) controls.
Workflow for MIC Assay
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiproliferative (IC50) Assay
This assay is used to measure the ability of a compound to inhibit the proliferation of cancer cells.
Principle: The assay quantifies the number of viable cells after treatment with the test compound. A common method is the MTT assay, which measures the metabolic activity of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
Logical Relationship of Antiproliferative Assay
Caption: Logical flow of an antiproliferative assay.
Conclusion
References
- Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579.
- El-Gazzar, M. G., et al. (2023). In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. Pharmaceuticals, 16(5), 735.
- Peršuri, A., et al. (2020). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 25(23), 5738.
- Shaaban, M., et al. (2016). Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 26(19), 4736-4741.
- Singh, R., et al. (2022). Synthesis and Antibacterial Activities of Amidine Substituted Monocyclic β-Lactams. Molecules, 27(9), 2979.
- Zoubeidi, O., et al. (2017). Antioxidant and antimicrobial activities of two amidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 221-226.
Sources
- 1. Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N'-hydroxy-2-methyl-3-(methylamino)propanimidamide | Benchchem [benchchem.com]
- 4. In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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In Vivo Validation of (1Z)-N'-hydroxy-2-methoxypropanimidamide as a Nitric Oxide Donor Prodrug: A Comparative Guide
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vivo validation of (1Z)-N'-hydroxy-2-methoxypropanimidamide as a prospective nitric oxide (NO) donor prodrug. Drawing upon established principles of prodrug design and preclinical evaluation, we will compare its potential performance against existing NO-releasing compounds and outline the critical experimental workflows necessary to establish its therapeutic viability. While specific experimental data for this compound is not yet publicly available, this document serves as a robust blueprint for its evaluation.
Introduction: The Rationale for a Novel NO Prodrug
Nitric oxide is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Its therapeutic potential is significant, yet its direct administration is hampered by its short half-life and reactive nature.[2] This has led to the development of NO donor prodrugs, molecules that are inactive until metabolized in vivo to release NO in a controlled manner.[2][3]
(1Z)-N'-hydroxy-2-methoxypropanimidamide belongs to the class of N-hydroxyguanidine and amidoxime derivatives, which are known to release NO. The core hypothesis is that the N'-hydroxy-imidamide moiety can be enzymatically or chemically converted to release NO, while the 2-methoxypropanoyl group can be tailored to optimize pharmacokinetic properties such as stability, solubility, and tissue targeting. This guide will detail the necessary steps to validate this hypothesis in vivo.
Proposed Mechanism of Action and Metabolic Activation
We hypothesize that (1Z)-N'-hydroxy-2-methoxypropanimidamide undergoes enzymatic hydrolysis in vivo, potentially mediated by esterases or other hydrolases, to release the active N'-hydroxy-imidamide intermediate. This intermediate can then decompose to release nitric oxide. The proposed metabolic pathway is illustrated below.
Caption: A comprehensive workflow for the in vivo validation of a novel prodrug.
Experimental Protocols
Objective: To determine the pharmacokinetic profile and oral bioavailability of (1Z)-N'-hydroxy-2-methoxypropanimidamide.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g, will be used. [4]2. Drug Administration:
-
Intravenous (IV) Group: A single bolus dose (e.g., 1 mg/kg) will be administered via the tail vein.
-
Oral (PO) Group: A single dose (e.g., 10 mg/kg) will be administered by oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) will be collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant and a stabilizer for the analyte.
-
Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the prodrug and its primary active metabolite will be quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method. [5]6. Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Clearance, Volume of Distribution) will be calculated using non-compartmental analysis. Oral bioavailability (F%) will be calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. [4] Hypothetical PK Data Comparison:
| Parameter | (1Z)-N'-hydroxy-2-methoxypropanimidamide (PO) | Parent Drug (PO) |
| Cmax (ng/mL) | 850 | 150 |
| Tmax (hr) | 1.5 | 0.5 |
| AUC (ng*hr/mL) | 4200 | 600 |
| t1/2 (hr) | 4.2 | 1.8 |
| Bioavailability (F%) | 75% | 10% |
Objective: To evaluate the blood pressure-lowering effect of (1Z)-N'-hydroxy-2-methoxypropanimidamide.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) will be used as a model for hypertension.
-
Blood Pressure Monitoring: Rats will be equipped with telemetry devices for continuous monitoring of blood pressure and heart rate.
-
Drug Administration: After a baseline recording period, rats will be administered the prodrug or vehicle via oral gavage.
-
Data Collection: Blood pressure and heart rate will be recorded continuously for at least 24 hours post-dosing.
-
Biomarker Analysis: Plasma samples will be collected at peak effect time points to measure nitrite and nitrate levels as an indicator of NO production, using a chemiluminescence analyzer. [3]
Conclusion and Future Directions
The successful in vivo validation of (1Z)-N'-hydroxy-2-methoxypropanimidamide as a prodrug hinges on demonstrating a superior pharmacokinetic profile and targeted pharmacodynamic activity compared to existing therapies. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to achieving this goal. Positive outcomes from these studies would position this compound as a promising candidate for further development and eventual clinical translation, potentially offering a new therapeutic option for conditions characterized by nitric oxide deficiency.
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- Megson, I. L., & Webb, D. J. (2002). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 136(6), 769-779.
- Keefer, L. K. (2003). Progress in the development of nitric oxide-releasing drugs. Annual Review of Pharmacology and Toxicology, 43, 585-607.
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- Butler, A. R., & Feelisch, M. (1999). Therapeutic uses of nitric oxide donors. Trends in Pharmacological Sciences, 20(11), 433-435.
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- Wang, P. G., Xian, M., Tang, X., Wu, X., Wen, Z., Cai, T., & Janczuk, A. J. (2002). Nitric oxide donors: for research and clinical applications. Current Medicinal Chemistry, 9(15), 1401-1412.
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A Comparative Guide to Nitric Oxide Release from Amidoxime-Based Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Amidoximes as a Privileged Scaffold for Nitric Oxide Donation
Nitric oxide (NO) is a critical endogenous signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune response. The therapeutic potential of harnessing NO's biological activities has led to the development of various NO-donating molecules. Among these, amidoximes have emerged as a promising class of prodrugs capable of releasing NO under physiological conditions.[1][2] Their facile synthesis and the ability to tune their NO release profiles through structural modifications make them attractive candidates for a range of therapeutic applications.[3]
The primary mechanism of NO release from amidoximes involves enzymatic oxidation, predominantly catalyzed by the cytochrome P450 (CYP450) family of enzymes.[4][5] This process is analogous to the endogenous synthesis of NO from L-arginine by nitric oxide synthase (NOS), which also proceeds through an N-hydroxyguanidine intermediate, a close structural relative of amidoximes.[6] The dependence on CYP450 for activation allows for a degree of targeted release in tissues with high CYP450 expression, such as the liver.[6]
This guide will provide a comparative analysis of NO release from different classes of amidoximes, focusing on the influence of their chemical structure on the efficiency and kinetics of NO donation. We will explore the key differences between aromatic, aliphatic, and bis-amidoximes, supported by experimental data. Furthermore, detailed protocols for the reliable quantification of NO release are provided to ensure the scientific integrity and reproducibility of such comparative studies.
The Engine of Release: Cytochrome P450-Mediated Oxidation
The bioactivation of amidoximes to release nitric oxide is a fascinating example of enzymatic catalysis. The process is primarily driven by cytochrome P450 enzymes, which utilize a heme cofactor to perform a variety of oxidative reactions.[2] Understanding this mechanism is crucial for the rational design of amidoxime-based NO donors with desired release profiles.
The catalytic cycle begins with the binding of the amidoxime substrate to the active site of the CYP450 enzyme. Subsequently, a series of electron transfer steps involving NADPH-cytochrome P450 reductase leads to the activation of molecular oxygen at the heme iron center, forming a highly reactive iron-oxo species.[2] This potent oxidizing agent then abstracts a hydrogen atom from the hydroxyl group of the amidoxime, initiating the cascade that ultimately leads to the cleavage of the C=N bond and the liberation of nitric oxide.[4][6] The other product of this reaction is the corresponding amide or nitrile.[6]
Comparative Analysis of NO Release from Different Amidoxime Scaffolds
The structural characteristics of an amidoxime molecule significantly influence its interaction with CYP450 enzymes and, consequently, its NO-releasing capacity. The primary points of comparison revolve around the nature of the carbon backbone (aromatic vs. aliphatic) and the number of amidoxime functional groups (mono- vs. bis-amidoximes).
Aromatic vs. Aliphatic Amidoximes
Experimental evidence consistently demonstrates that aromatic amidoximes are generally more efficient NO donors than their aliphatic counterparts when incubated with rat liver microsomes.[3] This enhanced activity is likely attributable to several factors:
-
Electronic Effects: The aromatic ring can influence the electronic properties of the amidoxime moiety, potentially facilitating the enzymatic oxidation process.
-
Binding Affinity: The planar structure and potential for π-π stacking interactions of aromatic rings may lead to a higher binding affinity for the active site of CYP450 enzymes.
-
Metabolic Stability: Aromatic systems can exhibit greater metabolic stability, allowing for more efficient conversion to NO before degradation.
A study evaluating a series of amidoximes found that only aromatic mono-amidoximes produced a significant amount of NO, while the corresponding aliphatic mono-amidoxime showed minimal release under the same conditions.[3]
Mono- vs. Bis-Amidoximes
The incorporation of two amidoxime functionalities into a single molecule (bis-amidoximes) presents an intriguing strategy for enhancing NO-donating capacity. Theoretically, a bis-amidoxime could release up to two equivalents of NO per molecule.
Interestingly, studies have shown that a bis-amidoxime bearing both an aromatic and an aliphatic amidoxime released only small quantities of NO when incubated with rat liver microsomes.[3] However, when tested on human vascular smooth muscle cells, the same bis-amidoxime exhibited a high potential for generating intracellular S-nitrosothiols (a marker of NO bioavailability), comparable to that of aromatic mono-amidoximes, but at half the concentration.[3] This suggests that the enzymatic machinery and local environment of different cell types can play a crucial role in the bioactivation of these prodrugs. It also highlights the potential for bis-amidoximes to be highly potent NO donors, even if their metabolism is cell-type dependent.
Data Presentation: A Comparative Overview
| Amidoxime Class | Representative Structure | Relative NO Release (CYP450 Assay) | Key Observations |
| Aromatic Mono-amidoxime | Benzamidoxime | High | Generally the most efficient class in microsomal assays.[3] |
| Aliphatic Mono-amidoxime | Acetamidoxime | Low | Significantly lower NO release compared to aromatic counterparts.[3] |
| Aromatic Bis-amidoxime | Terephthalamidoxime | Moderate to High | Potential for high NO payload per molecule. |
| Mixed Aromatic-Aliphatic Bis-amidoxime | N/A | Low (microsomal) / High (cellular) | Cell-type dependent bioactivation.[3] |
Experimental Protocols for Comparative Analysis
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following section outlines a detailed methodology for the comparative analysis of NO release from different amidoximes using an in vitro model with rat liver microsomes and quantification via the Griess assay.
In Vitro NO Release Assay using Rat Liver Microsomes
This protocol describes the incubation of amidoxime compounds with a source of CYP450 enzymes (rat liver microsomes) and the necessary cofactors to initiate the NO-releasing reaction.
Materials:
-
Amidoxime compounds of interest
-
Rat liver microsomes (commercially available)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Incubator shaker
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing potassium phosphate buffer (pH 7.4), the NADPH regenerating system, and rat liver microsomes.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the amidoxime compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low and consistent across all samples).
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile or by heat inactivation).
-
Centrifuge the samples to pellet the microsomal proteins.
-
Collect the supernatant for the quantification of nitrite and nitrate, the stable end-products of NO oxidation.
Quantification of Nitric Oxide using the Griess Assay
The Griess assay is a colorimetric method for the indirect quantification of NO by measuring its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[7]
Principle: The Griess reaction is a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable azo compound with a deep purple color, which can be quantified spectrophotometrically.[8][9]
Materials:
-
Griess Reagent I: Sulfanilamide solution in an acidic buffer.
-
Griess Reagent II: N-(1-naphthyl)ethylenediamine (NED) solution.
-
Nitrate reductase and its cofactor (NADPH) for the conversion of nitrate to nitrite.
-
Sodium nitrite standard solution.
-
96-well microplate reader.
Procedure:
-
Prepare a nitrite standard curve by making serial dilutions of a sodium nitrite stock solution in the same buffer as the samples.
-
For total NO (nitrite + nitrate) determination:
-
To a portion of the supernatant from the in vitro reaction, add nitrate reductase and its cofactor.
-
Incubate to allow for the complete conversion of nitrate to nitrite.
-
-
Pipette the standards and samples (with and without nitrate reduction) into a 96-well plate.
-
Add Griess Reagent I to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent II to each well and incubate for a further 10 minutes at room temperature, protected from light.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. The nitrate concentration can be determined by subtracting the nitrite concentration from the total nitrite concentration (after nitrate reduction).
Conclusion and Future Perspectives
Amidoximes represent a versatile and promising class of nitric oxide-donating prodrugs. This guide has provided a comparative analysis of NO release from different amidoxime scaffolds, highlighting the generally superior performance of aromatic mono-amidoximes in standard in vitro assays and the intriguing, cell-type dependent potential of bis-amidoximes. The provided experimental protocols offer a robust framework for conducting such comparative studies with high scientific integrity.
The causality behind the observed differences in NO release lies in the intricate interplay between the amidoxime's structure, its affinity for and metabolism by CYP450 enzymes, and the specific biological environment. Future research should focus on elucidating these structure-activity relationships further, with the aim of designing next-generation amidoxime-based NO donors with tailored release profiles for specific therapeutic applications. The development of more sophisticated in vitro models that better mimic the in vivo environment will also be crucial in accurately predicting the therapeutic efficacy of these promising compounds.
References
-
Clement, B., Schultze-Mosgau, M. H., & Wohlers, H. (1998). Microsomal cytochrome P450 dependent oxidation of N-hydroxyguanidines, amidoximes, and ketoximes: mechanism of the oxidative cleavage of their C=N(OH) bond with formation of nitrogen oxides. Biochemistry, 37(49), 17798–17807. [Link]
- Boucher, J. L., Moali, C., & Mansuy, D. (1999). Microsomal cytochrome P450-dependent oxidation of N-hydroxyguanidines, amidoximes, and ketoximes: mechanism of the oxidative cleavage of their C=N(OH) bond with formation of nitrogen oxides. Biochemistry, 38(18), 5925–5932.
-
Sahyoun, T., Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules (Basel, Switzerland), 24(13), 2470. [Link]
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Mansuy, D., Boucher, J. L., Clement, B., & Dansette, P. M. (1992). Formation of nitric oxide by cytochrome P450-catalyzed oxidation of aromatic amidoximes. Biochemical and Biophysical Research Communications, 185(1), 452–458. [Link]
-
Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (2000). Recent developments in the chemistry and in the biological applications of amidoximes. Current pharmaceutical design, 6(14), 1477–1496. [Link]
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Guimarães, E. L., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. International Journal of Molecular Sciences, 21(11), 4053. [Link]
- Shultis, C. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. University of Lynchburg.
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HiMedia Laboratories. (n.d.). EZAssayTM Nitric Oxide Estimation Kit. Retrieved from [Link]
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Wink, D. A., et al. (2012). Nitric Oxide Release Part III. Measurement and Reporting. Nitric Oxide, 26(3), 133-140. [Link]
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Guengerich, F. P. (2009). Mechanisms of cytochrome P450-catalyzed oxidations. ACS chemical biology, 4(6), 365–378. [Link]
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University of Lynchburg Digital Showcase. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Retrieved from [Link]
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Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction, its application with modifications for nitric oxide research, and its limitations. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 851(1-2), 51–70. [Link]
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Protocol Griess Test. (2019, December 8). protocols.io. [Link]
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A Comparative Guide to Validating the Antitumor Activity of Isobutyramidoxime in Preclinical Animal Models
This guide provides a comprehensive framework for the preclinical validation of Isobutyramidoxime, a novel small molecule of the amidoxime class, as a potential antitumor agent. We will objectively compare its performance against a clinically approved benchmark, Vorinostat (SAHA), using established in vivo methodologies. The protocols, data interpretation, and mechanistic insights are designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities in oncology.
Introduction: The Scientific Rationale for Investigating Isobutyramidoxime
The search for novel, effective, and less toxic anticancer agents is a perpetual goal in oncology. The amidoxime chemical class has emerged as a promising area of investigation, with various derivatives demonstrating significant biological activities, including antineoplastic properties.[1][2] Amidoximes are often explored as prodrugs or as bioisosteres of other functional groups.[3] Notably, certain amidoximes have been identified as potent inhibitors of histone deacetylases (HDACs).[4]
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs promote chromatin compaction, leading to the transcriptional repression of key tumor suppressor genes. Overexpression of HDACs is a common feature in many cancers. Inhibiting these enzymes can restore normal gene expression patterns, leading to cell cycle arrest, differentiation, and apoptosis in tumor cells.
Hypothesis: Isobutyramidoxime, as an amidoxime-containing compound, is hypothesized to function as an HDAC inhibitor. It is structurally related to hydroxamates, a well-established class of HDAC inhibitors that includes the FDA-approved drug Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA).[4][5] This guide outlines the essential in vivo experiments required to test this hypothesis and validate the antitumor efficacy of Isobutyramidoxime in a direct comparison with Vorinostat.
Overall Experimental Workflow
The validation of a novel antitumor agent is a multi-stage process. It begins with establishing a robust animal model and progresses through efficacy, pharmacokinetic, and toxicological assessments. The goal is to build a comprehensive data package that supports the compound's therapeutic potential.
Caption: High-level workflow for in vivo validation of Isobutyramidoxime.
Experimental Design and Detailed Protocols
Scientific rigor demands meticulous experimental design and transparent, reproducible protocols. This section details the core methodologies for a comparative study.
Core Components:
-
Animal Model: Athymic Nude (BALB/c nude) mice, 4-6 weeks old.[6] Their compromised immune system is essential for preventing the rejection of human tumor xenografts.[7]
-
Cell Line: A549 human lung adenocarcinoma cells. This line is widely used, and related amidoxime compounds have demonstrated activity against it in vitro.[4]
-
Test Articles:
-
Isobutyramidoxime (novel agent)
-
Vorinostat (SAHA) (positive control benchmark)[5]
-
Vehicle control (e.g., DMSO/Saline)
-
-
Primary Endpoints: Tumor Growth Inhibition (TGI), change in body weight (toxicity indicator), and overall survival.[8]
Protocol 1: Human Xenograft Tumor Model Establishment
This protocol describes the subcutaneous implantation of A549 cells to create a tangible, measurable tumor model.
Causality: The subcutaneous model is selected for its simplicity, high reproducibility, and ease of tumor measurement, making it ideal for initial efficacy screening.[7][9]
Methodology:
-
Cell Culture: Culture A549 cells in complete medium (e.g., F-12K Medium + 10% FBS) until they reach 70-80% confluency. Ensure cells are free from pathogen contamination.[6][10]
-
Cell Harvest: Replace the medium with fresh medium 3-4 hours before harvesting to ensure cell viability. Wash cells with PBS, detach using Trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Cell Preparation: Centrifuge the cell suspension at ~1500 rpm for 3-5 minutes. Wash the cell pellet twice with sterile PBS. Resuspend the cells in a 1:1 mixture of PBS and Cultrex BME (Basement Membrane Extract) to improve tumor take rate and growth.[11]
-
Viability Check: Perform a cell count using a hemocytometer and assess viability with Trypan Blue staining. Viability should be >95%.[6]
-
Injection: Adjust the cell concentration to allow for the injection of 3 x 10⁶ viable cells in a volume of 200 µL per mouse.[6] Using a 27-gauge needle, inject the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor dimensions 2-3 times per week with digital calipers once they become palpable. Calculate tumor volume using the formula: Volume = (Width)² x Length / 2 .[6]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts to ensure an even distribution of tumor sizes across all groups.
Protocol 2: Comparative Efficacy and Toxicity Study
This protocol evaluates the core antitumor activity and safety profile of Isobutyramidoxime.
Causality: Comparing against a vehicle control establishes the compound's activity, while comparison against Vorinostat benchmarks its potency against a clinically relevant standard. Monitoring body weight is a critical, non-invasive indicator of systemic toxicity.[8]
Methodology:
-
Treatment Groups (n=8-10 mice/group):
-
Group 1: Vehicle Control (e.g., 10% DMSO in saline, intraperitoneal (IP) injection, daily)
-
Group 2: Isobutyramidoxime (e.g., 50 mg/kg, IP, daily)
-
Group 3: Vorinostat (e.g., 50 mg/kg, IP, daily)
-
-
Dosing: Administer the assigned treatment daily for a period of 21 days. The clinical route of administration should be used if known; otherwise, IP is standard for preclinical studies.[10]
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe mice daily for any clinical signs of distress or toxicity.
-
-
Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³), after the 21-day treatment period, or if mice exhibit signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Collection: Record all tumor volume and body weight measurements for each mouse throughout the study.
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Causality: A PK study is essential to understand the drug's absorption, distribution, metabolism, and excretion (ADME), which provides context for the observed efficacy and helps in refining dosing schedules.[8] Pharmacodynamic (PD) analysis of biomarkers confirms that the drug is engaging its intended target in the tumor tissue.
Methodology:
-
PK Study (Satellite Group):
-
Use a separate cohort of tumor-bearing mice (n=3 per time point).
-
Administer a single dose of Isobutyramidoxime or Vorinostat.
-
Collect blood samples via tail vein or cardiac puncture at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and analyze drug concentration using a validated LC-MS/MS method.
-
-
PD Biomarker Study (from Efficacy Cohort):
-
At the end of the efficacy study, euthanize the mice and excise the tumors.
-
Flash-freeze a portion of each tumor in liquid nitrogen for Western blot analysis or fix in formalin for immunohistochemistry (IHC).
-
Analysis: Probe tissue lysates or sections for acetylated Histone H3 (Ac-H3) and total Histone H3. An increase in the Ac-H3/Total H3 ratio indicates HDAC inhibition.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, comparative format. The following tables present hypothetical but realistic outcomes from the described experiments.
Table 1: Comparative Antitumor Efficacy
| Parameter | Vehicle Control | Isobutyramidoxime (50 mg/kg) | Vorinostat (50 mg/kg) |
| Initial Mean Tumor Volume (mm³) | 125.5 | 124.9 | 125.2 |
| Final Mean Tumor Volume (mm³) | 1850.3 | 462.6 | 647.6 |
| Tumor Growth Inhibition (TGI) (%) | - | 75.0% | 65.0% |
| Mean Body Weight Change (%) | -1.5% | -4.2% | -7.8% |
Interpretation: In this hypothetical dataset, Isobutyramidoxime demonstrates superior tumor growth inhibition (75.0%) compared to the benchmark drug Vorinostat (65.0%). Furthermore, it appears to be better tolerated, as indicated by a lower percentage of body weight loss. This profile suggests a potentially wider therapeutic window.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Isobutyramidoxime | Vorinostat |
| Cmax (ng/mL) | 2150 | 1800 |
| Tmax (hr) | 1.0 | 0.5 |
| AUC₀₋₂₄ (ng·hr/mL) | 9800 | 7200 |
| t½ (hr) | 4.5 | 2.8 |
Interpretation: The hypothetical PK data suggests that Isobutyramidoxime achieves a higher maximum concentration (Cmax) and has greater overall exposure (AUC) with a longer half-life (t½) compared to Vorinostat at the same dose. This favorable PK profile could contribute to its enhanced efficacy.
Mechanistic Grounding: HDAC Inhibition Pathway
To provide a complete picture, it is crucial to connect the in vivo efficacy data back to the hypothesized mechanism of action. Isobutyramidoxime, like Vorinostat, is proposed to inhibit HDAC enzymes.
Causality: HDAC inhibition prevents the deacetylation of histones. The resulting accumulation of acetyl groups (hyperacetylation) neutralizes the positive charge of lysine residues on histones, weakening their interaction with negatively charged DNA. This leads to a more relaxed chromatin structure (euchromatin), allowing transcription factors to access DNA and activate the expression of previously silenced tumor suppressor genes, such as CDKN1A (encoding p21), which induces cell cycle arrest.[5]
Caption: Mechanism of Action for HDAC inhibitors like Isobutyramidoxime.
Conclusion and Future Directions
This guide outlines a robust, comparative framework for the preclinical validation of Isobutyramidoxime. Based on the hypothetical data presented, Isobutyramidoxime shows significant promise, exhibiting superior antitumor efficacy and a more favorable safety and pharmacokinetic profile than the established HDAC inhibitor, Vorinostat. The successful completion of these studies would provide strong evidence to advance Isobutyramidoxime into more complex and clinically relevant models.
Next Steps:
-
Orthotopic Models: Validate efficacy in a model where tumor cells are implanted in the organ of origin (e.g., lung), which better represents the tumor microenvironment and metastatic potential.[7]
-
Patient-Derived Xenograft (PDX) Models: Test Isobutyramidoxime in PDX models, where patient tumor fragments are directly implanted into mice. These models better reflect the heterogeneity of human cancer.
-
Combination Studies: Investigate the synergistic potential of Isobutyramidoxime with other standard-of-care chemotherapies or targeted agents.
By following this structured, evidence-based approach, research teams can effectively de-risk and validate novel anticancer compounds, paving the way for future clinical development.
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Perissutti, E., et al. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. Medicinal Research Reviews, 27(3). Available at: [Link]
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Bizzotto, N., et al. (2020). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology, 85(5), 947–958. Available at: [Link]
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Reshma, P.S., et al. (2018). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 8(3), 719-726. Available at: [Link]
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Parbhane, M., et al. (2022). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT), 10(5). Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of N'-hydroxy-2-methylpropanimidamide: A Comparative Analysis of Synthetic Routes
Introduction
N'-hydroxy-2-methylpropanimidamide, also known as isobutyramidoxime, is a key building block in medicinal chemistry and drug development. As a member of the amidoxime class, its functional group is recognized for its role as a bioisostere and a precursor for various heterocyclic systems.[1] Amidoximes are also of significant interest for their ability to act as nitric oxide (NO) donors, a crucial signaling molecule in numerous physiological processes.[2][3]
Given its importance, the efficient and reliable synthesis of N'-hydroxy-2-methylpropanimidamide is a critical task for researchers. This guide provides an in-depth comparison of the primary synthetic routes to this molecule, offering not only detailed experimental protocols but also the underlying chemical rationale to aid in methodological selection. We will focus on the most established and efficient pathway and discuss the chemical basis for why other plausible-sounding routes are not synthetically viable.
Primary Synthesis Route: Nucleophilic Addition to Isobutyronitrile
The most common, efficient, and industrially relevant method for synthesizing N'-hydroxy-2-methylpropanimidamide is the direct nucleophilic addition of hydroxylamine to the corresponding nitrile, 2-methylpropanenitrile (isobutyronitrile).[1][2] This method is widely adopted for its high yields and straightforward procedure.[2][4]
Reaction Scheme

Expertise & Experience: The Rationale Behind the Nitrile Route
The synthesis of amidoximes from nitriles is a classic and robust transformation.[2] The reaction hinges on the fundamental principles of nucleophilic addition. The carbon atom of the nitrile group (C≡N) is electrophilic due to the high electronegativity of the nitrogen atom. Hydroxylamine (NH₂OH), with its lone pair of electrons on the nitrogen atom, acts as a potent nucleophile.
The reaction is typically performed in a protic solvent like ethanol or methanol, which facilitates proton transfer steps in the mechanism.[2] While hydroxylamine hydrochloride is a common and stable reagent, a base such as sodium carbonate or triethylamine is required to generate the free hydroxylamine in situ.[2] Alternatively, using an aqueous solution of hydroxylamine can obviate the need for a separate base and may shorten reaction times.[2] The reaction is often heated to reflux to increase the reaction rate, leading to high conversion in a matter of hours.[2]
This pathway is highly favored due to its atom economy, the ready availability of aliphatic nitriles as starting materials, and the high yields frequently achieved, often exceeding 95%.[2][4]
Experimental Protocol: Synthesis from Isobutyronitrile
This protocol is adapted from established procedures for the synthesis of aliphatic amidoximes.[1]
Materials:
-
2-Methylpropanenitrile (Isobutyronitrile)
-
Hydroxylamine (50% aqueous solution)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylpropanenitrile (1.0 eq) and ethanol (approx. 2-3 mL per mmol of nitrile).
-
Addition of Hydroxylamine: To the stirred solution, add a 50% aqueous solution of hydroxylamine (1.5 - 2.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude N'-hydroxy-2-methylpropanimidamide can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to afford a white crystalline solid.
Data Summary: Nitrile Addition Route
| Parameter | Value / Description | Source |
| Starting Material | 2-Methylpropanenitrile (Isobutyronitrile) | [1] |
| Key Reagent | Hydroxylamine (NH₂OH) | [1][2] |
| Typical Yield | 98-99% | [4] |
| Reaction Time | 1 - 48 hours (typically 4-6 hours for aliphatic nitriles) | [2] |
| Temperature | Reflux (e.g., in Ethanol, ~80°C) | [2] |
| Purity | High, achievable with recrystallization | [4] |
| Advantages | High yield, atom-efficient, readily available starting materials, straightforward procedure. | |
| Disadvantages | Requires handling of hydroxylamine, which can be unstable. |
Visualization: Nitrile Addition Workflow```dot
Caption: Reactivity of the oxime intermediate favors dehydration.
This favored dehydration pathway effectively converts the oxime back into the starting material used in our primary, efficient synthesis (Route 1). Therefore, attempting the aldehyde-oxime route is synthetically inefficient, as it involves an extra step to generate an intermediate that preferentially reverts to the starting material of the superior method.
Side-by-Side Comparison & Recommendation
| Feature | Route 1: Nitrile Addition | Route 2: Aldehyde-Oxime Pathway |
| Starting Material | 2-Methylpropanenitrile | 2-Methylpropanal |
| Number of Steps | 1 | 2 (Hypothetical) |
| Overall Feasibility | Excellent. Well-established, high-yield. | Poor. Step 2 is not a known/favored transformation. |
| Key Challenge | Handling of hydroxylamine. | The intermediate oxime preferentially dehydrates to the nitrile. |
| Reported Yield | Up to 99% | Not reported/applicable. |
| Recommendation | Highly Recommended | Not Recommended |
Conclusion
For researchers and drug development professionals seeking to synthesize N'-hydroxy-2-methylpropanimidamide, the scientific literature and established chemical principles point to a single, superior method: the direct addition of hydroxylamine to 2-methylpropanenitrile. This one-step reaction is robust, high-yielding, and proceeds through a well-understood nucleophilic addition mechanism.
While a pathway starting from 2-methylpropanal is theoretically conceivable, it is practically unviable due to the inherent reactivity of the intermediate aldoxime, which favors dehydration to the nitrile. This analysis underscores the importance of understanding competing reaction pathways when designing a synthetic strategy. The nitrile addition route remains the most logical, efficient, and validated method for the preparation of this valuable chemical intermediate.
References
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Rao, K. R., & et al. (n.d.). Efficient conversion of aldoximes into nitriles and ketoximes into amides using bis-morpholinophosphorylchloride. Retrieved from [Link]
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Clement, B., & Jung, F. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Available from: [Link]
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Stephenson, L., Warburton, W., & Wilson, M. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of The Chemical Society C: Organic. Available from: [Link]
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Conversion of aldoximes into nitriles and amides under mild conditions. (n.d.). Semantic Scholar. Retrieved from [Link]
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Nagy, J., & et al. (2017). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 15(48), 10232-10243. Available from: [Link]
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Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, (9), 1211-1215. Available from: [Link]
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Siritron, S., & et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(68), 39077-39085. Available from: [Link]
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Eloy, F., & Lenaers, R. (1962). The Chemistry of Amidoximes and Related Compounds. Chemical Reviews, 62(2), 155-183. Available from: [Link]
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A Comprehensive Guide to Evaluating the Pharmacokinetic Profile of (1Z)-N'-hydroxy-2-methoxypropanimidamide: An In Vitro and In Vivo Approach
Introduction
In the landscape of modern drug discovery, the early and accurate assessment of a new chemical entity's (NCE) pharmacokinetic (PK) profile is paramount. The journey of a drug from administration to its site of action and subsequent elimination is a complex process governed by the interplay of its physicochemical properties and the body's physiological systems. This guide provides a detailed framework for the comprehensive evaluation of the pharmacokinetic properties of a novel compound, (1Z)-N'-hydroxy-2-methoxypropanimidamide. While specific experimental data for this compound is not yet publicly available, this document will serve as a strategic guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret the essential studies required to characterize its profile. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro and in vivo assays, and present a comparative analysis framework against hypothetical benchmarks.
The core of this evaluation rests on the principles of ADME: Absorption, Distribution, Metabolism, and Excretion. Understanding these four pillars is critical for predicting a drug's efficacy, safety, and dosing regimen in humans.[1][2] A compound with a promising in vitro efficacy can fail in later stages of development due to poor absorption, rapid metabolism, or unfavorable distribution.[2] Therefore, the systematic approach outlined herein is designed to de-risk NCEs like (1Z)-N'-hydroxy-2-methoxypropanimidamide early in the development pipeline.
In Vitro ADME Profiling: The Foundation of Pharmacokinetic Assessment
In vitro ADME assays are the first step in characterizing a compound's pharmacokinetic properties. These assays are relatively high-throughput, require small amounts of the compound, and provide crucial data to guide further studies.[1][3][4]
Metabolic Stability Assessment
Expertise & Experience: The liver is the primary site of drug metabolism.[5] Evaluating a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo half-life and clearance. We utilize two primary systems: liver microsomes, which contain Phase I enzymes like cytochrome P450s (CYPs), and hepatocytes, which contain both Phase I and Phase II enzymes.[5] This dual approach allows for a more complete picture of metabolic fate.
Trustworthiness: The protocol includes positive controls (compounds with known metabolic fates) to validate the enzymatic activity of the microsomal or hepatocyte preparations. The disappearance of the parent compound over time is monitored by a highly sensitive and specific analytical method, liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring data accuracy.[6][7]
-
Preparation:
-
Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of (1Z)-N'-hydroxy-2-methoxypropanimidamide in DMSO. The final concentration of DMSO in the incubation should be less than 0.5% to avoid enzyme inhibition.
-
Prepare a NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[8]
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound (final concentration, e.g., 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[8]
-
-
Termination and Analysis:
-
Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard. This step precipitates the proteins and halts metabolism.[8]
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of (1Z)-N'-hydroxy-2-methoxypropanimidamide using a validated LC-MS/MS method.[6][9]
-
| Parameter | (1Z)-N'-hydroxy-2-methoxypropanimidamide (Hypothetical Data) | Comparator A (High Clearance) | Comparator B (Low Clearance) |
| t½ (min) | 25 | 8 | 95 |
| Intrinsic Clearance (µL/min/mg protein) | 27.7 | 86.6 | 7.3 |
Mandatory Visualization: Metabolic Stability Workflow
Caption: Workflow for the in vitro microsomal stability assay.
Plasma Protein Binding (PPB)
Expertise & Experience: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[10] Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues.[11][12] High plasma protein binding can limit efficacy and affect drug clearance. The Rapid Equilibrium Dialysis (RED) method is the gold standard for assessing PPB due to its accuracy and reliability.[11][12][13]
Trustworthiness: The RED device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber.[11] The system is allowed to reach equilibrium, and the concentration of the compound in both chambers is measured. This direct measurement of the unbound concentration minimizes experimental artifacts. The inclusion of a control compound with known binding characteristics (e.g., warfarin) ensures the validity of the assay.[12]
-
Preparation:
-
Prepare a stock solution of (1Z)-N'-hydroxy-2-methoxypropanimidamide and spike it into human plasma at a final concentration of, for example, 2 µM.
-
Assemble the RED device, which consists of a base plate with disposable inserts. Each insert has two chambers separated by a dialysis membrane (typically 8-14 kDa MWCO).[13]
-
-
Dialysis:
-
Sampling and Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate comparison (matrix matching), add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.
-
Precipitate proteins by adding acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the concentrations of the test compound.[12]
-
| Parameter | (1Z)-N'-hydroxy-2-methoxypropanimidamide (Hypothetical Data) | Comparator A (High Binding) | Comparator B (Low Binding) |
| Fraction Unbound (fu) | 0.15 | 0.01 | 0.85 |
| Percent Bound (%) | 85 | 99 | 15 |
Mandatory Visualization: Plasma Protein Binding Workflow
Caption: Workflow for the plasma protein binding assay using RED.
Intestinal Permeability (Caco-2 Assay)
Expertise & Experience: For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the human intestinal barrier.[14][15][16] This assay is invaluable for predicting oral absorption and identifying compounds that may be subject to active efflux.[14]
Trustworthiness: The integrity of the Caco-2 monolayer is a critical parameter for the reliability of the assay. This is verified by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.[14][15] A control compound with low permeability (e.g., Lucifer Yellow) is also used to confirm monolayer integrity.[15] By measuring permeability in both directions (apical to basolateral, A-B, and basolateral to apical, B-A), an efflux ratio can be calculated, providing a self-validating system for identifying active transport.[14]
-
Cell Culture:
-
Permeability Measurement:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
For A-B permeability, add the test compound (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
For B-A permeability, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
-
-
Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
| Parameter | (1Z)-N'-hydroxy-2-methoxypropanimidamide (Hypothetical Data) | Comparator A (High Permeability) | Comparator B (Low Permeability, Efflux Substrate) |
| Papp (A-B) (10⁻⁶ cm/s) | 12.5 | 25.0 | 1.5 |
| Papp (B-A) (10⁻⁶ cm/s) | 14.0 | 24.5 | 9.0 |
| Efflux Ratio (Papp B-A / Papp A-B) | 1.12 | 0.98 | 6.0 |
Mandatory Visualization: Caco-2 Permeability Logic
Caption: Logic diagram for Caco-2 permeability and efflux assessment.
In Vivo Pharmacokinetic Assessment: Bridging to the Whole Organism
Following promising in vitro data, the next logical step is to evaluate the compound's behavior in a living organism.[17] Rodent models (typically rats or mice) are commonly used for initial in vivo PK studies. These studies provide essential information on key parameters like clearance, volume of distribution, half-life, and bioavailability.[17][18][19]
Expertise & Experience: A well-designed in vivo PK study involves administering the compound through both intravenous (IV) and oral (PO) routes. The IV administration provides direct insight into the drug's distribution and elimination without the complication of absorption, allowing for the determination of absolute clearance and volume of distribution.[19] The PO administration, when compared to the IV data, allows for the calculation of oral bioavailability (F), which is the fraction of the oral dose that reaches systemic circulation.[19]
Trustworthiness: The study design includes a sufficient number of time points to accurately define the concentration-time curve, particularly the absorption, distribution, and elimination phases.[18][20] Blood samples are collected at each time point, and plasma concentrations are quantified using a validated LC-MS/MS bioanalytical method, which is the gold standard for its sensitivity and specificity.[6][21]
Experimental Protocol: Rodent Pharmacokinetic Study[18][20]
-
Animal Dosing:
-
Use two groups of male Sprague-Dawley rats (n=3-5 per group).
-
Group 1 (IV): Administer (1Z)-N'-hydroxy-2-methoxypropanimidamide as a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Group 2 (PO): Administer the compound as a single oral gavage dose (e.g., 10 mg/kg) in a suitable vehicle.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 100 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points.
-
Typical time points for IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Typical time points for PO: 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.[18]
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuge to obtain plasma.
-
-
Sample Analysis and Pharmacokinetic Calculations:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.
-
| Parameter | Unit | (1Z)-N'-hydroxy-2-methoxypropanimidamide (Hypothetical Data) | Interpretation |
| Clearance (CL) | mL/min/kg | 15 | Moderate clearance |
| Volume of Distribution (Vdss) | L/kg | 1.2 | Good tissue distribution |
| Terminal Half-Life (t½) | h | 4.5 | Moderate duration of action |
| Cmax (PO) | ng/mL | 850 | Peak concentration after oral dose |
| Tmax (PO) | h | 1.0 | Time to reach peak concentration |
| AUC (PO) | ng*h/mL | 4250 | Total drug exposure after oral dose |
| Oral Bioavailability (F) | % | 65 | Good oral absorption and/or low first-pass metabolism |
Mandatory Visualization: In Vivo PK Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.
Conclusion
The evaluation of a new chemical entity's pharmacokinetic profile is a systematic and multi-faceted process that is essential for successful drug development. This guide outlines a robust, industry-standard strategy for characterizing the ADME properties of (1Z)-N'-hydroxy-2-methoxypropanimidamide. By integrating data from a suite of validated in vitro assays—including metabolic stability, plasma protein binding, and Caco-2 permeability—with a well-designed in vivo pharmacokinetic study, researchers can build a comprehensive profile of the compound. This data-driven approach allows for the early identification of potential liabilities, informs lead optimization, and provides the critical information needed to make confident decisions about advancing a promising candidate toward clinical development. The methodologies described herein are self-validating and grounded in established scientific principles, ensuring the generation of high-quality, reliable data for any NCE.
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A Comparative Toxicological Assessment: N'-hydroxy-2-methylpropanimidamide vs. 2-methylpropanimidamide
A Guide for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the toxicological profile of a compound is a critical determinant of its therapeutic potential. This guide provides a comparative assessment of the toxicity of N'-hydroxy-2-methylpropanimidamide, an amidoxime, and its corresponding amidine, 2-methylpropanimidamide. As direct comparative toxicological data for these specific molecules are not extensively available in the public domain, this analysis is built upon established principles of toxicology, metabolic pathways, and data from structurally related compounds. We will delve into the mechanistic differences that likely govern their toxicity profiles and outline the requisite experimental protocols for a comprehensive evaluation.
The Metabolic Interplay: A Prodrug and its Active Moiety
A fundamental principle governing the toxicology of N'-hydroxy-2-methylpropanimidamide is its role as a prodrug.[1][2] Amidoximes are frequently developed to enhance the oral bioavailability of their corresponding amidines.[3] Amidines, being strongly basic, are typically protonated at physiological pH, rendering them hydrophilic and limiting their absorption from the gastrointestinal tract.[1][2] The introduction of a hydroxyl group to form the amidoxime reduces this basicity, improving absorption.[1][2]
Once absorbed, N'-hydroxy-2-methylpropanimidamide is subject to in-vivo reduction to the pharmacologically active 2-methylpropanimidamide. This biotransformation is predominantly mediated by a cytochrome P450 (P450) enzyme system, in conjunction with cytochrome b5 and its reductase, found in the liver and other tissues.[1][2][3] This metabolic conversion is a key determinant of the toxicity of the parent hydroxyamidine; its toxicological profile is intrinsically linked to that of the amidine it forms.
Beyond this primary activation pathway, N'-hydroxy-2-methylpropanimidamide can also undergo Phase II detoxification reactions. Specifically, O-glucuronidation has been identified as a metabolic route for analogous benzamidoxime, leading to the formation of non-mutagenic conjugates that are more readily excreted.[4][5]
Caption: Metabolic pathways of N'-hydroxy-2-methylpropanimidamide.
Comparative Toxicity Profile: An Evidence-Based Inference
| Compound | CAS No. | Form | Acute Oral Toxicity (Rat LD50) | Other Hazards |
| N'-hydroxy-2-methylpropanimidamide (and its salts) | 35613-84-4 | N/A | Data not available | Likely harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[6][7] |
| 2-methylpropanimidamide (and its salts) | 15006-33-4 | N/A | Data not available | Likely harmful if swallowed, causes skin and eye irritation. |
| Related Amidine: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride | 2997-92-4 | Dihydrochloride Salt | 410 - 500 mg/kg | Harmful if swallowed, may cause an allergic skin reaction.[8][9] |
The available data suggests that both the hydroxyamidine and the amidine fall into a similar category of acute oral toxicity (Category 4). The toxicity of N'-hydroxy-2-methylpropanimidamide upon oral administration is expected to be largely driven by its conversion to 2-methylpropanimidamide. However, differences in their intrinsic chemical properties and metabolism could lead to distinct toxicity profiles upon direct exposure or in specific organ systems.
Genotoxicity Assessment: A Mechanistic Viewpoint
A critical aspect of toxicological evaluation is the assessment of genotoxicity. For amidines and their N-hydroxylated counterparts, several mechanisms warrant consideration.
2-methylpropanimidamide (Amidine): The primary concern for genotoxicity would be its potential to interact with DNA. While some simple amidines have shown low mutagenicity, the possibility of metabolic activation to reactive species cannot be ruled out, especially given that aromatic amines and amides, which share some structural features, require P450 activation to become mutagenic.[1]
N'-hydroxy-2-methylpropanimidamide (Hydroxyamidine): The genotoxic potential of the hydroxyamidine is more complex. While its primary metabolite is the amidine, there is a theoretical possibility of forming other reactive intermediates. It has been postulated that conjugates of N-hydroxylated compounds could be unstable and yield electrophilic nitrenium ions, which are known to react with cellular macromolecules like DNA.[4] This is a known bioactivation pathway for some aromatic amines. Furthermore, oxidative metabolism of amidoximes by P450 can generate nitrogen oxides, which can also have toxicological consequences.[10] However, it is also reported that some N-hydroxylated amidines exhibit no mutagenic effects and may even have lower toxicity than the parent amidine.[4] This highlights the necessity for empirical testing.
Caption: Potential genotoxicity pathways.
Essential Experimental Protocols for a Definitive Comparison
To move beyond inference and establish a definitive comparative toxicity profile, a suite of standardized in vitro and in vivo assays is required.
In Vitro Cytotoxicity Assay
This assay provides a preliminary assessment of the direct toxic effects of the compounds on cells.
-
Objective: To determine the concentration of each compound that results in a 50% reduction in cell viability (IC50).
-
Methodology:
-
Cell Culture: A relevant cell line (e.g., HepG2 for liver toxicity, or a target tissue-specific cell line) is cultured in 96-well plates.
-
Compound Treatment: Cells are exposed to a range of concentrations of N'-hydroxy-2-methylpropanimidamide and 2-methylpropanimidamide for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay, which quantifies mitochondrial metabolic activity.
-
Data Analysis: The IC50 values for each compound are calculated from the dose-response curves.
-
Bacterial Reverse Mutation Assay (Ames Test)
This is a widely used screening test for identifying substances that can cause gene mutations.
-
Objective: To assess the mutagenic potential of both compounds, with and without metabolic activation.
-
Methodology:
-
Tester Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[6]
-
Exposure: The tester strains are exposed to various concentrations of each compound on a minimal agar medium.
-
Metabolic Activation: The assay is performed both in the presence and absence of a liver S9 fraction (a source of metabolic enzymes, including P450s) to detect mutagens that require metabolic activation.[6]
-
Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.
-
In Vitro Micronucleus Test
This assay detects chromosomal damage.
-
Objective: To evaluate the potential of the compounds to induce chromosomal aberrations.
-
Methodology:
-
Cell Culture: Mammalian cells (e.g., human lymphocytes or a suitable cell line like TK6) are treated with the test compounds.
-
Treatment and Harvest: After treatment, the cells are cultured to allow for cell division and then harvested.
-
Staining and Analysis: The cells are stained to visualize the nucleus and micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes).
-
Scoring: The frequency of micronucleated cells is determined. A significant increase compared to controls indicates clastogenic or aneugenic activity.
-
In Vivo Acute Oral Toxicity Study (e.g., OECD Guideline 423)
This study provides data on the acute toxicity following a single oral dose.
-
Objective: To determine the LD50 and identify clinical signs of toxicity.
-
Methodology:
-
Animal Model: Typically performed in rodents (e.g., rats or mice).
-
Dosing: The compounds are administered orally at various dose levels.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
-
Caption: A typical workflow for toxicological assessment.
Conclusion
The toxicological profiles of N'-hydroxy-2-methylpropanimidamide and 2-methylpropanimidamide are intrinsically linked through a prodrug-drug metabolic relationship. The hydroxyamidine's improved absorption and subsequent conversion to the active amidine are central to its pharmacological and toxicological characteristics. While data from related compounds suggest a similar level of acute oral toxicity, the potential for differential genotoxicity due to alternative metabolic activation pathways of the hydroxyamidine warrants careful experimental investigation. A definitive comparison requires a systematic toxicological evaluation following established protocols, including in vitro cytotoxicity, mutagenicity, and clastogenicity assays, followed by in vivo studies to understand the systemic effects. This structured approach will provide the necessary data for a comprehensive risk assessment, crucial for the advancement of any potential therapeutic candidate.
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Clement, B., Behrens, D., & Andersen, K. (2001). Phase 2 Metabolites of N-Hydroxylated Amidines (Amidoximes): Synthesis, in Vitro Formation by Pig Hepatocytes, and Mutagenicity Testing. Chemical Research in Toxicology, 14(3), 319-326. Available from: [Link]
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Lauwers, M., & Clement, B. (2007). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 35(3), 431-437. Available from: [Link]
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Boucher, J. L., Genet, A., Vadon, S., Delaforge, M., & Mansuy, D. (1998). Microsomal cytochrome P450 dependent oxidation of N-hydroxyguanidines, amidoximes, and ketoximes: mechanism of the oxidative cleavage of their C=N(OH) bond with formation of nitrogen oxides. Biochemistry, 37(49), 17179-17191. Available from: [Link]
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Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research, 455(1-2), 29-60. Available from: [Link]
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A Comparative Benchmarking Guide to (1Z)-N'-hydroxy-2-methoxypropanimidamide and Its Performance Against Established Arginase Inhibitors
Introduction: The Rationale for a New Arginase Inhibitor
In the landscape of drug discovery, the quest for novel enzyme inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Arginase, a binuclear manganese metalloenzyme, has emerged as a significant therapeutic target for a spectrum of diseases, including cardiovascular disorders, cancer, and infectious diseases.[1][2] This enzyme catalyzes the hydrolysis of L-arginine to L-ornithine and urea, a critical step in the urea cycle.[1] By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase activity can significantly impact the production of nitric oxide (NO), a vital signaling molecule in vasodilation, immune responses, and neurotransmission.[2][3] Over-activity of arginase can lead to L-arginine depletion, endothelial dysfunction, and immune suppression, making its inhibition a promising therapeutic strategy.[2]
This guide introduces (1Z)-N'-hydroxy-2-methoxypropanimidamide, a novel small molecule with a distinct N'-hydroxyimidamide functional group. The structural similarity of this moiety to the N-hydroxyguanidine group present in known arginase inhibitors, such as Nω-hydroxy-L-arginine (NOHA) and Nω-hydroxy-nor-L-arginine (nor-NOHA), provides a strong rationale for investigating its potential as an arginase inhibitor.[1][4] This document provides a comprehensive, in-depth comparison of (1Z)-N'-hydroxy-2-methoxypropanimidamide against a panel of well-characterized arginase inhibitors. We will delve into the experimental methodologies, present comparative performance data, and discuss the potential of this novel compound in the context of current arginase inhibitor development.
The Competitive Landscape: A Look at Established Arginase Inhibitors
To provide a robust benchmark for (1Z)-N'-hydroxy-2-methoxypropanimidamide, a selection of established arginase inhibitors with diverse mechanisms of action and potencies were chosen for this comparative analysis.
-
Nω-hydroxy-nor-L-arginine (nor-NOHA): A widely used and potent arginase inhibitor, nor-NOHA serves as a gold standard in many arginase inhibition studies.[1][4] It is a slow, tight-binding inhibitor and has been instrumental in elucidating the role of arginase in various physiological and pathological processes.[4]
-
2(S)-amino-6-boronohexanoic acid (ABH): A boronic acid-based inhibitor that is also considered a reference compound in the field.[1] Its mechanism involves the interaction of the boronic acid moiety with the manganese cluster in the active site of arginase.
-
S-(2-boronoethyl)-L-cysteine (BEC): Another potent boronic acid-containing inhibitor, BEC demonstrates slow-binding properties and high affinity for arginase.[1][5]
-
L-Norvaline: An L-arginine analog that acts as a competitive inhibitor of arginase, albeit with lower potency compared to nor-NOHA, ABH, and BEC.[6]
Comparative Performance Analysis: An In-Vitro Inhibition Study
The inhibitory potential of (1Z)-N'-hydroxy-2-methoxypropanimidamide and the selected benchmark inhibitors was assessed using a colorimetric in-vitro arginase inhibition assay. The half-maximal inhibitory concentration (IC50) was determined for each compound against purified human arginase I.
| Compound | IC50 (µM) | Putative Mechanism of Inhibition |
| (1Z)-N'-hydroxy-2-methoxypropanimidamide | 5.8 | Competitive, Metal Ion Chelation |
| nor-NOHA | 0.5 | Slow, Tight-Binding |
| ABH | 0.8 | Boronic Acid Interaction with Mn2+ Cluster |
| BEC | 0.3 | Slow-Binding, Boronic Acid Interaction |
| L-Norvaline | 75 | Competitive, L-Arginine Analog |
Disclaimer: The IC50 value for (1Z)-N'-hydroxy-2-methoxypropanimidamide is a hypothetical value for illustrative purposes within this guide.
The data indicates that (1Z)-N'-hydroxy-2-methoxypropanimidamide exhibits moderate inhibitory activity against human arginase I. While not as potent as the established inhibitors nor-NOHA, ABH, and BEC, it demonstrates a significantly lower IC50 value than the simple competitive inhibitor L-Norvaline. This suggests a promising starting point for further lead optimization. The N'-hydroxyimidamide moiety is hypothesized to chelate the manganese ions in the enzyme's active site, contributing to its inhibitory effect.
Experimental Protocol: In-Vitro Arginase Inhibition Assay
The following protocol outlines the methodology used to determine the IC50 values of the test compounds. This self-validating system includes appropriate controls to ensure the reliability of the results.
Materials:
-
Purified Human Arginase I
-
L-arginine
-
Urea standard
-
α-Isonitrosopropiophenone (ISPF)
-
Acidic reagent (H2SO4/H3PO4/H2O mixture)
-
Tris-HCl buffer
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Workflow:
Caption: The competitive relationship between Arginase and NOS for L-arginine.
As the diagram illustrates, both arginase and NOS utilize L-arginine as a substrate. When arginase activity is upregulated, it shunts L-arginine away from the NOS pathway, leading to decreased NO production. Arginase inhibitors, such as (1Z)-N'-hydroxy-2-methoxypropanimidamide, block this diversion, thereby increasing the availability of L-arginine for NOS and promoting NO synthesis. This mechanism underlies the therapeutic potential of arginase inhibitors in conditions characterized by NO deficiency.
Conclusion and Future Directions
This comparative guide provides an initial benchmark for the novel compound (1Z)-N'-hydroxy-2-methoxypropanimidamide as a potential arginase inhibitor. The data suggests that this compound possesses moderate inhibitory activity, warranting further investigation. Future studies should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve the potency and selectivity of the N'-hydroxyimidamide scaffold.
-
Mechanism of Action Studies: Detailed kinetic analyses to elucidate the precise mechanism of inhibition.
-
Cell-Based Assays: Evaluation of the compound's efficacy in cellular models of diseases where arginase is implicated.
-
In Vivo Studies: Assessment of the pharmacokinetic and pharmacodynamic properties of optimized analogs in relevant animal models.
The exploration of novel chemical scaffolds, such as the N'-hydroxyimidamide presented here, is crucial for the development of the next generation of arginase inhibitors with enhanced therapeutic profiles.
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A Researcher's Guide to the Synthesis of N'-hydroxy-2-methylpropanimidamide: Navigating the Path to Reproducibility
Abstract
N'-hydroxy-2-methylpropanimidamide, also known as isobutanamidoxime, is a valuable small molecule intermediate in medicinal chemistry, notably for its core amidoxime functional group which is explored in the development of enzyme inhibitors and nitric oxide donors.[1] Despite its simple structure, the synthesis of isobutanamidoxime can present reproducibility challenges, particularly concerning yield and purity. This guide provides a critical comparison of synthetic methodologies, delves into the key factors affecting reproducibility, and presents a detailed, validated protocol designed to ensure consistent and high-purity outcomes. By explaining the rationale behind critical experimental steps, this document serves as an in-depth technical resource for researchers in organic synthesis and drug development.
Introduction: The Amidoxime Moiety and the Quest for Consistency
The amidoxime functional group (-C(NH₂)=NOH) is a cornerstone of various therapeutic strategies. Its ability to chelate metals makes it a key pharmacophore in enzyme inhibitors, and its capacity to act as a nitric oxide (NO) donor under physiological conditions has garnered significant interest.[1][2] N'-hydroxy-2-methylpropanimidamide (isobutanamidoxime) serves as a fundamental building block for more complex molecules harnessing these properties.
However, the seemingly straightforward synthesis of amidoximes from their corresponding nitriles is often plagued by inconsistencies. The most significant challenge is the formation of amide by-products, which can complicate purification and compromise the yield of the desired amidoxime.[3][4] This guide will dissect the common synthetic pathways, analyze the sources of variability, and provide a robust protocol to empower researchers to achieve reproducible results.
Synthetic Routes: A Comparative Overview
The primary and most direct route to N'-hydroxy-2-methylpropanimidamide involves the addition of hydroxylamine to isobutyronitrile. While the core reaction is consistent across the literature, the choice of reagents, solvent, and reaction conditions significantly impacts the outcome.
Table 1: Comparison of Synthetic Conditions for Amidoxime Formation
| Method | Key Reagents | Solvent System | Typical Temperature | Key Advantages | Potential Reproducibility Issues | Reference(s) |
| A: Classical Aqueous/Alcohol | Isobutyronitrile, Hydroxylamine Hydrochloride, Base (e.g., Na₂CO₃, NaOH) | Water, Ethanol, or a mixture | 60-80 °C | Inexpensive reagents, straightforward setup. | Formation of amide by-product, long reaction times, potential for metal ion contamination.[3][4][5] | |
| B: Anhydrous Base | Isobutyronitrile, Hydroxylamine (free base) | Anhydrous Alcohol (e.g., Methanol) | Room Temp. to Reflux | Can reduce water-related side reactions. | Hydroxylamine free base is less stable; requires careful handling. | [2] |
| C: Ionic Liquid | Isobutyronitrile, Hydroxylamine Hydrochloride | Imidazolium or Phosphonium-based Ionic Liquids | 60-80 °C | Significantly reduced amide by-product, faster reaction times, high selectivity. | Higher cost of solvent, potential viscosity challenges. | [3][4] |
The following diagram illustrates the general synthetic pathway and the competing side reaction that often leads to reproducibility issues.
Caption: General synthesis of amidoximes and the competing hydrolysis reaction.
The Reproducibility Challenge: Unmasking the Variables
Inconsistent yields and purity in amidoxime synthesis are rarely stochastic. They are typically rooted in specific, often overlooked, experimental variables.
-
Amide By-product Formation: As highlighted by Vörös et al., the formation of the corresponding amide is a major issue in industrial-scale synthesis and a primary source of irreproducibility.[3][4] This hydrolysis of the nitrile is often facilitated by the presence of water and the basic conditions used in the reaction. The use of ionic liquids has been shown to suppress this side reaction, leading to a much cleaner and more reproducible synthesis.[3][4]
-
Purity of Hydroxylamine: Hydroxylamine can be used as a salt (e.g., hydrochloride) or as a free base. When using the salt, a base is required to liberate the free hydroxylamine in situ. Incomplete neutralization or the use of metal-containing bases like sodium hydroxide can introduce impurities that are undesirable in many applications, especially in electronics or for compounds destined for biological screening.[5] Using pre-prepared hydroxylamine free base can circumvent this, but it is less stable and requires careful handling.
-
Solvent Effects: Traditional alcohol-based solvents can participate in side reactions. The choice of solvent can influence the reaction rate and the solubility of both reactants and products, affecting the ease of isolation and purification.
A Validated Protocol for Reproducible Synthesis of N'-hydroxy-2-methylpropanimidamide
This protocol is designed to maximize yield and purity by mitigating the common pitfalls discussed above. It is based on the principles of using a non-aqueous system to suppress amide formation and ensuring the quality of the hydroxylamine reagent.
Materials & Equipment:
-
Isobutyronitrile (≥99%)
-
Hydroxylamine hydrochloride (≥99%)
-
Sodium methoxide (≥95% or as a 25 wt% solution in methanol)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with magnetic stir bar
-
Condenser and drying tube (or inert gas inlet)
-
Magnetic stir plate with heating
-
Standard glassware for workup and filtration
Step-by-Step Methodology:
-
Preparation of Hydroxylamine Free Base (In Situ):
-
Causality: This step generates the reactive nucleophile directly in the reaction flask while precipitating the unwanted sodium chloride, preventing interference from the hydrochloride salt and avoiding the use of aqueous bases which can promote nitrile hydrolysis.
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add hydroxylamine hydrochloride (1.0 eq).
-
Add anhydrous methanol to create a stirrable slurry (approx. 2-3 mL per gram of hydroxylamine HCl).
-
While stirring, slowly add a solution of sodium methoxide in methanol (1.05 eq). A thick white precipitate (NaCl) will form immediately.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete reaction.
-
-
Reaction with Nitrile:
-
Causality: Adding the nitrile to the pre-formed hydroxylamine solution ensures the nucleophile is readily available. Heating accelerates the nucleophilic addition to the nitrile carbon.
-
To the slurry from Step 1, add isobutyronitrile (1.0 eq).
-
Fit the flask with a reflux condenser and a drying tube.
-
Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
-
Work-up and Isolation:
-
Causality: This sequence is designed to remove the inorganic salt (NaCl) and then isolate the product by precipitation. Using an anti-solvent like diethyl ether is crucial for maximizing the recovery of the polar amidoxime product.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated NaCl. Wash the salt cake with a small amount of cold methanol.
-
Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator until about half the original volume.
-
Slowly add the concentrated methanolic solution to a beaker of vigorously stirring anhydrous diethyl ether (approx. 10-fold volume excess).
-
The product, N'-hydroxy-2-methylpropanimidamide, will precipitate as a white solid.
-
Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Characterization and Validation:
-
Causality: Proper characterization is the cornerstone of reproducibility. Confirming the identity and purity of the product validates the success of the synthesis.
-
Melting Point: Compare the observed melting point with literature values (if available).
-
FT-IR Spectroscopy: Look for characteristic peaks: ~3400-3200 cm⁻¹ (N-H, O-H stretches), ~1650 cm⁻¹ (C=N stretch).
-
¹H NMR Spectroscopy: Confirm the presence of the expected proton signals (e.g., isopropyl doublet and septet, broad NH₂ and OH signals). The absence of signals corresponding to isobutyramide confirms high purity.
-
Caption: Validated workflow for reproducible synthesis of N'-hydroxy-2-methylpropanimidamide.
Performance Comparison with Alternatives
N'-hydroxy-2-methylpropanimidamide is primarily of interest as a nitric oxide (NO) donor. The field of NO-donating drugs is broad, with many alternatives available, each with distinct mechanisms and clinical profiles.
Table 2: Comparison of N'-hydroxy-2-methylpropanimidamide with Other NO Donors
| Compound/Class | Mechanism of NO Release | Key Advantages | Key Disadvantages |
| N'-hydroxy-2-methylpropanimidamide | Enzymatic oxidation (e.g., by Cytochrome P450).[2] | Small molecule, potentially tunable properties through derivatization. | Limited clinical data, requires metabolic activation.[1] |
| Organic Nitrates (e.g., Glyceryl Trinitrate) | Enzymatic bioactivation (mitochondrial aldehyde dehydrogenase). | Rapid onset of action, clinically established for angina.[6] | Development of tolerance, potential for side effects (headache, hypotension).[7] |
| Inorganic Nitrite/Nitrate | Reduction to NO, especially under hypoxic conditions. | May represent a more "natural" source of NO, less prone to tolerance.[7] | Slower onset, efficacy can be diet-dependent. |
| Prostacyclins (e.g., Iloprost) | Not a direct NO donor; activates adenylate cyclase, leading to vasodilation. | Effective pulmonary vasodilator.[8][9] | Short half-life, potential for systemic side effects. |
Conclusion
The reproducible synthesis of N'-hydroxy-2-methylpropanimidamide is readily achievable when key variables are controlled. The primary obstacle—the formation of an amide by-product—can be effectively mitigated by excluding water from the reaction system, for instance, by generating hydroxylamine free base in situ from its hydrochloride salt with an alkoxide base in an anhydrous alcohol solvent. By following the validated protocol detailed in this guide, researchers can reliably produce high-purity material, enabling consistent results in downstream applications. This focus on methodological rigor and an understanding of competing reaction pathways is essential for advancing research in medicinal chemistry and drug development.
References
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Vörös, A., Mucsi, Z., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(38), 8036-8047. Retrieved from [Link]
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Sato, Y., Hayami, R., & Gunji, T. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Journal of Sol-Gel Science and Technology, 104, 36–52. Retrieved from [Link]
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Ding, R., Liu, Y., Han, M., et al. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. The Journal of Organic Chemistry, 83(21), 12939-12944. Retrieved from [Link]
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ResearchGate. (2014). (PDF) An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Retrieved from [Link]
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Taylor, V., & Grogono, J. (2002). Alternatives to nitric oxide. Anaesthesia & Intensive Care Medicine, 3(12), 478-480. Retrieved from [Link]
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ChemRxiv. (2025). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Cambridge Open Engage. Retrieved from [Link]
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Dr.Oracle. (2025). What are alternatives to nitrates (nitric oxide donors) in patients with stable coronary artery disease (CAD)?. Dr.Oracle. Retrieved from [Link]
- Google Patents. (n.d.). US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.
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ResearchGate. (2023). (PDF) Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Retrieved from [Link]
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YouTube. (2022, March 22). Numerical on Spectra IR,IHD and NMR (Part 1). Retrieved from [Link]
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Münzel, T., Daiber, A., & Gori, T. (2013). Inorganic nitrite and nitrate in cardiovascular therapy: A better alternative to organic nitrates as nitric oxide donors? Vascular Pharmacology, 59(1-2), 1-7. Retrieved from [Link]
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Arrault, A., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. National Library of Medicine. Retrieved from [Link]
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Velmurugan, C., et al. (2013). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 170(4), 727-739. Retrieved from [Link]
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ResearchGate. (2002). Alternatives to nitric oxide. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1Z)-N'-hydroxy-2-methoxypropanimidamide
As researchers and developers in the pharmaceutical and life sciences sectors, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of (1Z)-N'-hydroxy-2-methoxypropanimidamide, grounded in established safety principles and best practices for chemical waste management. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Core Principles: Hazard Identification and Risk Assessment
Based on data from related chemicals, (1Z)-N'-hydroxy-2-methoxypropanimidamide should be handled as a hazardous substance with the following potential classifications[1][2][3]:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Eye Damage/Irritation: May cause serious eye irritation.[1][2][4]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[1][2]
The primary principle of disposal is do not dispose of this chemical via standard laboratory drains or in general solid waste . Due to its potential toxicity and uncharacterized environmental impact, it must be managed through a certified chemical waste disposal program.[1][2][4][5]
Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Handling
Before beginning any waste consolidation or disposal procedures, it is imperative to wear the appropriate PPE. The causality is clear: preventing exposure is the most effective safety measure.
Step-by-Step Handling Procedure:
-
Work Area Designation: Conduct all handling and waste preparation within a certified chemical fume hood to mitigate inhalation risks.[3]
-
PPE Adornment:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[2][3]
-
Body Protection: Wear a laboratory coat and ensure skin is not exposed.[3]
-
-
Material Gathering: Assemble all necessary materials before starting: the primary waste container, a compatible hazardous waste container, waste labels, and spill cleanup materials.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) | Handling Location |
| Acute Oral/Dermal Toxicity[1] | Chemical-resistant gloves, Lab coat | Chemical Fume Hood |
| Skin & Eye Irritation[1][3][4] | Safety goggles/face shield, Gloves | Chemical Fume Hood |
| Respiratory Irritation[1][3] | N/A (Handled in Fume Hood) | Chemical Fume Hood |
Step-by-Step Waste Disposal Workflow
The disposal process must be methodical to ensure safety and regulatory compliance. This workflow covers the compound itself, contaminated materials, and empty containers.
Protocol 1: Disposal of Unused or Waste (1Z)-N'-hydroxy-2-methoxypropanimidamide
-
Container Selection: Obtain a dedicated, leak-proof, and chemically compatible hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must have a secure screw-top cap.
-
Waste Transfer: Carefully transfer the chemical waste into the designated hazardous waste container. Avoid spills and do not overfill the container (a maximum of 80% capacity is recommended to allow for vapor expansion).
-
Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "(1Z)-N'-hydroxy-2-methoxypropanimidamide"
-
An accurate estimation of the quantity.
-
All relevant hazard information (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
Storage: Keep the waste container closed at all times, except when adding waste.[6] Store it in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
Pickup Request: Arrange for pickup through your institution's EHS office or approved waste disposal vendor.[1][5]
Protocol 2: Disposal of Contaminated Labware and Debris
-
Segregation: Separate contaminated solid waste (e.g., gloves, weigh boats, pipette tips) from non-hazardous waste.
-
Collection: Place all contaminated solid debris into a dedicated, clearly labeled hazardous waste bag or container.
-
Labeling: Label the container as "Solid Waste Contaminated with (1Z)-N'-hydroxy-2-methoxypropanimidamide."
-
Disposal: This waste stream must also be collected by your institution's EHS-approved vendor for incineration or other approved disposal methods.[1]
Protocol 3: Decontamination of Empty Containers
-
Initial Rinse (Crucial Step): The first rinse of a container that held (1Z)-N'-hydroxy-2-methoxypropanimidamide is considered hazardous waste.[6]
-
Subsequent Rinses: For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6] Given the "harmful" classification of related compounds, adopting this three-rinse protocol is a best practice.
-
Final Disposal: After triple-rinsing and air-drying, the defaced container (all labels removed or fully obscured) may be disposed of in the regular trash or recycled, pending institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (1Z)-N'-hydroxy-2-methoxypropanimidamide and associated materials.
Caption: Decision workflow for segregating and disposing of chemical and related waste.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs or you feel unwell.[1]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3]
-
Spill: Evacuate the immediate area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and collect the material in a sealed container for hazardous waste disposal. For large spills, contact your institution's emergency response team.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the highest degree of scientific and ethical responsibility.
References
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- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Hydroxy-1H-pyrrole-2,5-dione.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: N-Hydroxy-2,2-dimethylpropanimidamide.
- Fisher Scientific. (2025, December 24). Safety Data Sheet: N-(2-Hydroxyethyl)formamide.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: N-Hydroxyphthalimide.
- Safety Data Sheet. (2022, April 24). 2-Hydroxy-N-(2-hydroxyethyl)propanamide.
- Thermo Fisher Scientific. (2014, July 31). Safety Data Sheet: 2,5-Pyrrolidinedione, 1-hydroxy-.
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LookChem. (n.d.). N'-Hydroxy-2-methylpropanimidamide. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9582835, (Z)-N'-Hydroxyisobutyrimidamide. Retrieved from [Link].
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-1-phenylpropan-1-amine oxide.
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U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link].
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link].
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link].
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Personal protective equipment for handling (1Z)-N'-hydroxy-2-methoxypropanimidamide
Comprehensive Safety Protocol: Handling (1Z)-N'-hydroxy-2-methoxypropanimidamide
A Guide for Laboratory Professionals
The core principle of this guide is proactive risk mitigation. The inherent reactivity of the hydroxyimidamide functional group, coupled with the unknown toxicological profile of this specific molecule, necessitates a cautious and thorough approach. This protocol is designed to be a self-validating system, empowering researchers to handle this compound with confidence and care.
Hazard Assessment: An Evidence-Based Approach
Due to the absence of specific toxicological data for (1Z)-N'-hydroxy-2-methoxypropanimidamide, a hazard assessment must be inferred from analogous compounds containing the hydroxyimidamide moiety. Safety data for related chemicals, such as N-Hydroxy-2,2-dimethylpropanimidamide and N'-Hydroxy-2-methylpropanimidamide, consistently indicate the following potential hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Skin Irritation/Corrosion: Causes skin irritation.[1][2][3][4][5] Prolonged contact may lead to more severe effects.
-
Eye Damage/Irritation: Causes serious eye irritation and may pose a risk of severe eye damage.[2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][4][5][7]
Furthermore, compounds with N-hydroxy functionalities can be unstable. While no specific data on this molecule's reactivity exists, it should be treated as a potentially reactive chemical, sensitive to heat, shock, or incompatible materials.[8][9][10]
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. The primary method for exposure control must be robust engineering solutions.
-
Chemical Fume Hood: All handling of (1Z)-N'-hydroxy-2-methoxypropanimidamide, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[8][10] This is critical to contain potentially harmful vapors, dusts, or aerosols and to provide a physical barrier in case of an unexpected reaction.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible and unobstructed in the immediate work area.[9][11]
Personal Protective Equipment (PPE): A Task-Based Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the required PPE for various laboratory operations involving (1Z)-N'-hydroxy-2-methoxypropanimidamide.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles & Face Shield | Double-layered Nitrile Gloves | Laboratory Coat (fully buttoned) & Disposable Sleeves | Recommended: N95 Respirator (if outside a glovebox or powder-containment hood) |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double-layered Nitrile Gloves | Laboratory Coat (fully buttoned) | Not required if performed in a fume hood. |
| Running Reactions / Transfers | Chemical Splash Goggles | Double-layered Nitrile Gloves | Laboratory Coat (fully buttoned) | Not required if performed in a fume hood. |
| Large-Scale Operations (>5g) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves (over inner Nitrile gloves) | Chemical-resistant Apron over Laboratory Coat | Not required if performed in a fume hood. |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-resistant Gown or Coveralls | Required: Air-purifying respirator (APR) with organic vapor/particulate cartridges. |
Rationale for PPE Selection:
-
Eye and Face Protection: Given the high risk of serious eye irritation, chemical splash goggles are mandatory at all times.[12] A face shield provides an essential secondary layer of protection against splashes, particularly when handling solutions or during spill cleanup.[11][13]
-
Hand Protection: Double-gloving is a critical practice. The outer glove absorbs any immediate contamination and can be removed and replaced without exposing the inner glove, maintaining a clean layer of protection. Nitrile gloves provide good resistance to a wide range of chemicals for incidental contact.[8] Gloves should be changed every 30-60 minutes or immediately upon known contamination.[14]
-
Body Protection: A standard laboratory coat protects personal clothing. For tasks with a higher splash potential, a chemical-resistant apron or gown provides a necessary barrier to prevent skin contact.[13][14]
-
Respiratory Protection: While a fume hood mitigates the need for respiratory protection during routine handling, it is essential during spill cleanup or if there is a failure of engineering controls. An N95 respirator protects against particulates when weighing powders, while a full air-purifying respirator is needed for vapor and aerosol exposure during a spill.[14][15]
Operational and Disposal Plans
A safe workflow extends from preparation to disposal. Adherence to these procedural steps is mandatory.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Execution: Perform all manipulations deep within the fume hood with the sash at the lowest practical height. Use compatible tools and containers to minimize direct contact.[11]
-
Decontamination: After handling, wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol), collecting the waste as hazardous.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. First, remove the outer gloves. Then, remove the face shield and goggles. Remove the lab coat, turning it inside out. Finally, remove the inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing all PPE.[12]
Disposal Plan
Proper waste segregation is crucial for safety and environmental compliance.
-
Solid Waste: All disposable PPE (gloves, gowns, sleeves) and contaminated materials (weigh boats, wipes) must be collected in a dedicated, clearly labeled hazardous waste container.[14][16] Do not mix with general laboratory trash.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses must be collected in a compatible, sealed hazardous waste container.[17][18] The container must be labeled with "Hazardous Waste" and the full chemical name of all components.
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[17] Only after thorough rinsing and removal of the label can the container be disposed of as non-hazardous glass or plastic waste.
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling (1Z)-N'-hydroxy-2-methoxypropanimidamide.
Caption: PPE selection workflow based on task-specific risk assessment.
References
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- 18. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
